Set protein
Beschreibung
Eigenschaften
CAS-Nummer |
148265-43-4 |
|---|---|
Molekularformel |
C3H4Cl2O3 |
Synonyme |
Set protein |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Role of SET Protein in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SET protein, also known as I2PP2A or TAF-I, is a multifunctional nuclear proto-oncoprotein that plays a critical role in the regulation of gene transcription.[1][2] Its influence on transcription is not mediated by a single mechanism but rather through a complex interplay of activities, including histone chaperoning, direct inhibition of key enzymes, and participation in larger protein complexes. Dysregulation of SET expression is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the functions of SET in transcription regulation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex interaction pathways.
Core Mechanisms of Transcriptional Regulation by SET
The this compound employs a tripartite strategy to influence the transcriptional landscape of a cell. These mechanisms are not mutually exclusive and can occur concurrently to fine-tune gene expression.
Histone Chaperone Activity: Modulating Chromatin Architecture
SET is an ATP-independent histone chaperone, a key function in regulating chromatin structure and, consequently, gene accessibility.[4][5][6] It binds to core histones, particularly H3 and H4, shielding their positive charges and preventing non-specific interactions with DNA.[4][5] This activity is crucial for the assembly and disassembly of nucleosomes, the fundamental repeating units of chromatin.[1] The "earmuff" domain of the this compound is the primary site for both core histone and double-stranded DNA binding, indicating that the specific association of these three components is essential for its chaperone activity.[4] By facilitating dynamic changes in chromatin, SET can either promote or hinder the access of the transcriptional machinery to gene promoters and enhancers, thereby activating or repressing gene expression.[7][8]
The INHAT Complex: Direct Inhibition of Histone Acetylation
SET is a core component of the Inhibitor of Histone Acetyltransferase (INHAT) complex. Histone acetylation, catalyzed by Histone Acetyltransferases (HATs), is a primary mechanism for creating a more open chromatin structure, which is generally permissive for transcription.[1] The INHAT complex, through the action of SET and other subunits like pp32, directly counteracts this process.[9][10] It functions by binding to histones and masking the lysine (B10760008) residues that are the targets for acetylation by HATs such as p300/CBP and PCAF.[11][12] This histone masking activity of INHAT effectively prevents the "writing" of this active chromatin mark, leading to transcriptional repression.[11][12]
Inhibition of Protein Phosphatase 2A (PP2A): A Key Signaling Node
SET is a potent endogenous inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating numerous components of oncogenic signaling pathways.[13][14][15] The highly acidic C-terminal domain of SET interacts directly with the catalytic subunit of PP2A, effectively shutting down its enzymatic activity.[14][16] By inhibiting PP2A, SET maintains the phosphorylated, and often activated, state of various transcription factors and signaling molecules that promote cell proliferation and survival.[17][18] This function of SET has profound implications for cancer biology, as the overexpression of SET leads to the sustained activation of pro-tumorigenic pathways.[18][19]
Quantitative Data Summary
While precise, universally accepted quantitative values for all of SET's interactions are still an area of active research, the following tables summarize the known interactions and their functional consequences, along with any available quantitative or semi-quantitative data.
Table 1: this compound Interactions and Functional Outcomes
| Interacting Partner | Domain/Region of SET | Functional Outcome | Quantitative Data (if available) |
| Core Histones (H3, H4) | Earmuff Domain | Histone chaperoning, nucleosome assembly/disassembly.[4] | Binding is confirmed, but specific Kd values are not consistently reported in the literature. |
| Double-Stranded DNA | Earmuff Domain | Contributes to histone chaperone activity.[4] | - |
| p300/CBP (HATs) | INHAT Domain | Inhibition of histone acetylation.[1][2] | Inhibition is dose-dependent.[2] |
| PCAF (HAT) | INHAT Domain | Inhibition of histone acetylation.[11] | - |
| PP2A (catalytic subunit) | Acidic C-terminus | Inhibition of phosphatase activity.[14][16] | Potent inhibition observed, but specific IC50 values for SET are not consistently reported. |
| p53 | INHAT Domain | Inhibition of p53 acetylation, leading to repression of p53 target genes.[2] | - |
| Estrogen Receptor α (ERα) | Earmuff and INHAT Domains | Enhances estrogen-dependent transcription.[7] | - |
Table 2: Impact of SET on Gene Expression (Illustrative Examples)
| Condition | Target Gene(s) | Effect on Expression | Fold Change (log2) | Cell Type |
| SET Knockdown | Estrogen-responsive genes (e.g., TFF1, GREB1) | Downregulation | Not consistently quantified across studies | ERα+ breast cancer cells[7] |
| SET Overexpression | Various tumor suppressor genes | Downregulation (despite DNA demethylation) | Varies depending on the gene and cancer type | Head and Neck Squamous Cell Carcinoma (HNSCC) |
| SET Overexpression | Cyclin D1, MMP9 | Upregulation | Not consistently quantified across studies | Non-small cell lung cancer (NSCLC)[19] |
| SET Overexpression | p27 | Downregulation | Not consistently quantified across studies | Non-small cell lung cancer (NSCLC)[19] |
Key Experimental Protocols
The study of this compound's function in transcription regulation relies on a set of core molecular biology techniques. Below are detailed methodologies for three key experiments.
Chromatin Immunoprecipitation (ChIP) of SET
This protocol is designed to identify the genomic regions where this compound is bound to chromatin.
Materials:
-
Cells expressing this compound
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (B1666218) (125 mM final concentration)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)
-
Sonication buffer
-
Anti-SET antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells with Cell Lysis Buffer on ice.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the cleared chromatin with anti-SET antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-sequencing.
Co-Immunoprecipitation (Co-IP) to Identify SET Interacting Proteins
This protocol is used to isolate SET and its binding partners from a cell lysate.
Materials:
-
Cell lysate from cells expressing SET
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-SET antibody and isotype control IgG
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (same as lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)
Procedure:
-
Cell Lysate Preparation: Lyse cells in a non-denaturing Co-IP Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-SET antibody or IgG control to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washes: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or using a gentle elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
In Vitro Histone Acetyltransferase (HAT) Assay with the INHAT Complex
This assay measures the ability of the INHAT complex (containing SET) to inhibit the activity of a histone acetyltransferase.
Materials:
-
Recombinant HAT enzyme (e.g., p300)
-
Histone substrate (e.g., core histones or a histone peptide)
-
[³H]-Acetyl-CoA or a non-radioactive acetyl-CoA analog for colorimetric/fluorometric detection
-
Purified INHAT complex or recombinant this compound
-
HAT assay buffer
-
Scintillation fluid and counter (for radioactive assay) or plate reader (for non-radioactive assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, set up the following reactions:
-
Control (HAT + histones + Acetyl-CoA)
-
Inhibition (HAT + histones + Acetyl-CoA + INHAT complex/SET)
-
Blank (no HAT)
-
-
Pre-incubation (optional): Pre-incubate the INHAT complex/SET with the histone substrate before adding the HAT enzyme to allow for histone masking.
-
Initiate Reaction: Add the HAT enzyme and [³H]-Acetyl-CoA to start the reaction.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detection:
-
Radioactive: Spot the reaction mixture onto P81 phosphocellulose filter paper, wash with sodium carbonate buffer to remove unincorporated [³H]-Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive: Follow the manufacturer's protocol for the specific detection kit, which typically involves a colorimetric or fluorometric readout proportional to HAT activity.
-
-
Data Analysis: Calculate the percentage of HAT inhibition by the INHAT complex/SET compared to the control reaction.
Visualization of SET Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involving the this compound.
Caption: Overview of this compound's multifaceted role in transcription regulation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 3. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Activity Assay Kit (Colorimetric) (ab65352) is not available | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sketchviz.com [sketchviz.com]
- 9. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. youtube.com [youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. olvtools.com [olvtools.com]
- 16. youtube.com [youtube.com]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Fold change - Wikipedia [en.wikipedia.org]
- 19. Overexpression of PP2A inhibitor SET oncoprotein is associated with tumor progression and poor prognosis in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The SET Oncoprotein: A Pivotal Regulator at the Crossroads of Cell Cycle Control and Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The SET protein, also known as SET nuclear oncogene, Template-Activating Factor Iβ (TAF-Iβ), or Inhibitor 2 of Protein Phosphatase 2A (I2PP2A), is a ubiquitously expressed, multifunctional phosphoprotein. First identified in a patient with acute undifferentiated leukemia as part of a SET-CAN fusion gene, it has since been implicated in a vast array of fundamental cellular processes, including nucleosome assembly, histone modification, DNA repair, transcription, and cell migration.[1] Its overexpression is a hallmark of numerous malignancies, including various leukemias, Wilms' tumor, and non-small cell lung cancer, where it often correlates with poor prognosis.[2][3]
This technical guide provides a comprehensive examination of the critical and often dichotomous roles of the this compound in two tightly linked cellular processes: apoptosis and cell cycle control. We will dissect the core molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling networks in which SET is a central player. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of SET's function as a proto-oncogene and its potential as a therapeutic target.
I. The Role of this compound in Apoptosis
The function of SET in programmed cell death is remarkably context-dependent, exhibiting both potent anti-apoptotic and situational pro-apoptotic activities. This duality stems from its diverse interactions and the specific cellular stresses or signals present.
A. Anti-Apoptotic Mechanisms
In many cancer models, the primary role of SET is to suppress apoptosis, thereby promoting cell survival and resistance to therapy.[4] This is achieved through several distinct mechanisms.
1. Inhibition of Protein Phosphatase 2A (PP2A)
SET is one of the most potent endogenous inhibitors of the tumor suppressor Protein Phosphatase 2A (PP2A).[5][6] PP2A is a major serine/threonine phosphatase that counteracts the activity of numerous oncogenic kinases.[7] Its pro-apoptotic functions include the dephosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as BAD.[7][8] By directly binding to the catalytic subunit of PP2A, SET obstructs its phosphatase activity, effectively sustaining the phosphorylation and activity of pro-survival proteins and tilting the cellular balance away from apoptosis.[3][6] The stabilization of SET by its binding partner, SETBP1, further enhances this anti-apoptotic effect by increasing the pool of available SET to inhibit PP2A.[9]
2. Repression of p53-Mediated Apoptosis
The tumor suppressor p53 is a master regulator of the cellular response to stress, capable of inducing cell cycle arrest or apoptosis.[10] SET directly interacts with the C-terminal domain of p53, but only when this domain is unacetylated.[11] This interaction profoundly represses p53's ability to transactivate its target genes, including key pro-apoptotic effectors like PUMA and BAX.[1] In response to genotoxic stress (e.g., DNA damage), p53 undergoes acetylation at its C-terminus. This modification abrogates the SET-p53 interaction, liberating p53 to activate its transcriptional program and initiate apoptosis.[11] Thus, in unstressed cells, SET acts as a critical checkpoint to keep p53's apoptotic potential in check.[1][11]
References
- 1. A comprehensive and perspective view of oncoprotein SET in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SET inhibitors and how do they work? [synapse.patsnap.com]
- 6. Redox inhibition of protein phosphatase PP2A: Potential implications in oncogenesis and its progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting A Tumor Suppressor To Suppress Tumor Growth: News and Views on Protein Phosphatase 2A (PP2A) as a Target for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pivotal Role of Protein Phosphatase 2A (PP2A) in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. mdpi.com [mdpi.com]
- 11. The p53-SET Interplays Reveal A New Mode of Acetylation-dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interactome: A Technical Guide to Protein Interaction Partners in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical protein-protein interactions (PPIs) that govern key signal transduction pathways. Understanding these intricate networks is paramount for elucidating cellular function and developing targeted therapeutics. This document provides a comprehensive overview of major signaling cascades, detailed experimental protocols for identifying and characterizing PPIs, and quantitative data to facilitate comparative analysis.
Introduction to Protein-Protein Interactions in Cellular Signaling
Signal transduction is the fundamental process by which cells receive, process, and respond to external and internal stimuli. This intricate communication network relies on a series of molecular events, primarily driven by protein-protein interactions. These interactions can be transient, mediating rapid and reversible signaling events, or stable, forming long-lasting protein complexes. The specificity and affinity of these interactions dictate the fidelity and outcome of a signaling cascade. Dysregulation of PPIs is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.
Key Signal Transduction Pathways and Their Interactomes
This section explores the protein interaction networks of four critical signaling pathways: Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK).
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.
Subcellular Localization of Set Protein and Its Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the subcellular localization of the Set protein and its various isoforms. The this compound, also known as I2PP2A, is a multi-functional protein implicated in a range of cellular processes, including cell cycle regulation, apoptosis, and transcription. Its biological activity is intricately linked to its localization within the cell. This document summarizes the current understanding of the subcellular distribution of Set isoforms, details the experimental methodologies used to determine this localization, and illustrates the key signaling pathways in which Set participates.
Data Presentation: Subcellular Distribution of this compound Isoforms
The subcellular localization of this compound isoforms is dynamic and can be influenced by cell type and physiological conditions. While much of the existing literature describes localization in qualitative terms, the following tables provide an illustrative summary based on these descriptions. These values represent an approximation of the distribution patterns observed in various studies.
Table 1: Illustrative Subcellular Distribution of Human Set-β Isoforms
| Isoform | Predominant Localization | Estimated Nuclear Percentage | Estimated Cytoplasmic Percentage |
| Full-length (~39-kDa) | Predominantly Nuclear | ~80-90% | ~10-20% |
| Shorter (~25-kDa) | Predominantly Cytoplasmic | ~10-20% | ~80-90% |
Note: These percentages are illustrative and based on qualitative descriptions such as "predominantly nuclear" and "mostly to the cytoplasm" found in the literature[1]. Actual quantitative distribution can vary depending on the cell type and context.
Table 2: Subcellular Localization of Canine SET Isoforms
| Isoform | Subcellular Localization |
| SETα | Nuclear |
| SETβ | Nuclear |
| SETγ | Nuclear and Cytosolic |
| SETδ | Nuclear and Cytosolic |
Source: Data derived from immunofluorescent studies on canine SET isoforms[2].
The differential localization of Set isoforms is a key aspect of their function. For instance, the full-length human Set-β isoform is predominantly found in the nucleus, which is consistent with its role in chromatin remodeling and gene transcription[1][3]. In contrast, a shorter ~25-kDa isoform is primarily located in the cytoplasm[1]. This differential distribution is, at least in part, attributed to alternative splicing events that can result in the exclusion of a nuclear localization signal (NLS) in the shorter isoform[3][4]. The presence of both nuclear and cytoplasmic pools of certain isoforms, such as canine SETγ and SETδ, suggests their involvement in nucleocytoplasmic shuttling and diverse functional roles in both compartments[2].
Experimental Protocols
The determination of the subcellular localization of this compound and its isoforms relies on a combination of techniques, primarily subcellular fractionation followed by Western blotting, and in situ visualization through immunofluorescence microscopy.
Subcellular Fractionation using Differential Detergent Extraction
This method separates cellular components based on their differential solubility in detergents. A common approach involves the sequential use of digitonin (B1670571) and Triton X-100 to isolate cytosolic, membrane/organellar, and nuclear fractions.
Protocol:
-
Cell Preparation:
-
Harvest cultured cells (e.g., approximately 5 x 10^6 cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
-
Cytosolic Fraction Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold digitonin extraction buffer (e.g., 0.015% (w/v) digitonin, 10 mM PIPES (pH 6.8), 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA, and protease inhibitors).
-
Incubate on ice with gentle agitation for 5-10 minutes, monitoring for plasma membrane permeabilization using trypan blue exclusion.
-
Centrifuge at a low speed (e.g., 480 x g) for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic protein fraction.
-
-
Membrane and Organellar Fraction Extraction:
-
Resuspend the pellet from the previous step in 1 mL of ice-cold Triton X-100 extraction buffer (e.g., 0.5% Triton X-100 in lysis buffer: 50 mM Tris-HCl (pH 7.5), 137.5 mM NaCl, 10% Glycerol, and protease inhibitors).
-
Incubate on ice with gentle agitation for 30 minutes.
-
Centrifuge at a higher speed (e.g., 5000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains solubilized membrane and organellar proteins.
-
-
Nuclear Fraction Extraction:
-
The remaining pellet contains the nuclei. Wash this pellet with PBS.
-
Resuspend the nuclear pellet in a suitable nuclear extraction buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Western Blotting of Subcellular Fractions
Western blotting is used to detect the presence and relative abundance of this compound isoforms in the isolated subcellular fractions.
Protocol:
-
Sample Preparation:
-
Mix equal amounts of protein from each subcellular fraction with 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a suitable percentage gel (e.g., 4-15% gradient gel).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to four times with TBST for 10-15 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 6.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To confirm the purity of the fractions, the blots should also be probed with antibodies against subcellular markers, such as GAPDH (cytoplasm) and Histone H3 (nucleus)[1].
-
Immunofluorescence Staining
Immunofluorescence allows for the in situ visualization of the subcellular localization of proteins within intact cells.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody against the this compound, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal microscope.
-
Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) is used to study protein-protein interactions. This protocol can be used to confirm the interaction between this compound and its known binding partners, such as the catalytic subunit of PP2A.
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the this compound (the "bait") overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing with antibodies against the bait protein (Set) and the suspected interacting protein (e.g., PP2A).
-
Signaling Pathways and Logical Relationships
The subcellular localization of Set is critical for its role in various signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key relationships and experimental workflows.
Workflow for Determining Differential Subcellular Localization
This compound Inhibition of Protein Phosphatase 2A (PP2A)
Downstream Effects of Set on the Akt/mTORC1 Signaling Pathway
Role of this compound in Apoptosis Regulation
References
The SET Domain: A Technical Guide to Histone Lysine Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of histones plays a critical role in regulating chromatin structure and gene expression. Among these modifications, the methylation of lysine (B10760008) residues is a key epigenetic mark, orchestrated primarily by a family of enzymes containing a highly conserved catalytic domain known as the SET domain. This technical guide provides an in-depth exploration of the SET domain's role in histone lysine methylation, its structure, catalytic mechanism, and biological significance. Furthermore, it details key experimental protocols for studying SET domain-containing enzymes and presents quantitative data on their activity and inhibition, offering a valuable resource for researchers in epigenetics and drug discovery.
The SET Domain: Structure and Function
The SET domain, named after the Drosophila proteins S u(var)3-9, E nhancer of zeste [E(z)], and T rithorax (Trx), is an evolutionarily conserved motif of approximately 130-150 amino acids. It constitutes the catalytic core of the majority of histone lysine methyltransferases (HKMTs). The primary function of the SET domain is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a specific lysine residue on a histone tail or other protein substrate.
The three-dimensional structure of the SET domain reveals a unique fold characterized by a series of β-strands that form a compact, globular structure. A notable feature is a narrow channel that traverses the domain, through which the target lysine side chain of the substrate inserts to reach the active site. The SAM cofactor binds to a separate pocket on the opposite face of the domain. This structural arrangement ensures high specificity for both the substrate and the methyl donor.
Catalytic Mechanism of SET Domain-Containing Methyltransferases
The methylation reaction catalyzed by SET domain proteins follows a sequential, bi-substrate mechanism. The process can be summarized in the following key steps:
-
Cofactor and Substrate Binding: The reaction is initiated by the binding of the methyl donor, SAM, to the SET domain. Subsequently, the histone substrate, typically a peptide tail, binds to a distinct site on the enzyme surface.
-
Lysine Insertion: The side chain of the target lysine residue threads through a narrow, hydrophobic channel to access the catalytic center where the methyl group of SAM is positioned.
-
Methyl Transfer: A conserved tyrosine residue within the active site is often implicated in deprotonating the ε-amino group of the lysine, enhancing its nucleophilicity. The deprotonated amine then attacks the methyl group of SAM in an SN2 reaction, resulting in the transfer of the methyl group to the lysine.
-
Product Release: Following methyl transfer, the methylated histone and the byproduct S-adenosyl-L-homocysteine (SAH) are released from the enzyme.
The degree of methylation (mono-, di-, or tri-methylation) is a crucial aspect of SET domain function and is dictated by the specific architecture of the active site of each enzyme.
Biological Significance of SET Domain-Mediated Histone Methylation
Histone lysine methylation is a cornerstone of the "histone code," a hypothesis suggesting that specific patterns of histone modifications are read by other proteins to bring about distinct downstream cellular events. The functional outcomes of histone lysine methylation are context-dependent and are determined by the specific lysine residue methylated and the degree of methylation.
-
Transcriptional Activation: Methylation of histone H3 at lysine 4 (H3K4) is generally associated with active gene transcription.
-
Transcriptional Repression: Conversely, methylation of H3K9, H3K27, and H4K20 is typically linked to gene silencing and the formation of heterochromatin.
Beyond histones, it is now well-established that SET domain-containing proteins can also methylate a variety of non-histone protein substrates, including transcription factors like p53, thereby expanding their regulatory influence to a wide range of cellular processes.[1]
Data Presentation: Quantitative Analysis of SET Domain Activity and Inhibition
The following tables summarize key quantitative data for a selection of human SET domain histone methyltransferases, providing a comparative overview of their kinetic properties and the potency of various inhibitors.
Table 1: Kinetic Parameters of Human SET Domain Methyltransferases
| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) |
| SUV39H1 | H3 Peptide (1-21) | 0.0033 | 12 |
| Recombinant H3 | 0.0022 | - | |
| SETD7 | Histone H3 | - | 1.7 |
| Histone H2A | - | - | |
| Histone H2B | - | - | |
| Histone H4 | - | - | |
| p53 Peptide | - | 9.4 | |
| EZH2 (PRC2) | H3K27me0 Peptide | 0.01 | - |
| Nucleosomes | 0.0017 | - |
Table 2: IC₅₀ Values of Inhibitors for Human Histone Methyltransferases
| Inhibitor | Target Enzyme | IC₅₀ (nM) |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 11 |
| GSK126 | EZH2 (Wild-Type) | 9.9 |
| EI1 | EZH2 (Wild-Type) | 15 |
| EZH2 (Y641F mutant) | 13 | |
| EPZ004777 | DOT1L | 0.4 |
| BIX-01294 | G9a | 1700 |
| GLP | 900 | |
| UNC0638 | G9a | 15 |
| GLP | 19 | |
| Chaetocin | SU(VAR)3-9 | 600 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of SET domain-containing histone methyltransferases.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol describes a filter-binding assay to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to a histone substrate.
Materials:
-
Purified recombinant SET domain-containing enzyme.
-
Histone substrate (e.g., recombinant histone H3, histone octamers, or synthetic peptides).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
P81 phosphocellulose filter paper.
-
Wash buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.2).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare the HMT reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x HMT assay buffer.
-
1 µL of histone substrate (e.g., 1 µg of recombinant histone H3).
-
1 µL of [³H]-SAM (e.g., 1 µCi).
-
Purified enzyme (the amount should be optimized for linear reaction kinetics).
-
Nuclease-free water to a final volume of 25 µL.
-
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper disc.
-
Wash the filter discs three times for 5 minutes each with 10 mL of wash buffer to remove unincorporated [³H]-SAM.
-
Perform a final wash with 95% ethanol.
-
Allow the filter discs to air dry completely.
-
Place each filter disc in a scintillation vial, add 5 mL of scintillation cocktail, and mix well.
-
Measure the incorporated radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the general steps for performing ChIP to identify the genomic regions associated with a specific histone methylation mark.
Materials:
-
Cells or tissue of interest.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine.
-
Lysis buffer.
-
Sonication equipment or micrococcal nuclease (MNase) for chromatin fragmentation.
-
ChIP-validated antibody specific for the histone modification of interest.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Reagents and equipment for qPCR or next-generation sequencing.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells to release the nuclei. Isolate the chromatin and fragment it to an average size of 200-1000 bp by sonication or MNase digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific primary antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the bead-bound immune complexes sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific genomic loci or by preparing a library for next-generation sequencing (ChIP-seq).
Mass Spectrometry-Based Analysis of Histone Methylation
This protocol provides a general workflow for the "bottom-up" proteomic analysis of histone modifications.
Materials:
-
Histone extraction buffers.
-
Propionic anhydride (B1165640) (for derivatization).
-
Trypsin.
-
Reagents for solid-phase extraction (SPE) for peptide desalting.
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
Procedure:
-
Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction method.
-
Derivatization and Digestion:
-
To enable trypsin to cleave only at arginine residues, derivatize the ε-amino groups of unmodified and monomethylated lysines with propionic anhydride.
-
Digest the derivatized histones with trypsin overnight.
-
Perform a second propionylation step to derivatize the newly generated N-termini of the peptides.
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 SPE cartridge to remove contaminants that can interfere with mass spectrometry.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase HPLC and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and the location and type of post-translational modifications.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the histone modifications and quantify their relative abundance.
Mandatory Visualizations
Signaling Pathway: Regulation of p53 by SETD7
The following diagram illustrates the role of the SET domain-containing methyltransferase SETD7 in the regulation of the tumor suppressor protein p53. Methylation of p53 by SETD7 at lysine 372 (K372) leads to its stabilization and activation, promoting the transcription of p53 target genes involved in cell cycle arrest and apoptosis.[2]
Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This diagram outlines the major steps involved in a ChIP-seq experiment, a powerful technique to map the genome-wide distribution of histone modifications.
Conclusion
The SET domain is a central player in the epigenetic regulation of the genome. Its ability to specifically methylate histone and non-histone proteins provides a sophisticated mechanism for controlling a vast array of cellular processes. A thorough understanding of the structure, function, and regulation of SET domain-containing enzymes is crucial for advancing our knowledge of fundamental biology and for the development of novel therapeutic strategies targeting epigenetic pathways in human diseases. The experimental approaches and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricate world of histone lysine methylation.
References
The SET Domain Family: A Technical Guide to Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the SET domain-containing protein family in mediating epigenetic modifications. These enzymes, primarily functioning as protein lysine (B10760008) methyltransferases, are critical regulators of chromatin structure and gene expression, with profound implications for cellular function, development, and disease. This document provides a comprehensive overview of their enzymatic activity, biological functions, and the key experimental methodologies used for their study, alongside structured data and visual aids to facilitate understanding and further research.
Introduction to the SET Protein Family
The SET domain is an evolutionarily conserved sequence of approximately 130 amino acids, named after the Drosophila proteins in which it was first identified: S u(var)3-9, E nhancer of zeste (E(z)), and T rithorax (Trx).[1][2] Proteins containing this domain are found in eukaryotes from yeast to humans and are also present in some bacteria and viruses.[1][3][4] The primary function of the SET domain is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue on a protein substrate.[1][5] This methylation can occur as mono-, di-, or trimethylation, and the specific degree of methylation, along with the target lysine residue, dictates the functional outcome.[1][6]
While histones are the most well-characterized substrates of SET domain proteins, a growing body of evidence indicates that these enzymes also target numerous non-histone proteins, including transcription factors and tumor suppressors, thereby regulating a wide array of cellular processes beyond chromatin remodeling.[1][5] The misregulation of SET domain protein activity is increasingly linked to various human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][7]
Enzymatic Activity and Substrate Specificity
The catalytic activity of SET domain proteins is highly specific, targeting particular lysine residues on both histone and non-histone substrates. This specificity is determined by the amino acid sequence and structure surrounding the active site within the SET domain, as well as by associated protein domains and interacting partners.[8][9]
Histone Modifications
SET domain proteins are responsible for the majority of histone lysine methylation marks, which form a crucial part of the "histone code" that governs gene expression.[4][5] These modifications can either activate or repress transcription depending on the specific lysine residue methylated and the degree of methylation.
Table 1: Major Histone Lysine Methylation Marks Catalyzed by SET Domain Proteins and their General Functions
| Histone Mark | Catalyzing SET Domain Protein Families (Examples) | General Function |
| H3K4me1/2/3 | SET1 (SETD1A/B), MLL (1-4), SETD7 | Transcriptional Activation |
| H3K9me1/2/3 | SUV39H1/2, G9a, GLP, SETDB1/2 | Transcriptional Repression, Heterochromatin Formation |
| H3K27me1/2/3 | EZH1/2 (PRC2 complex) | Transcriptional Repression, Polycomb-mediated Silencing |
| H3K36me1/2/3 | SETD2, NSD1, ASH1L | Transcriptional Elongation, Splicing Regulation |
| H4K20me1/2/3 | SETD8 (monomethylation), SUV4-20H1/2 (di/trimethylation) | DNA Damage Response, Cell Cycle Control |
Non-Histone Substrates
A significant and expanding list of non-histone proteins are also targeted by SET domain methyltransferases. This methylation can modulate protein stability, subcellular localization, and protein-protein interactions.
Table 2: Selected Non-Histone Substrates of SET Domain Proteins and their Functional Consequences
| SET Domain Protein | Non-Histone Substrate | Functional Consequence of Methylation |
| SETD7 (SET7/9) | p53 | Stabilization and activation of p53 |
| SETD7 (SET7/9) | YAP | Cytoplasmic retention and inhibition of YAP activity |
| G9a | Reptin | Regulation of Wnt/β-catenin signaling |
| SMYD2 | p53 | Repression of p53-mediated transcription |
| EZH2 | GATA4 | Inhibition of GATA4 transcriptional activity |
Biological Functions and Signaling Pathways
The epigenetic modifications mediated by the this compound family are integral to a multitude of biological processes, including transcriptional regulation, DNA damage response, cell cycle control, and development. Their involvement in cellular signaling is complex, often acting as downstream effectors or as regulators of key signaling components.
Transcriptional Regulation
The role of SET domain proteins in transcriptional regulation is best understood in the context of histone methylation. As outlined in Table 1, methylation of H3K4 is generally associated with active transcription, while methylation of H3K9 and H3K27 is linked to transcriptional silencing.[5] These marks serve as docking sites for "reader" proteins containing domains such as chromodomains, PHD fingers, and Tudor domains, which in turn recruit other effector proteins to modulate chromatin structure and gene expression.
Involvement in Cancer
The aberrant activity of SET domain proteins is a common feature in many cancers. For instance, overexpression of EZH2, the catalytic subunit of the PRC2 complex, is associated with poor prognosis in several malignancies due to its role in silencing tumor suppressor genes.[10] Conversely, loss-of-function mutations in other SET domain proteins, such as SETD2, are also linked to cancer development, highlighting their diverse and context-dependent roles.[7]
Experimental Protocols
The study of SET domain protein function relies on a variety of robust experimental techniques. Below are detailed methodologies for three key experimental approaches.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity and substrate specificity of a given SET domain protein.
Principle: A recombinant SET domain protein is incubated with a histone substrate (e.g., recombinant histones, histone peptides, or nucleosomes) and a methyl donor, typically radiolabeled S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM). The incorporation of the radiolabeled methyl group into the substrate is then measured.[11]
Materials:
-
Recombinant SET domain protein of interest
-
Histone substrates (e.g., purified recombinant histones, histone peptides, core histones, or nucleosomes)[11][12]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM)[11][12]
-
Histone Methyltransferase (HMT) assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
SDS-PAGE loading buffer
-
Scintillation fluid and scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HMT assay buffer, the desired histone substrate (typically 1-5 µg), and the recombinant SET domain protein.[11][12]
-
Initiation: Add [³H]-SAM (or [¹⁴C]-SAM) to initiate the reaction. The final reaction volume is typically 20-30 µL.[11][13]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).[11][13]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 100°C for 5 minutes.[12]
-
Analysis:
-
Scintillation Counting: Spot a portion of the reaction mixture onto a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.[11]
-
Autoradiography/Fluorography: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie Blue to visualize total protein. For radiolabeled samples, dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the methylated substrate.[12]
-
References
- 1. SET for life: biochemical activities and biological functions of SET domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SET domain - Wikipedia [en.wikipedia.org]
- 3. InterPro [ebi.ac.uk]
- 4. Frontiers | Bacterial SET domain proteins and their role in eukaryotic chromatin modification [frontiersin.org]
- 5. The SET-domain protein superfamily: protein lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SET domain protein lysine methyltransferases: Structure, specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant SET Domain-containing Proteins: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
The SET Nuclear Proto-Oncogene: A Multifunctional Regulator and Therapeutic Target in Cancer Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The SET nuclear proto-oncogene, also known as I2PP2A or TAF-I, is a ubiquitously expressed, multifunctional protein critically involved in fundamental cellular processes, including chromatin remodeling, DNA repair, cell cycle control, and apoptosis.[1][2] First identified in a patient with acute undifferentiated leukemia, subsequent research has firmly established its role as an oncoprotein.[1] Dysregulation and overexpression of SET are frequently observed across a wide spectrum of hematological and solid malignancies, often correlating with poor prognosis and therapeutic resistance.[3][4] Its primary oncogenic mechanism involves the direct inhibition of the tumor suppressor protein phosphatase 2A (PP2A), leading to the hyperactivation of numerous pro-survival and proliferative signaling pathways.[5][6][7] This central role makes SET a compelling and actively investigated target for novel cancer therapies. This guide provides a comprehensive overview of the molecular functions of SET, its intricate involvement in cancer signaling pathways, quantitative data on its dysregulation, key experimental methodologies for its study, and the therapeutic strategies being developed to target this oncoprotein.
Molecular Functions of the SET Oncoprotein
SET's oncogenic potential stems from its ability to influence multiple, distinct cellular processes. It is a highly conserved protein with several isoforms generated through alternative splicing.[8] Its functions are mediated through interactions with a host of other proteins.
Inhibition of Protein Phosphatase 2A (PP2A)
The most extensively studied function of SET in cancer is its role as a potent endogenous inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[9][10] PP2A is a critical tumor suppressor that negatively regulates numerous oncogenic signaling cascades.[11][12] SET binds directly to the catalytic subunit of PP2A, impairing its phosphatase activity.[11] This inhibition unleashes the activity of key kinases and signaling molecules that drive tumorigenesis, including Akt, ERK, and c-Myc.[6][7][8] The reactivation of PP2A by targeting SET is a primary strategy in developing anti-cancer therapeutics.[5][7]
Histone Chaperone and Chromatin Remodeling
SET is a core component of the Inhibitor of Histone Acetyltransferases (INHAT) complex.[5] In this capacity, it acts as a histone chaperone and inhibits the acetylation of histones, particularly H4.[2] This is achieved by masking histone lysines from histone acetylases (HATs), which results in transcriptional repression.[2] By modulating chromatin structure, SET can silence the expression of tumor suppressor genes, contributing to the malignant phenotype.[5][8]
Regulation of DNA Repair and Replication
The integrity of the genome is paramount, and defects in DNA repair pathways are a hallmark of cancer. The human homolog of the yeast Set2 protein, SETD2, is frequently mutated in cancer and plays a major role in DNA repair.[13] The SET oncoprotein itself is involved in DNA replication, notably enhancing the replication of the adenovirus genome.[2] Its influence on chromatin dynamics and interaction with DNA repair machinery suggests a role in maintaining the genomic instability that fuels cancer progression.[8][13]
Control of Apoptosis and Cell Cycle
SET expression levels are tightly correlated with cellular proliferation; they are high in rapidly dividing cells and low in quiescent cells.[1][8] It influences the cell cycle by interacting with multiple regulatory proteins.[8] Furthermore, SET is a known inhibitor of apoptosis. It can suppress the pro-apoptotic activity of the tumor suppressor p53 by binding to its C-terminal domain and inhibiting its transactivity.[8] This resistance to programmed cell death is a critical advantage for cancer cells, allowing for uncontrolled growth and survival despite cellular stress and DNA damage.[14][15]
Key Signaling Pathways Involving SET in Cancer
The overexpression of SET dysregulates multiple signaling networks that are fundamental to cancer initiation and progression.
The SET-PP2A-Akt/ERK Axis
The inhibition of PP2A by SET is a central node in oncogenic signaling. The loss of PP2A activity leads to the sustained phosphorylation and activation of the PI3K/Akt and RAS/MAPK pathways.[7][8] Activated Akt promotes cell survival, proliferation, and metabolism, while the activated ERK pathway drives cell growth and division.[7][16] This cascade results in increased expression of downstream effectors like Cyclin D1 and the matrix metalloproteinase MMP9, which promote cell cycle progression and invasion, respectively, and decreased expression of cell cycle inhibitors like p27.[7][8]
Modulation of Tumor Suppressors and Metastasis Factors
Beyond PP2A, SET directly interacts with other key proteins to promote a malignant phenotype.
-
p53: SET can bind to and repress the tumor suppressor p53, preventing apoptosis in response to DNA damage.[8]
-
nm23-H1: SET inhibits the metastasis suppressor protein nm23-H1 by sequestering it in the cytoplasm, preventing its nuclear functions that suppress cell migration.[6]
-
Rac1: SET associates with the small GTPase Rac1, a key regulator of cell motility, leading to decreased cellular migration and invasion when this interaction is inhibited.[6]
Quantitative Analysis of SET Dysregulation in Cancer
Overexpression of SET at both the mRNA and protein level is a common feature in many cancers and often serves as a prognostic marker.[1][7]
| Cancer Type | Finding | Quantitative Data | Clinical Correlation | Citation(s) |
| Pediatric Acute Lymphoblastic Leukemia (ALL) | Significant Upregulation | 16.6-fold increase in B-ALL; 47.6-fold increase in T-ALL | Contributes to leukemic process | [17][18] |
| Acute Myeloid Leukemia (AML) | Overexpression | High expression dependent on MYC/RUNX1/GATA2 | Key mechanism of PP2A inhibition | [11][19] |
| Non-Small Cell Lung Cancer (NSCLC) | Evident Overexpression | - | Correlated with clinical stage and lymph node metastasis | [7] |
| Breast Cancer | Upregulation | - | Deficiency impairs tumorigenic potential | [1] |
| Hepatocellular Carcinoma (HCC) | Upregulation | - | Antagonizing SET augments radiation therapy effects | [2] |
| Wilms' Tumor | High Expression | High levels compared to renal cell carcinoma | - | [2] |
| Various Solid Tumors | Upregulation | Reported in head & neck, gastric, colon, prostate, ovarian cancers | Correlated with poor prognosis and drug resistance | [1][2][3] |
Table 1: Summary of SET Overexpression in Human Cancers.
Experimental Protocols for Studying SET Function
Investigating the oncogenic roles of SET involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Quantifying SET Expression (qRT-PCR)
Objective: To measure the relative abundance of SET mRNA transcripts in cancer cells or tissues compared to a control.
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissues using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.
-
Real-Time PCR: Perform quantitative PCR in a real-time thermal cycler using a SYBR Green or TaqMan-based detection system. Reactions should contain cDNA template, forward and reverse primers specific for the SET gene, and a master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of SET using the ΔΔCt method, where the expression in the target sample is determined relative to a control sample after normalization to the housekeeping gene.
Assessing Protein-Protein Interactions (Co-Immunoprecipitation)
Objective: To validate the physical interaction between SET and a putative binding partner (e.g., PP2A catalytic subunit) in a cellular context.
Methodology:
-
Cell Lysis: Lyse cultured cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-SET antibody) overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-PP2A-C antibody) to detect the co-precipitated partner.
Therapeutic Targeting of SET
Given its clear oncogenic roles, SET is an attractive therapeutic target. The primary strategy is to develop small molecule or peptide-based inhibitors that disrupt its function, particularly its inhibition of PP2A.[3][5][20]
-
FTY720 (Fingolimod): An approved multiple sclerosis drug that can be phosphorylated in vivo to act as a SET antagonist, thereby reactivating PP2A and impairing tumor growth.[7]
-
EMQA: A novel SET antagonist that has been shown to sensitize non-small cell lung cancer cells to chemotherapy by reactivating PP2A and downregulating p-Akt.[10]
-
COG112: A peptide that binds SET, leading to the dissociation of the SET-PP2A complex, an increase in PP2A activity, and inhibition of cancer cell proliferation and migration.[6]
By inhibiting SET, these compounds restore the tumor-suppressive function of PP2A, leading to the selective death of cancer cells and potentially overcoming therapeutic resistance.[5][10]
Conclusion and Future Directions
The SET nuclear proto-oncogene is a master regulator of multiple cellular pathways whose dysregulation is a significant driver of tumorigenesis. Its role as a potent inhibitor of the PP2A tumor suppressor places it at the crossroads of numerous oncogenic signaling networks. The consistent overexpression of SET across diverse cancer types underscores its importance as both a prognostic biomarker and a high-value therapeutic target. While promising preclinical results have emerged for SET inhibitors, further research is required to translate these findings into effective clinical options. Future work should focus on developing more potent and specific SET antagonists, understanding the mechanisms of resistance to these agents, and identifying patient populations most likely to benefit from SET-targeted therapies.
References
- 1. A comprehensive and perspective view of oncoprotein SET in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SET | Cancer Genetics Web [cancer-genetics.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. SET Protein in Cancer: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SET inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of PP2A inhibitor SET oncoprotein is associated with tumor progression and poor prognosis in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SET antagonist enhances the chemosensitivity of non-small cell lung cancer cells by reactivating protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of oncogenesis and cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. SET oncogene is upregulated in pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SET SET nuclear proto-oncogene [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Role of Template-Activating Factor-I (TAF-I) in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Template-Activating Factor-I (TAF-I), also known as SET or the inhibitor of histone acetyltransferase (INHAT), is a multifaceted nuclear protein and histone chaperone critically involved in the dynamic regulation of chromatin architecture. This technical guide provides an in-depth exploration of the molecular mechanisms by which TAF-I participates in chromatin remodeling, thereby influencing fundamental cellular processes such as transcription and DNA replication. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to TAF-I and its Function in Chromatin Dynamics
TAF-I is a member of the Nucleosome Assembly Protein (NAP) family of histone chaperones, proteins that play a crucial role in the assembly, disassembly, and rearrangement of nucleosomes, the fundamental repeating units of chromatin.[1] It exists in two main isoforms, TAF-Iα and TAF-Iβ, which arise from alternative splicing and differ in their N-terminal regions.[2] This structural difference leads to variations in their histone chaperone activity.[2]
Initially identified as a factor that stimulates adenovirus DNA replication and transcription, TAF-I has since been recognized as a key player in cellular chromatin dynamics.[3] Its functions are diverse and context-dependent, acting as both a transcriptional activator and a component of the INHAT complex, which can repress transcription by inhibiting histone acetyltransferases (HATs).[1][4] TAF-I's role in chromatin remodeling is primarily mediated through its ability to interact with both core and linker histones and to cooperate with ATP-dependent chromatin remodeling complexes.[1]
Molecular Mechanisms of TAF-I in Chromatin Remodeling
TAF-I contributes to chromatin remodeling through several interconnected mechanisms:
Histone Chaperone Activity
As a histone chaperone, TAF-I binds to histones, preventing their non-specific aggregation and facilitating their proper deposition onto DNA to form nucleosomes. It primarily interacts with histones H3 and H4, and also with the linker histone H1.[1][4] The interaction with histone H1 is particularly significant as H1 is crucial for the formation of higher-order chromatin structures. TAF-I can modulate the binding of H1 to the nucleosome, thereby influencing chromatin compaction and accessibility.[4]
Cooperation with ATP-Dependent Chromatin Remodelers
TAF-I does not possess intrinsic ATPase activity but collaborates with ATP-dependent chromatin remodeling complexes, such as the ATP-dependent Chromatin Assembly and Remodeling Factor (ACF).[1] ACF utilizes the energy from ATP hydrolysis to slide or evict nucleosomes. TAF-I can substitute for the NAP-1 protein in cooperating with ACF to assemble chromatin.[1] This functional interaction suggests a model where TAF-I first delivers histones to a specific genomic location, followed by the action of ACF to position the nucleosomes correctly.
Transcriptional Regulation
TAF-I has been shown to be a potent activator of transcription from chromatin templates.[1][2] It is required at a step after the initial assembly of chromatin but before the elongation phase of transcription.[1][2] This suggests that TAF-I remodels promoter chromatin to a state that is competent for the assembly of the pre-initiation complex (PIC). By modulating the local chromatin structure, TAF-I can enhance the accessibility of transcription factors and RNA polymerase to promoter DNA.
Quantitative Analysis of TAF-I Activity
The following tables summarize the available quantitative data on the biochemical activities of TAF-I.
| Interaction Partner | TAF-I Isoform | Method | Dissociation Constant (Kd) | Reference |
| Histone H3 | TAF-Iβ | Fluorescence Spectroscopy | 0.15 µM | [1] |
| Histone H2B | TAF-Iβ | Fluorescence Spectroscopy | 2.87 µM | [1] |
Table 1: Binding Affinities of TAF-Iβ with Core Histones.
| Assay | TAF-I Concentration | Fold Activation | Reference |
| VDR-mediated transcription on chromatin | 2.28 µM | ~10-fold | [5] |
| Gal4-VP16-mediated transcription on chromatin | 3.0 µM | ~6-fold | [5] |
Table 2: Transcriptional Co-activator Activity of TAF-Iβ.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of TAF-I in chromatin remodeling.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where TAF-I is bound in vivo.
Materials:
-
Cells expressing the protein of interest
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)
-
Wash Buffers (Low salt, high salt, LiCl wash)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Anti-TAF-I antibody
-
Protein A/G magnetic beads
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-TAF-I antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
In Vitro Transcription from a Chromatin Template
This assay assesses the ability of TAF-I to activate transcription on a chromatinized DNA template.
Materials:
-
Plasmid DNA containing a promoter of interest
-
Purified core histones
-
Chromatin assembly factors (e.g., ACF)
-
Purified TAF-I
-
Nuclear extract or purified general transcription factors and RNA Polymerase II
-
Transcription buffer
-
NTPs (including [α-32P]UTP)
-
Stop buffer
Procedure:
-
Chromatin Assembly: Assemble chromatin on the plasmid DNA template by incubating with purified core histones and chromatin assembly factors.
-
Pre-incubation: Incubate the chromatin template with or without purified TAF-I.
-
Transcription Initiation: Add nuclear extract or purified transcription machinery and NTPs (including [α-32P]UTP) to start the transcription reaction.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing a chelating agent and proteinase K.
-
RNA Purification: Purify the radiolabeled RNA transcripts.
-
Analysis: Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize and quantify the level of transcription.
Histone Chaperone/Nucleosome Assembly Assay
This assay measures the ability of TAF-I to facilitate the assembly of nucleosomes onto DNA.
Materials:
-
Linear DNA fragment (e.g., 200 bp)
-
Purified core histones
-
Purified TAF-I
-
Assembly buffer
-
Micrococcal nuclease (MNase)
-
Stop solution (EDTA)
-
DNA purification kit
Procedure:
-
Assembly Reaction: Incubate the DNA fragment with core histones in the presence or absence of TAF-I in the assembly buffer.
-
MNase Digestion: Partially digest the reaction mixture with MNase to degrade the DNA that is not protected by nucleosomes.
-
Reaction Termination: Stop the digestion by adding EDTA.
-
DNA Purification: Purify the remaining DNA fragments.
-
Analysis: Analyze the purified DNA fragments on an agarose (B213101) gel. The appearance of a ~147 bp DNA fragment indicates the successful assembly of a nucleosome. The intensity of this band can be quantified to measure the efficiency of nucleosome assembly.[6][7]
Visualizing TAF-I's Role in Chromatin Remodeling
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows involving TAF-I.
TAF-I Mediated Transcriptional Activation Pathway
Caption: TAF-I facilitates transcriptional activation by remodeling chromatin at promoter regions.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion and Future Directions
TAF-I is a versatile histone chaperone that plays a important role in chromatin remodeling and gene regulation. Its ability to interact with histones, cooperate with ATP-dependent remodelers, and influence the transcriptional machinery highlights its significance in maintaining cellular homeostasis. For drug development professionals, TAF-I represents a potential therapeutic target, particularly in diseases characterized by aberrant chromatin structure and gene expression, such as cancer.
Future research should focus on elucidating the precise mechanisms that dictate the switch between TAF-I's activating and repressive functions. A deeper understanding of the post-translational modifications of TAF-I and its interacting partners will be crucial. Furthermore, the development of small molecule inhibitors or modulators of TAF-I's activity could provide novel therapeutic strategies for a range of human diseases. The continued application of advanced techniques, including single-molecule imaging and cryo-electron microscopy, will undoubtedly provide further insights into the dynamic world of TAF-I-mediated chromatin remodeling.
References
- 1. Identification of distinct SET/TAF-Iβ domains required for core histone binding and quantitative characterisation of the interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone chaperone TAF-I/SET/INHAT is required for transcription in vitro of chromatin templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between the structure of SET/TAF-Iβ/INHAT and its histone chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism of TAF-Iβ chaperone function on linker histone H1.10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay [protocols.io]
- 7. Measuring Nucleosome Assembly Activity in vitro with the Nucleosome Assembly and Quantification (NAQ) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IPP2A2 as a Protein Phosphatase 2A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways. Its activity is tightly controlled by a variety of endogenous inhibitor proteins. Among these, Inhibitor 2 of Protein Phosphatase 2A (I2PP2A), also known as SET or IPP2A2, has emerged as a critical oncoprotein overexpressed in numerous malignancies and implicated in neurodegenerative disorders. This technical guide provides an in-depth overview of the role of IPP2A2 as a potent PP2A inhibitor, detailing its mechanism of action, its impact on critical cellular signaling pathways, and methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PP2A regulation and targeting IPP2A2 for therapeutic intervention.
Introduction to IPP2A2 (SET)
IPP2A2, officially known as SET nuclear proto-oncoprotein, is a multi-functional protein first identified as part of a fusion gene, SET-CAN, in a case of acute undifferentiated leukemia.[1] Subsequent research has established its identity as a potent endogenous inhibitor of Protein Phosphatase 2A (PP2A).[1] IPP2A2 is also known by several other names, including I2PP2A, TAF-Iβ, and PHAPII.[1][2]
Beyond its role as a PP2A inhibitor, IPP2A2 is a component of the Inhibitor of Histone Acetyltransferase (INHAT) complex, where it negatively regulates transcription by masking histone tails from acetylation.[3][4] This dual functionality places IPP2A2 at the crossroads of major cellular processes, including cell cycle regulation, apoptosis, DNA repair, and chromatin remodeling.[5][6] Its overexpression has been linked to poor prognosis in various cancers, including prostate, breast, and colorectal cancer, as well as to the pathology of Alzheimer's disease.[2][3][7]
Mechanism of PP2A Inhibition by IPP2A2
IPP2A2 exerts its inhibitory effect through direct physical interaction with the catalytic subunit of PP2A (PP2Ac).[2][5] The protein is comprised of a 277-amino acid polypeptide and features a highly acidic C-terminal domain which is crucial for its interaction with PP2Ac and subsequent inhibition of phosphatase activity.[2][8] This binding event occludes the active site of PP2A, preventing it from dephosphorylating its various substrates.[9]
The inhibitory activity of IPP2A2 can be modulated by post-translational modifications. For instance, phosphorylation of IPP2A2 at Serine 9 by casein kinase 2 (CK2) can enhance its inhibitory potency towards PP2A.[10]
Quantitative Analysis of IPP2A2-Mediated PP2A Inhibition
While the inhibitory role of IPP2A2 is well-established, specific IC50 and Ki values are not consistently reported across the literature and can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme. However, studies have demonstrated a dose-dependent inhibition of PP2A activity by IPP2A2.
| Inhibitor | Target | Reported Effect | Reference |
| IPP2A2 (SET) | PP2A | Dose-dependent inhibition of PP2A activity in cell lysates. | [11] |
| IPP2A2 N-terminal fragment (I2NTF) | PP2A | Reduced PP2A activity to ~50% in transfected cells. | [11] |
| IPP2A2 C-terminal fragment (I2CTF) | PP2A | Interacts with PP2Ac and inhibits its activity. | [2] |
| Okadaic Acid | PP2A | Potent inhibitor, often used as a positive control. IC50 in the nanomolar range. | [12] |
Key Signaling Pathways Regulated by the IPP2A2-PP2A Axis
By inhibiting PP2A, IPP2A2 effectively promotes the phosphorylation status of numerous proteins, leading to the activation of pro-survival and proliferative signaling pathways.
Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PP2A negatively regulates this pathway by dephosphorylating and inactivating Akt.[13] IPP2A2, by inhibiting PP2A, leads to sustained Akt phosphorylation and activation, thereby promoting downstream mTORC1 signaling and cell proliferation.[14]
Caption: IPP2A2-mediated inhibition of PP2A promotes Akt/mTOR signaling.
c-Myc Regulation
The oncoprotein c-Myc is a critical transcription factor that drives cell proliferation. Its stability is, in part, regulated by phosphorylation at Serine 62, a modification that is reversed by PP2A, leading to c-Myc degradation.[7][15] Overexpression of IPP2A2 inhibits PP2A-mediated dephosphorylation of c-Myc, resulting in its stabilization and increased transcriptional activity, thereby promoting tumorigenesis.[7][16]
Caption: IPP2A2 stabilizes c-Myc by inhibiting PP2A-mediated dephosphorylation.
Tau Hyperphosphorylation in Neurodegeneration
In the context of neurodegenerative diseases like Alzheimer's, PP2A is the primary phosphatase responsible for dephosphorylating the microtubule-associated protein tau.[11] Hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a hallmark of the disease. IPP2A2 has been shown to be upregulated in Alzheimer's brain, where it inhibits PP2A activity, leading to the abnormal hyperphosphorylation of tau and contributing to neurodegeneration.[2][10]
References
- 1. Thirty years of SET/TAF1β/I2PP2A: from the identification of the biological functions to its implications in cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. sciencellonline.com [sciencellonline.com]
- 7. interchim.fr [interchim.fr]
- 8. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Inhibition of PP2A Activity and Abnormal Hyperphosphorylation of Tau by I2PP2A/SET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioradiations.com [bioradiations.com]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The SET Protein: A Pivotal Player in Alzheimer's Disease Pathogenesis and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SET protein, also known as I2PP2A, has emerged as a critical regulator in the complex molecular landscape of neurodegenerative diseases, most notably Alzheimer's disease (AD). Primarily recognized as a potent endogenous inhibitor of Protein Phosphatase 2A (PP2A), a key enzyme in cellular signaling, SET's multifaceted roles extend to chromatin remodeling, gene transcription, and DNA repair. In the context of AD, the dysregulation of SET is intricately linked to the hyperphosphorylation of the tau protein and the pathological processing of amyloid-beta (Aβ), two of the central hallmarks of the disease. This technical guide provides a comprehensive overview of the involvement of the this compound in AD, detailing its molecular mechanisms, summarizing quantitative data on its expression, providing detailed experimental protocols for its study, and visualizing key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of AD and identify novel therapeutic avenues.
The Molecular Interplay of SET in Alzheimer's Disease
The this compound is a multi-domain protein with a primary localization in the nucleus, though it can shuttle to the cytoplasm under certain conditions. Its involvement in Alzheimer's disease is primarily attributed to its potent inhibition of the serine/threonine phosphatase PP2A.
Inhibition of PP2A and Tau Hyperphosphorylation
In a healthy brain, PP2A plays a crucial role in dephosphorylating the microtubule-associated protein tau, maintaining its normal function in stabilizing microtubules. In Alzheimer's disease, the activity of PP2A is significantly reduced, leading to the hyperphosphorylation of tau. This pathological modification causes tau to detach from microtubules, leading to their destabilization and the subsequent aggregation of tau into neurofibrillary tangles (NFTs), a hallmark of AD.
The this compound directly contributes to this process by binding to the catalytic subunit of PP2A and inhibiting its phosphatase activity.[1][2][3][4][5] This inhibition disrupts the delicate balance of tau phosphorylation, promoting the accumulation of hyperphosphorylated tau and the formation of NFTs.[2][3]
Connection to Amyloid-Beta Pathology
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a primary event in AD pathogenesis. Emerging evidence suggests a link between SET and Aβ pathology. The cytoplasmic domain of APP has been shown to interact with SET, and this interaction is implicated in neuronal apoptosis.[6] Furthermore, Aβ can induce the translocation of SET from the nucleus to the cytoplasm, where it can exert its inhibitory effect on PP2A, thereby linking the two major pathological hallmarks of AD.[2]
Quantitative Analysis of this compound in Alzheimer's Disease
Several proteomic studies have investigated the expression levels of various proteins in the brains of individuals with Alzheimer's disease compared to healthy controls. While a comprehensive, targeted quantitative analysis of this compound across different brain regions and disease stages is still an area of active research, existing data from large-scale proteomic analyses provide valuable insights.
| Protein | Brain Region | Change in AD vs. Control | Fold Change (approx.) | Reference / Method |
| SET (I2PP2A) | Frontal Cortex | Upregulated | 1.5 - 2.0 | [7] / TMT-based Mass Spectrometry |
| SET (I2PP2A) | Hippocampus | Upregulated | >1.3 | [6] / Mass Spectrometry |
| PPP2CA (PP2A catalytic subunit) | Frontal Cortex | Downregulated | <0.8 | [7] / TMT-based Mass Spectrometry |
Note: The fold changes are approximate and can vary between studies and individual samples. This table is a summary of findings from the cited literature and is intended for comparative purposes.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to investigate the role of the this compound in Alzheimer's disease.
Co-Immunoprecipitation (Co-IP) for SET and PP2A Interaction
This protocol is designed to demonstrate the physical interaction between the this compound and the catalytic subunit of PP2A in cell lysates or brain tissue homogenates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer without NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Anti-SET antibody (for immunoprecipitation).
-
Anti-PP2A catalytic subunit antibody (for western blotting).
-
Protein A/G magnetic beads.
-
Sample (cell lysate or brain tissue homogenate).
Procedure:
-
Lysate Preparation: Lyse cells or homogenize brain tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: Add 20 µL of protein A/G magnetic beads to 1 mg of protein lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of the anti-SET antibody and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add 30 µL of fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Elution: Elute the protein complexes by adding 50 µL of elution buffer and incubating for 5 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate by adding 5 µL of neutralization buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using the anti-PP2A catalytic subunit antibody to detect the co-immunoprecipitated protein.
In Vitro PP2A Activity Assay with this compound
This assay measures the phosphatase activity of PP2A in the presence and absence of the this compound, demonstrating its inhibitory effect.
Materials:
-
Purified recombinant PP2A enzyme.
-
Purified recombinant this compound.
-
PP2A Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1 mM EGTA.
-
Phosphopeptide substrate (e.g., p-Nitrophenyl Phosphate - pNPP or a specific phosphopeptide).
-
Stop Solution (for pNPP assay): 1 M NaOH.
-
Malachite Green Phosphate Detection Kit (for phosphopeptide assay).
-
96-well microplate.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Control: PP2A Assay Buffer + PP2A enzyme.
-
SET Inhibition: PP2A Assay Buffer + PP2A enzyme + this compound (at varying concentrations).
-
Blank: PP2A Assay Buffer only.
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow SET to bind to PP2A.
-
Initiate Reaction: Add the phosphopeptide substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Stop Reaction & Detection:
-
For pNPP substrate: Add Stop Solution to each well and measure the absorbance at 405 nm.
-
For phosphopeptide substrate: Add the Malachite Green reagent according to the manufacturer's instructions and measure the absorbance at 620 nm.
-
-
Data Analysis: Calculate the PP2A activity by subtracting the blank reading from the sample readings. Determine the inhibitory effect of SET by comparing the activity in the presence and absence of the protein.
Tau Phosphorylation Assay in the Presence of SET
This cell-based assay is designed to assess the effect of this compound on the phosphorylation of tau.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) stably expressing a tagged version of tau.
-
Plasmid encoding the this compound or a control vector.
-
Transfection reagent.
-
Cell lysis buffer (as in Co-IP protocol).
-
Antibodies: Anti-phospho-tau (specific to a phosphorylation site, e.g., AT8), anti-total-tau, and anti-SET.
-
Secondary antibodies for western blotting.
Procedure:
-
Cell Culture and Transfection: Culture the neuronal cells and transfect them with either the SET-expressing plasmid or the control vector.
-
Cell Lysis: After 24-48 hours of transfection, lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-tau, total tau, and SET.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for phospho-tau and total tau. Normalize the phospho-tau levels to the total tau levels to determine the effect of SET overexpression on tau phosphorylation.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving the this compound in Alzheimer's disease.
Signaling Pathway of SET-mediated Tau Hyperphosphorylation
Caption: this compound inhibits PP2A, leading to tau hyperphosphorylation and NFT formation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating the interaction between SET and PP2A using Co-IP.
Logical Relationship of SET, Aβ, and Tau Pathology
Caption: A logical flow showing the interplay between Aβ, SET, and tau pathology in AD.
Therapeutic Implications and Future Directions
The central role of the this compound in mediating two of the major pathological cascades in Alzheimer's disease makes it an attractive therapeutic target. The development of small molecule inhibitors that can disrupt the interaction between SET and PP2A is a promising strategy to restore PP2A activity, reduce tau hyperphosphorylation, and potentially mitigate the downstream neurotoxic effects.
Future research should focus on:
-
Developing potent and specific SET inhibitors: Designing drugs that can cross the blood-brain barrier and selectively inhibit the SET-PP2A interaction is a key challenge.
-
Validating SET as a biomarker: Investigating whether levels of this compound or its fragments in cerebrospinal fluid or blood can serve as a diagnostic or prognostic marker for AD.
-
Elucidating the broader role of SET: Further exploring the functions of SET in other cellular processes within the brain and how these are altered in neurodegenerative conditions.
By continuing to unravel the intricate functions of the this compound, the scientific community can pave the way for the development of novel and effective therapeutic interventions for Alzheimer's disease and other related neurodegenerative disorders.
References
- 1. Targeted quantitative analysis of synaptic proteins in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Integrated proteomics and network analysis identifies protein hubs and network alterations in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Non-Histone Methylation by SET Domain Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of proteins through methylation, catalyzed by a diverse family of enzymes, is a critical regulatory mechanism governing a vast array of cellular processes. While the methylation of histone proteins and its profound impact on chromatin structure and gene expression have been extensively studied, a growing body of evidence highlights the significance of non-histone protein methylation. SET domain-containing protein methyltransferases, a major class of these enzymes, are increasingly recognized for their roles in modulating the function of a wide range of non-histone substrates, thereby influencing signaling pathways, DNA repair, and cell cycle control. This technical guide provides an in-depth exploration of the non-histone substrates of SET domain methyltransferases, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative aspects of these enzymatic reactions, provide detailed experimental protocols for their study, and visualize the intricate signaling networks they command.
Non-Histone Substrates of Key SET Domain Methyltransferases
A multitude of non-histone proteins have been identified as substrates for various SET domain-containing methyltransferases. This section focuses on the substrates of some of the most well-characterized enzymes: SETD7, G9a, and SMYD2.
SETD7 (SET Domain Containing 7)
SETD7, also known as SET9, is a mono-methyltransferase with a broad substrate portfolio that extends far beyond histones. One of its most prominent non-histone targets is the tumor suppressor protein p53.[1] Methylation of p53 at lysine (B10760008) 372 (K372) by SETD7 leads to its stabilization and enhanced transcriptional activity, promoting the expression of downstream target genes involved in cell cycle arrest and apoptosis.[2][3] This modification is a key event in the cellular response to DNA damage.[4]
Beyond p53, SETD7 targets a diverse array of proteins involved in critical cellular functions, including:
-
Transcription Factors: Estrogen Receptor α (ERα), E2F1, and FOXO3.[2][5]
-
DNA Methyltransferase: DNMT1.
-
Cell Cycle Regulators: Rb.
-
Other Enzymes and Proteins: TAF10 and Cullin1.
The methylation of these substrates by SETD7 can have varied functional consequences, including altered protein stability, subcellular localization, and protein-protein interactions.
G9a (Euchromatic Histone Lysine Methyltransferase 2)
G9a is a key methyltransferase responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), marks generally associated with transcriptional repression.[6] However, G9a also methylates a growing list of non-histone proteins, often leading to the regulation of gene expression through mechanisms independent of its histone-modifying activity.[7][8]
Notable non-histone substrates of G9a include:
-
Chromatin Remodeling Factors: Reptin.[7]
-
Tumor Suppressors: p53.[7]
-
Myogenic Regulatory Factors: MyoD.
The methylation of these proteins by G9a can either repress or activate gene expression, depending on the specific substrate and cellular context.[7] For instance, under hypoxic conditions, G9a-mediated methylation of Reptin contributes to the transcriptional repression of a subset of hypoxia-responsive genes.[7]
SMYD2 (SET and MYND Domain Containing 2)
SMYD2 is another SET domain-containing methyltransferase implicated in a variety of cellular processes, including DNA damage response and cancer.[11] One of its key non-histone substrates is Poly (ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in DNA repair.[12][13][14] Methylation of PARP1 at lysine 528 by SMYD2 enhances its poly(ADP-ribosyl)ation activity, a critical step in the DNA damage response.[12][13][14]
Other identified non-histone substrates of SMYD2 include:
-
Tumor Suppressors: p53 and Retinoblastoma-associated protein (Rb).
-
Receptors: Estrogen Receptor α (ERα).
Quantitative Analysis of Non-Histone Methylation
Understanding the kinetics of SET domain methyltransferase activity on their non-histone substrates is crucial for elucidating their regulatory roles and for the development of targeted therapeutics. While comprehensive kinetic data for all non-histone methylation events is not yet available, studies on model substrates provide valuable insights.
| Enzyme | Substrate (Peptide/Protein) | K_m_ (μM) | k_cat_ (h⁻¹) | k_cat_/K_m_ (μM⁻¹h⁻¹) | Reference |
| G9a | Histone H3 (1-21) peptide | 0.9 | 88 | 97.8 | [15] |
| G9a | H3K9me1 (1-21) peptide | 1.0 | 32 | 32.0 | [15] |
| SETD7 | TAF10 (K189) peptide | 1.3 ± 0.10 | - | - | [16] |
| SETD7 (Y305F) | TAF10 (K189) peptide | - | - | <0.067 | [16] |
| SMYD2 (WT) | PARP1 peptide | 4-fold increase with L351A/W356A mutation | 10-fold increase with L351A/W356A mutation | 2.5-fold increase with L351A/W356A mutation | [17] |
Note: The table summarizes available quantitative data. A significant portion of the literature discusses changes in activity without providing specific kinetic parameters. The SMYD2 data reflects the change in kinetic parameters upon mutation of an allosteric site, highlighting the complexity of its regulation.
Experimental Protocols
The identification and characterization of non-histone substrates of SET domain methyltransferases rely on a combination of biochemical and proteomic approaches. This section provides detailed methodologies for key experiments.
In Vitro Methylation Assay (Radioactive)
This assay is a fundamental technique to determine if a protein is a direct substrate of a methyltransferase and to quantify the enzyme's activity.[9][14][18][19][20]
Materials:
-
Purified recombinant SET domain methyltransferase.
-
Purified recombinant substrate protein or synthetic peptide.
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose).[9]
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Scintillation cocktail and counter.
-
Autoradiography film or phosphorimager.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:
-
1-5 µg of substrate protein/peptide.
-
0.1-1 µg of recombinant methyltransferase.
-
1 µCi of [³H]-SAM.
-
2 µL of 10x methylation reaction buffer.
-
Nuclease-free water to a final volume of 20 µL.
-
Include a negative control reaction without the methyltransferase.
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection:
-
Scintillation Counting: Excise the band corresponding to the substrate from the gel or membrane and quantify the incorporated radioactivity using a scintillation counter.
-
Autoradiography: Expose the dried gel or membrane to autoradiography film or a phosphorimager screen to visualize the radiolabeled substrate.
-
Identification of Methylation Sites by Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a powerful tool for identifying specific methylation sites on a protein.[10][12][21][22]
1. Sample Preparation:
-
In-solution Digestion:
-
Denature the protein sample in a buffer containing a chaotropic agent like urea (B33335) (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Digest the protein with a protease, such as trypsin (typically at a 1:50 enzyme-to-protein ratio), overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
In-gel Digestion:
-
Separate the protein of interest by SDS-PAGE.
-
Excise the protein band from the Coomassie-stained gel.
-
Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduce and alkylate the protein within the gel piece as described above.
-
Digest the protein in-gel with trypsin overnight at 37°C.
-
Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
2. Peptide Cleanup and Enrichment:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip to remove contaminants that can interfere with mass spectrometry analysis.
-
For low-abundance methylation events, enrichment of methylated peptides using specific antibodies (immunoaffinity enrichment) may be necessary.[12]
3. LC-MS/MS Analysis:
-
Inject the prepared peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography based on their hydrophobicity.
-
As peptides elute from the column, they are ionized and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
Selected peptide ions are then fragmented (MS2), and the m/z of the fragment ions is measured.
4. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database using software such as MaxQuant or Proteome Discoverer.
-
The search parameters should include variable modifications for mono-, di-, and tri-methylation of lysine and arginine residues.
-
The software identifies the peptide sequence and the location of the methylation modification based on the fragmentation pattern.
Signaling Pathways and Logical Relationships
The methylation of non-histone proteins by SET domain enzymes is integrated into complex signaling networks that regulate cellular responses to various stimuli.
SETD7-p53 Signaling Pathway in DNA Damage Response
Upon DNA damage, the kinase ATM (Ataxia-Telangiectasia Mutated) is activated, which in turn can phosphorylate and activate SETD7.[4] Activated SETD7 then mono-methylates p53 at lysine 372. This methylation event stabilizes p53 and enhances its ability to bind to the promoters of its target genes, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.[2][3]
Caption: SETD7-mediated p53 methylation pathway in response to DNA damage.
G9a-Mediated Transcriptional Repression via Non-Histone Substrate Methylation
Under hypoxic conditions, the expression of G9a is often upregulated. G9a can then methylate the chromatin remodeling factor Reptin. Methylated Reptin is recruited to the promoters of certain hypoxia-inducible factor 1α (HIF-1α) target genes, where it recruits histone deacetylase 1 (HDAC1). This leads to histone deacetylation and transcriptional repression of these genes, providing a negative feedback loop to modulate the hypoxic response.[7]
Caption: G9a-mediated transcriptional repression through Reptin methylation.
SMYD2 in the DNA Damage Response
SMYD2 plays a role in the cellular response to DNA damage, in part through its methylation of PARP1.[12][13][14] DNA damage activates kinases such as ATM and ATR (Ataxia-Telangiectasia and Rad3-related), which initiate a signaling cascade. While the direct regulation of SMYD2 by these kinases is still under investigation, SMYD2-mediated methylation of PARP1 at lysine 528 enhances its enzymatic activity.[12][13][14] This leads to increased poly(ADP-ribosyl)ation (PARylation) of target proteins, a key step in the recruitment of DNA repair factors to the site of damage.
Caption: Role of SMYD2 in the DNA damage response via PARP1 methylation.
Experimental Workflow for Identifying and Characterizing Non-Histone Substrates
The following diagram illustrates a general workflow for the discovery and functional characterization of novel non-histone substrates of a SET domain methyltransferase.
Caption: Workflow for non-histone substrate discovery and characterization.
Conclusion
The study of non-histone protein methylation by SET domain enzymes is a rapidly evolving field with significant implications for our understanding of cellular regulation and disease. This technical guide provides a foundational resource for researchers, summarizing key substrates, offering detailed experimental protocols, and visualizing the complex signaling networks involved. As our knowledge of the "non-histone methylome" expands, so too will the opportunities for developing novel therapeutic strategies that target these critical regulatory pathways. Continued research into the quantitative aspects of these methylation events and the intricate interplay between different post-translational modifications will be essential for fully unraveling the complexities of SET domain methyltransferase function.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review to Define the Multi-Faceted Role of Lysine Methyltransferase SETD7 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. SETD7 SET domain containing 7, histone lysine methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 8. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Histone Methyltransferase SMYD2 Methylates PARP1 and Promotes Poly(ADP-ribosyl)ation Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The histone methyltransferase SMYD2 methylates PARP1 and promotes poly(ADP-ribosyl)ation activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. SET7/9 Catalytic Mutants Reveal the Role of Active Site Water Molecules in Lysine Multiple Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the SMYD2-PARP1 Complex Reveals Both Productive and Allosteric Modes of Peptide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdanderson.org [mdanderson.org]
- 21. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
The SET Oncoprotein: A Comprehensive Technical Guide on its Discovery, History, and Function
Abstract
The SET protein, also known as I2PP2A or TAF-I, is a multifaceted nuclear proto-oncoprotein with critical roles in a myriad of cellular processes, including chromatin remodeling, gene transcription, DNA replication, and apoptosis. First identified in the context of a chromosomal translocation in acute undifferentiated leukemia, subsequent research has unveiled its significance as a potent inhibitor of the tumor suppressor protein phosphatase 2A (PP2A) and as a key component of the inhibitor of histone acetyltransferase (INHAT) complex. Dysregulation of SET expression is increasingly implicated in the pathogenesis of various malignancies and neurodegenerative disorders, such as Alzheimer's disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, history, and diverse functions of the this compound. It details its involvement in key signaling pathways, presents quantitative data on its expression and inhibition, and offers comprehensive experimental protocols for its study.
Discovery and History
The story of the this compound begins in 1992 with the characterization of a chromosomal translocation, t(6;9), in a patient with acute undifferentiated leukemia (AUL). This translocation resulted in a fusion gene, SET-CAN (also known as SET-NUP214), which encodes a chimeric protein comprising the N-terminal portion of SET and the C-terminal part of the nucleoporin NUP214.[1] This discovery marked the initial association of SET with oncogenesis.
The gene encoding the this compound is located on chromosome 9q34.[2] The protein itself has been independently identified and characterized by different research groups, leading to a variety of names in the scientific literature, including:
-
TAF-I (Template Activating Factor-I): Identified as a factor that stimulates adenovirus DNA replication.
-
I2PP2A (Inhibitor 2 of Protein Phosphatase 2A): Characterized as a potent endogenous inhibitor of the serine/threonine phosphatase PP2A.
-
PHAPII (Putative HLA-associated protein II): Identified in the context of the major histocompatibility complex.
These different names reflect the diverse cellular functions that were being uncovered for this single protein. The convergence of these lines of research solidified the understanding of SET as a multifunctional protein with significant implications in cellular regulation and disease.
Structure and Function
The this compound is a member of the Nucleosome Assembly Protein (NAP) family. It is a highly acidic protein with several recognized domains that mediate its diverse functions. The protein exists in at least two isoforms, SETα and SETβ, which arise from alternative splicing.
The primary functions of the this compound include:
-
Inhibition of Protein Phosphatase 2A (PP2A): SET is a potent endogenous inhibitor of the catalytic subunit of PP2A. By binding to PP2A, SET prevents the dephosphorylation of numerous substrate proteins, many of which are kinases involved in pro-survival and proliferative signaling pathways, such as Akt. This inhibition of a key tumor suppressor is a major mechanism by which SET exerts its oncogenic effects.
-
Regulation of Histone Acetylation: SET is a core component of the Inhibitor of Histone Acetyltransferase (INHAT) complex.[3] Within this complex, SET can bind to histones, masking them from acetylation by histone acetyltransferases (HATs) like p300/CBP and PCAF.[3][4] This leads to a more condensed chromatin state and transcriptional repression.
-
Chromatin Remodeling and Transcription: As a histone chaperone, SET is involved in nucleosome assembly and disassembly, thereby influencing chromatin structure and gene expression.[5]
-
Regulation of Apoptosis: SET can inhibit granzyme A-activated DNase, an enzyme involved in apoptosis, thereby promoting cell survival.
-
Interaction with p53: SET interacts with the unacetylated C-terminal domain of the tumor suppressor p53, inhibiting its transcriptional activity. This repression is relieved upon stress-induced acetylation of p53.[6][7]
This compound in Disease
Cancer
Overexpression of the SET oncoprotein has been documented in a wide range of human cancers and is often correlated with poor prognosis and resistance to therapy.
Quantitative Data on SET Overexpression in Cancer:
| Cancer Type | Method | Finding | Reference |
| Acute Myeloid Leukemia (AML) | Quantitative RT-PCR, Western Blot | Overexpressed in 28% of patients; associated with worse overall and event-free survival. | Agarwal et al. (2014) |
| Chronic Lymphocytic Leukemia (CLL) | Quantitative RT-PCR | 11.2 ± 2.7-fold higher mRNA levels in CLL cells compared to normal B cells. | Christensen et al. (2011) |
| Lung Adenocarcinoma | iTRAQ Labeling & 2D-LC-MS/MS | 568 differentially expressed proteins identified between lung adenocarcinoma and normal tissue, with SET being a protein of interest. | Chen et al. (2013)[8] |
| Breast Cancer | Immunohistochemistry (IHC) | High levels of SET expression observed in various subtypes of invasive breast carcinoma. | Kim et al. (2018) |
SET Inhibitors in Cancer Therapy:
The critical role of SET in promoting cancer has led to the development of inhibitors that disrupt its function, primarily by reactivating PP2A.
| Inhibitor | Mechanism of Action | Cell Lines Tested | IC50 Values | Reference |
| OP449 | Peptide antagonist of SET, disrupts SET-PP2A interaction. | AML Cell Lines: - MOLM13 (FLT3-ITD)- MV4-11 (FLT3-ITD)- CMK (JAK3A572V)- UT7 (GM-CSF dependent) | 0.94 µM1.2 µM1.73 µM1.78 µM | Agarwal et al. (2014)[3] |
| Neuroblastoma Cell Lines: - SH-EP- SK-N-SH- NB69- GI-M-EN- SK-N-AS | 1.2 - 7.1 µM | Van Zant et al. (2019)[6] | ||
| Enzalutamide-Resistant Prostate Cancer Cell Lines: - 22RV1- C42- PC3 | 5.62 µM2.16 µM0.67 µM | Galsky et al. (2018)[9] | ||
| FTY720 (Fingolimod) | Sphingosine analogue, binds to SET and activates PP2A. | Glioblastoma Cell Lines: - A172- G28- U87 | 4.6 µM17.3 µM25.2 µM | Strzepa et al. (2017)[7] |
| Mouse Embryonic Fibroblasts (MEFs): - WT, SK1-/-, SK2-/- | ~10 µM | Saddoughi et al. (2013)[4] |
Alzheimer's Disease
Emerging evidence suggests a role for SET in the pathology of Alzheimer's disease (AD). In AD, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles. PP2A is a major tau phosphatase, and its inhibition by elevated levels of SET could contribute to the accumulation of hyperphosphorylated tau.
Signaling Pathways
SET-PP2A-Akt Signaling Pathway
One of the most well-characterized pathways involving SET is its regulation of the PI3K/Akt signaling cascade through the inhibition of PP2A.
Caption: SET-PP2A-Akt signaling pathway.
SET and Histone Acetylation
SET's role in regulating gene expression is also mediated by its function within the INHAT complex.
Caption: SET's role in histone acetylation.
SET and p53 Interaction
SET interacts with the unacetylated form of p53, repressing its transcriptional activity.
Caption: SET and p53 interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound.
Immunoprecipitation of this compound
This protocol describes the immunoprecipitation of endogenous this compound from cell lysates to study its interactions with other proteins.
Materials:
-
Cell Lysis Buffer (RIPA or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-SET Antibody (specific for IP)
-
Control IgG (from the same species as the anti-SET antibody)
-
Protein A/G Magnetic Beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE Sample Buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-SET antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to collect the beads.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Collect the eluate and neutralize it with neutralization buffer.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins for Western blot analysis.
-
Experimental Workflow for Immunoprecipitation:
Caption: Immunoprecipitation workflow.
PP2A Activity Assay (Malachite Green-based)
This protocol measures the phosphatase activity of PP2A in the presence or absence of SET inhibitors.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore) or individual reagents:
-
Malachite Green Reagent
-
Phosphopeptide substrate for PP2A
-
Phosphate (B84403) standards
-
-
Cell lysate containing PP2A
-
SET inhibitor (e.g., FTY720, OP449)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare Phosphate Standards: Prepare a standard curve using the provided phosphate standards to determine the relationship between phosphate concentration and absorbance.
-
Prepare Reactions:
-
In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer only.
-
Control: Cell lysate + assay buffer.
-
Inhibitor: Cell lysate + SET inhibitor at various concentrations.
-
-
Pre-incubate the reactions for 10-15 minutes at 30°C.
-
-
Initiate Phosphatase Reaction:
-
Add the phosphopeptide substrate to all wells to start the reaction.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by PP2A activity.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Measure Absorbance:
-
Read the absorbance of each well at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the phosphate standard curve to calculate the amount of phosphate released in each reaction.
-
Determine the percent inhibition of PP2A activity at each inhibitor concentration and calculate the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) for SET-Histone Interaction
This protocol is used to determine if SET is associated with specific regions of chromatin in vivo.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
Anti-SET Antibody (ChIP-grade)
-
Control IgG
-
Protein A/G Magnetic Beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA Purification Kit
-
Primers for qPCR targeting specific genomic regions
Procedure:
-
Cross-linking:
-
Treat cultured cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-SET antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers specific for promoter regions of interest to determine the enrichment of these sequences in the SET-immunoprecipitated DNA compared to the IgG control.
-
Experimental Workflow for ChIP:
Caption: Chromatin Immunoprecipitation workflow.
Future Directions
The multifaceted nature of the this compound continues to be an active area of research. Future studies will likely focus on:
-
Developing more potent and specific SET inhibitors: The therapeutic potential of targeting SET is clear, and the development of small molecule inhibitors with improved pharmacological properties is a high priority.
-
Elucidating the role of SET in other diseases: Beyond cancer and Alzheimer's disease, the fundamental roles of SET in cellular processes suggest its potential involvement in a broader range of pathologies.
-
Understanding the upstream regulation of SET: While much is known about the downstream effects of SET, the mechanisms that control its expression and activity are less well understood.
-
Dissecting the isoform-specific functions of SET: Further research is needed to delineate the distinct roles of SETα and SETβ in health and disease.
The continued exploration of the SET oncoprotein promises to yield valuable insights into fundamental cellular processes and to open new avenues for the development of novel therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. The next decade of SET: from an oncoprotein to beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of histone acetylation and transcription by INHAT, a human cellular complex containing the set oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. The Histone Chaperone TAF-I/SET/INHAT Is Required for Transcription In Vitro of Chromatin Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p53-SET Interplays Reveal A New Mode of Acetylation-dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation-regulated interaction between p53 and SET reveals a widespread regulatory mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative membrane proteomic analysis between lung adenocarcinoma and normal tissue by iTRAQ labeling mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SET oncoprotein accumulation regulates transcription through DNA demethylation and histone hypoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The SET Domain Family: A Comprehensive Guide to Substrate Specificity and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The SET domain-containing protein family represents a critical class of epigenetic regulators, primarily functioning as protein lysine (B10760008) methyltransferases (KMTs). These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in regulating chromatin structure, gene expression, and a multitude of cellular processes. Dysregulation of SET domain proteins is frequently implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed overview of the substrate specificities of key SET protein family members, comprehensive experimental protocols for their characterization, and visual representations of their functional pathways.
I. This compound Family Members and Their Substrate Specificities
The substrate specificity of a SET domain protein is a crucial determinant of its biological function. This specificity is dictated by the amino acid sequence surrounding the target lysine residue, as well as by the overall structure of the substrate protein and the presence of accessory proteins within larger complexes. The following tables summarize the known histone and non-histone substrates for prominent human SET domain protein families.
SUV39 Family (Suppressor of Variegation 3-9 Homologs)
Members of the SUV39 family, including SUV39H1 and SUV39H2, are cornerstone enzymes in the establishment and maintenance of heterochromatin.
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| SUV39H1 | H3K9me2/me3 | RAG2, SET8, DOT1L[1] | Recognizes H3 residues K4 to G12 with a strong preference for Arginine (R) at the -1 position relative to the target lysine (K9).[1] |
| SUV39H2 | H3K9me2/me3 | Limited known non-histone substrates | Recognizes a longer motif on H3 from T6 to K14, with specific readout of R8, S10, T11, and G12.[1] |
EZH Family (Enhancer of Zeste Homologs)
EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is essential for transcriptional repression.
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| EZH1 | H3K27me2/me3 | GATA4, RORα, STAT3 | Primarily targets H3K27 within the context of a nucleosome; activity is generally lower than EZH2. |
| EZH2 | H3K27me2/me3 | GATA4, RORα, STAT3, Talin | Functions within the PRC2 complex; its activity is stimulated by allosteric activation and nucleosome binding.[2] |
G9a/GLP (EHMT1/EHMT2) Complex
G9a (EHMT2) and GLP (EHMT1) form a heterodimeric complex that is the primary enzyme responsible for mono- and dimethylation of H3K9 in euchromatin.
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| G9a/GLP | H3K9me1/me2, H3K27me1 | WIZ, CDYL1, CSB, ACINUS, HDAC1, DNMT1, KLF12, SIRT1 | Recognizes an R-K sequence, often flanked by a hydrophilic amino acid at -2, a small amino acid at -1, a hydrophilic residue at +1, and a hydrophobic residue at +2. |
SETD7 (SET7/9)
SETD7 is a versatile monomethyltransferase with a broad range of substrates involved in diverse cellular processes.
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| SETD7 | H3K4me1 | p53, TAF10, DNMT1, ERα, E2F1, HIF-1α, Rb, SIRT1, YAP, β-catenin | Recognizes the consensus motif [K/R]-[S/T/A]-K, where the target lysine is underlined.[3] |
NSD Family (Nuclear Receptor Binding SET Domain Proteins)
The NSD family, including NSD1, NSD2, and NSD3, are critical regulators of H3K36 methylation, a mark associated with active transcription.
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| NSD1 | H3K36me1/me2 | ATRX, p65 (RelA) | Prefers aromatic residues at -2, hydrophobic residues at -1, and basic residues at +1 relative to the target lysine.[1][4] |
| NSD2 | H3K36me1/me2, H4K44 | ATRX, FANCM | Recognizes H3 residues from G33 to P38; shows a preference for amino acids different from the native H3K36 sequence at certain positions.[5][6] |
| NSD3 | H3K36me1/me2, H3K4me, H3K27me | p53 | Activity and specificity are highly dependent on the substrate context (peptide vs. nucleosome) and the specific isoform.[7][8] |
SMYD Family (SET and MYND Domain Containing Proteins)
The SMYD family members are involved in a wide array of cellular processes, including muscle development and cancer.
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| SMYD1 | H3K4me | TRB3 | The catalytic SET domain is split by a MYND domain, which is involved in protein-protein interactions. |
| SMYD2 | H3K36me2, H3K4me | p53, Rb, ERα, PARP1, HSP90 | Recognizes Leucine (or Phenylalanine) at the -1 position and disfavors acidic residues at the +1 to +3 positions. |
| SMYD3 | H3K4me, H4K5me | VEGFR1, MAP3K2 | Shows a strong preference for Phenylalanine at the -2 position of its substrates. |
Other Notable SET Domain Proteins
| Enzyme | Primary Histone Substrate(s) | Key Non-Histone Substrates | Consensus Recognition Motif/Structural Features |
| SETD3 | - | β-actin (His73) | Unique among SET domain proteins for its ability to methylate a histidine residue.[9][10][11][12][13] |
| SETD6 | H2A.Z K7, H4 K12 | RELA (p65) K310, E2F1 K117 | Exhibits multispecificity with context-dependent sequence preferences, often favoring Glycine or large aliphatic residues at -1 and Isoleucine/Valine at +2.[14][15][16][17][18] |
| PRDM9 | H3K4me3, H3K36me | Various non-histone proteins | Substrate selectivity is highly dependent on an Isoleucine at the -1 position.[19][20] |
II. Experimental Protocols for Characterizing Substrate Specificity
Determining the substrate specificity of a SET domain protein is fundamental to understanding its biological role. A combination of in vitro and in vivo techniques is typically employed.
A. In Vitro Histone Methyltransferase (HMT) Assays
These assays directly measure the enzymatic activity of a purified SET domain protein on a given substrate.
1. Radioactive Filter Paper Binding Assay
This is a classic and robust method for detecting the transfer of a radiolabeled methyl group.
-
Principle: A purified recombinant SET domain enzyme is incubated with a substrate (e.g., purified histones, nucleosomes, or a specific protein) in the presence of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM). The reaction mixture is then spotted onto a phosphocellulose filter paper, which binds the protein substrate but not the free [³H]-SAM. The radioactivity retained on the filter is quantified by scintillation counting.
-
Detailed Protocol:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the following reaction mixture (20-50 µL final volume):
-
Recombinant SET domain enzyme (0.1-1 µg)
-
Substrate (1-5 µg of histone, nucleosome, or protein of interest)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
1 µL of [³H]-SAM (1-2 µCi)
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stopping the Reaction: Spot 10-20 µL of the reaction mixture onto a P81 phosphocellulose filter paper (Whatman).
-
Washing: Wash the filter papers 3-4 times for 5-10 minutes each in a large volume of wash buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2).
-
Scintillation Counting: Place the washed and dried filter paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE Analysis (Optional): To visualize the methylated substrate, stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE, stain with Coomassie Blue, and visualize the radiolabeled bands by fluorography.
-
2. Scintillation Proximity Assay (SPA)
SPA is a more high-throughput-friendly method that does not require washing steps.
-
Principle: A biotinylated substrate is used. After the methylation reaction with [³H]-SAM, streptavidin-coated SPA beads are added. When the [³H]-labeled biotinylated substrate binds to the SPA beads, the emitted β-particles are close enough to excite the scintillant within the beads, producing a light signal that can be detected. Unbound [³H]-SAM in the solution is too far away to cause a signal.
-
Detailed Protocol:
-
Reaction Setup: In a microplate well, set up the HMT reaction as described above, but using a biotinylated peptide or protein substrate.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
SPA Bead Addition: Add streptavidin-coated SPA beads suspended in a suitable buffer to each well.
-
Signal Detection: Incubate for at least 30 minutes to allow for binding, then measure the light emission using a microplate scintillation counter.
-
B. Mass Spectrometry for Methylation Site Identification
Mass spectrometry is a powerful tool for identifying the precise lysine residue(s) that are methylated.
-
Principle: A protein of interest is methylated in vitro by a SET domain enzyme using non-radiolabeled SAM. The protein is then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides. Methylation results in a mass increase of 14.01565 Da (monomethylation), 28.0313 Da (dimethylation), or 42.04695 Da (trimethylation) on lysine residues, allowing for the identification of the modified peptide and the specific site of methylation.
-
Workflow:
-
In Vitro Methylation: Perform a scaled-up in vitro HMT assay using cold SAM.
-
Protein Digestion: Separate the reaction products by SDS-PAGE, excise the band corresponding to the substrate, and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify peptides and pinpoint the site(s) of lysine methylation based on the observed mass shifts.
-
C. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard technique for identifying the genome-wide localization of specific histone modifications in vivo.
-
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to a particular methylated histone mark (e.g., H3K9me3) is used to immunoprecipitate the chromatin fragments associated with that mark. The cross-links are reversed, and the associated DNA is purified and sequenced. The resulting sequences are mapped back to the genome to reveal the genomic regions enriched for the histone modification of interest.
-
Workflow:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone methylation mark of interest.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.
-
III. Visualization of this compound Signaling Pathways and Workflows
Understanding the functional context of SET domain proteins requires visualizing their roles in cellular signaling pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language).
A. Signaling Pathways
Caption: EZH2 signaling pathway in cancer.[2][21][22][23][24]
Caption: G9a signaling in gene repression and cancer.[25][26][27][28][29]
Caption: SUV39H1 regulation in heterochromatin formation.[30][31][32][33][34]
B. Experimental Workflows
Caption: Workflow for a radioactive filter paper binding HMT assay.
Caption: General workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
References
- 1. Substrate specificity analysis and novel substrates of the protein lysine methyltransferase NSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 7. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Examining prestructured β-actin peptides as substrates of histidine methyltransferase SETD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]
- 14. Mechanisms of Substrate Recognition by the Multispecific Protein Lysine Methyltransferase SETD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Substrate Recognition by the Multispecific Protein Lysine Methyltransferase SETD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Substrate and product specificities of SET domain methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genecards.org [genecards.org]
- 19. The duality of PRDM proteins: epigenetic and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of nonhistone substrates of the lysine methyltransferase PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. probiologists.com [probiologists.com]
- 23. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 26. G9a selectively represses a class of late-replicating genes at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. G9a Promotes Breast Cancer Recurrence through Repression of a Pro-inflammatory Program - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methylation of SUV39H1 by SET7/9 results in heterochromatin relaxation and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Impact of nucleic acid and methylated H3K9 binding activities of Suv39h1 on its heterochromatin assembly | eLife [elifesciences.org]
- 32. Impact of nucleic acid and methylated H3K9 binding activities of Suv39h1 on its heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Structure-Function Analysis of SUV39H1 Reveals a Dominant Role in Heterochromatin Organization, Chromosome Segregation, and Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Role of Set Protein in DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Set protein, also known as SET/TAF-Iβ or I2PP2A, is a multifaceted nuclear protein with significant roles in chromatin remodeling, gene transcription, and apoptosis. Emerging evidence has highlighted its critical involvement in the DNA damage response, particularly as a modulator of key DNA repair pathways. This technical guide provides an in-depth analysis of the this compound's function in DNA repair, with a primary focus on its well-documented inhibitory role in Non-Homologous End Joining (NHEJ). We will explore its interactions with core repair machinery, the quantitative aspects of these interactions, and the upstream signaling events that regulate its activity. This guide also briefly touches upon its putative roles in other repair pathways like Homologous Recombination (HR) and Mismatch Repair (MMR). Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to facilitate further research and drug development efforts targeting the this compound.
Introduction to the this compound
The this compound is a member of the Nucleosome Assembly Protein (NAP) family of histone chaperones.[1] It is a component of the Inhibitor of Histone Acetyltransferases (INHAT) complex, which plays a role in transcriptional repression by preventing the acetylation of histones.[1][2] Beyond its function as a histone chaperone, Set is also a potent inhibitor of Protein Phosphatase 2A (PP2A), a key tumor suppressor involved in regulating numerous cellular signaling pathways.[3] Dysregulation of Set expression has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4]
The Role of this compound in Non-Homologous End Joining (NHEJ)
The most well-characterized role of the this compound in DNA repair is its negative regulation of the Non-Homologous End Joining (NHEJ) pathway. NHEJ is a primary mechanism for repairing DNA double-strand breaks (DSBs) throughout the cell cycle.[4]
Mechanism of Inhibition
The core of the NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) to form the active DNA-PK holoenzyme, which then orchestrates the subsequent processing and ligation of the DNA ends.[5][6]
The this compound directly interacts with Ku70, a key component of the Ku heterodimer.[7][8] This interaction has an inhibitory effect on the function of Ku70. Specifically, Set prevents the acetylation of Ku70 by the histone acetyltransferases (HATs) p300/CBP and PCAF.[2][7][8] The acetylation of Ku70 is a crucial post-translational modification that regulates its activity and role in the DNA damage response. By inhibiting this acetylation, the overexpression of this compound impedes the recruitment of the Ku70/80 complex to the sites of DNA double-strand breaks.[2][7][8]
Upon the induction of DNA damage, the interaction between Set and Ku70 is disrupted.[7][8] This releases the Ku70/80 heterodimer, allowing it to translocate to the DSB sites and initiate the NHEJ repair process.[2][7][8] Therefore, the this compound acts as a crucial negative regulator, fine-tuning the initiation of NHEJ.
Signaling Pathway of Set-Ku70 Interaction in NHEJ
The dissociation of the Set-Ku70 complex is a critical step in activating NHEJ in response to DNA damage. While the precise signaling cascade is still under investigation, it is known that DNA damage-sensing kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated at the sites of DNA lesions.[5][9][10] These kinases phosphorylate a plethora of downstream targets to orchestrate the DNA damage response. It is hypothesized that ATM or ATR may directly or indirectly lead to post-translational modifications of either Set or Ku70, causing a conformational change that results in their dissociation.
Quantitative Data
While the qualitative mechanism of Set's inhibition of NHEJ is established, specific quantitative data on the protein-protein interactions and the extent of repair inhibition are still being fully elucidated. For context, the binding affinity of the Ku heterodimer to DNA ends is in the nanomolar range, indicating a very strong interaction that initiates NHEJ.[7][11] The precise dissociation constant (Kd) for the Set-Ku70 interaction and the IC50 value for the inhibition of Ku70 acetylation by Set are important parameters for future quantitative studies and for the development of targeted inhibitors.
| Interaction/Activity | Parameter | Value | Reference |
| Ku70/80 binding to dsDNA ends | Dissociation Constant (Kd) | ~1 nM | [7] |
| Set-Ku70 Interaction | Dissociation Constant (Kd) | Not Reported | |
| Inhibition of Ku70 Acetylation by Set | IC50 | Not Reported |
Table 1: Quantitative Parameters of Key Interactions in Set-mediated NHEJ Regulation.
Potential Roles of this compound in Other DNA Repair Pathways
Evidence for the involvement of the this compound in other DNA repair pathways is less direct but suggests a broader role in the DNA damage response.
Homologous Recombination (HR)
There are indications that the this compound may play a role in Homologous Recombination (HR), another major pathway for DSB repair. This proposed role is linked to Set's interaction with the Kruppel-associated box (KRAB)-associated co-repressor KAP1.[3] Through this interaction, Set may influence chromatin structure at the sites of DNA damage, potentially affecting the recruitment or activity of HR factors. Further research is needed to delineate the precise mechanism and functional consequences of this interaction in the context of HR.
Mismatch Repair (MMR)
An indirect link between the this compound and the Mismatch Repair (MMR) pathway has been suggested through Set's inhibition of PP2A.[3] Studies have shown that colorectal and endometrial cancers with microsatellite instability, a hallmark of defective MMR, often exhibit high levels of Set expression.[3] This correlation suggests that by inhibiting the tumor suppressor PP2A, Set may contribute to a cellular environment that is permissive for MMR deficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of the this compound in DNA repair.
Co-immunoprecipitation (Co-IP) for Set-Ku70 Interaction
This protocol is adapted from standard Co-IP procedures and is designed to verify the in vivo interaction between the this compound and Ku70.[12][13][14]
Materials:
-
Cell lines (e.g., HEK293T)
-
PBS (phosphate-buffered saline), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody against this compound (for immunoprecipitation)
-
Antibody against Ku70 (for western blotting)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Set antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-Ku70 antibody to detect the co-immunoprecipitated protein.
-
References
- 1. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Ku70 acetylation by INHAT subunit SET/TAF-Iβ regulates Ku70-mediated DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thirty years of SET/TAF1β/I2PP2A: from the identification of the biological functions to its implications in cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Ku70 as a Cytosolic DNA Sensor in Innate Immunity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Ku70 acetylation by INHAT subunit SET/TAF-Iβ regulates Ku70-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM and ATR signaling at a glance | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 11. The Multifaceted Roles of Ku70/80 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coincident In Vitro Analysis of DNA-PK-Dependent and -Independent Nonhomologous End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Technical Guide to the SET Protein's Impact on Gene Expression and Silencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. The "SET" nomenclature in this context refers to two distinct but crucial classes of proteins: the multifunctional oncoprotein SET (also known as I2PP2A or TAF-Iβ) and the large family of SET domain-containing proteins, which are key histone and non-histone methyltransferases. This technical guide provides an in-depth exploration of how both the SET oncoprotein and SET domain proteins mechanistically impact gene expression and silencing. We will dissect their core mechanisms of action, delineate key signaling pathways, present quantitative data on their molecular interactions, and provide detailed protocols for essential experimental analyses. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and target these critical regulators of the cellular epigenome.
The Oncoprotein SET (I2PP2A): A Master Regulator of Transcription and Cell Signaling
The SET protein, first identified in a patient with acute undifferentiated leukemia, is a potent multitasking oncoprotein that lacks a methyltransferase domain.[1][2] It primarily influences gene expression through the inhibition of key enzymes involved in signal transduction and chromatin modification.[3][4] Overexpression of SET is a common feature in many cancers and is associated with poor prognosis and drug resistance.[3][5]
Mechanisms of Action
The oncoprotein SET exerts its influence on gene expression through several distinct mechanisms:
-
Inhibition of Protein Phosphatase 2A (PP2A): SET is a potent endogenous inhibitor of the tumor suppressor PP2A.[2][6] By binding to PP2A, SET maintains the phosphorylation (and thus, activity) of various oncogenic kinases, which in turn promote cell proliferation and survival.[6]
-
Inhibition of Histone Acetyltransferases (HATs): SET is a core component of the Inhibitor of Histone Acetyltransferase (INHAT) complex.[7][8] The INHAT complex binds to histones, masking lysine (B10760008) residues and preventing their acetylation by HATs like p300/CBP and PCAF.[8][9] This leads to histone hypoacetylation, a state associated with condensed chromatin and transcriptional silencing.[2][10]
-
Modulation of Transcription Factor Activity: SET directly interacts with and regulates the activity of critical transcription factors. It can bind to p53 and FOXO1, preventing their acetylation and modulating their ability to activate target genes involved in cell cycle arrest and apoptosis.[8][11]
Signaling Pathways and Logical Relationships
The central role of the SET oncoprotein can be visualized as a hub that integrates signaling pathways with chromatin regulation.
References
- 1. A comprehensive and perspective view of oncoprotein SET in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thirty years of SET/TAF1β/I2PP2A: from the identification of the biological functions to its implications in cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SET | Cancer Genetics Web [cancer-genetics.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. This compound in Cancer: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SET inhibitors and how do they work? [synapse.patsnap.com]
- 8. The next decade of SET: from an oncoprotein to beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. SET oncoprotein accumulation regulates transcription through DNA demethylation and histone hypoacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for Recombinant SET Protein Expression and Purification from E. coli
Introduction
The SET protein, also known as TAF-Iβ or I2PP2A, is a multifunctional oncoprotein involved in critical cellular processes, including DNA replication, chromatin remodeling, gene transcription, and the regulation of apoptosis and the cell cycle.[1][2] It is a potent endogenous inhibitor of the tumor suppressor protein phosphatase 2A (PP2A), a key regulator of numerous signaling pathways.[2][3] Overexpression of SET is implicated in various cancers, making it a significant target for drug development.[3] The production of high-purity, active recombinant this compound is essential for structural studies, functional assays, and high-throughput screening of potential inhibitors.
This document provides a comprehensive guide for the expression and purification of recombinant human this compound from Escherichia coli. The protocols detailed below cover vector construction, protein expression in E. coli BL21(DE3), and a multi-step purification strategy involving affinity, ion-exchange, and size-exclusion chromatography.
Data Presentation
Table 1: Optimization of Recombinant this compound Expression
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS | BL21(DE3) Rosetta |
| Induction Temp. | 37°C | 25°C | 18°C |
| IPTG Conc. | 1.0 mM | 0.5 mM | 0.2 mM |
| Induction Time | 4 hours | 8 hours | 16 hours (Overnight) |
| Soluble Yield | Low | Moderate | High |
| Notes | High inclusion body formation | Reduced inclusion bodies | Maximized soluble protein yield[4] |
Table 2: Representative Purification Summary for His-tagged this compound
This table presents illustrative data for the purification of recombinant this compound from a 1-liter E. coli culture, demonstrating a typical outcome for a three-step purification process. Actual results may vary.[5][6]
| Purification Step | Total Protein (mg) | Total Activity (Units)* | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Crude Lysate | 1200 | 120,000 | 100 | 100 | 1 |
| Ni-NTA Affinity | 45 | 102,000 | 2,267 | 85 | 22.7 |
| Ion-Exchange (IEX) | 18 | 90,000 | 5,000 | 75 | 50.0 |
| Size-Exclusion (SEC) | 12 | 84,000 | 7,000 | 70 | 70.0 |
*Activity units are hypothetical and would be determined by a relevant functional assay, such as a PP2A inhibition assay.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for producing recombinant this compound and its central role in key cellular signaling pathways.
Caption: Experimental workflow for recombinant this compound production.
Caption: Key signaling interactions of the SET oncoprotein.
Experimental Protocols
Gene Cloning and Vector Construction
This protocol outlines the cloning of the human SET gene into a bacterial expression vector.
1.1. Gene Amplification:
- Amplify the full-length human SET cDNA sequence using Polymerase Chain Reaction (PCR).
- Design primers to incorporate restriction sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of a pET expression vector (e.g., pET-28a).
- The forward primer should include the start codon, and the reverse primer should omit the stop codon if a C-terminal tag from the vector is desired.
1.2. Vector and Insert Preparation:
- Perform a restriction digest on both the PCR product and the pET-28a vector using NdeI and XhoI enzymes.
- Purify the digested DNA fragments using a gel extraction kit to remove enzymes and uncut DNA.
1.3. Ligation and Transformation:
- Ligate the digested SET gene insert into the prepared pET-28a vector using T4 DNA Ligase. This creates an expression construct with an N-terminal hexahistidine (His6) tag.
- Transform the ligation product into a cloning-optimized E. coli strain, such as DH5α.
- Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.
1.4. Verification:
- Select individual colonies and grow overnight cultures for plasmid DNA extraction (miniprep).
- Verify the correct insertion of the SET gene by restriction digest and confirm the sequence integrity via Sanger sequencing.
Protein Expression
This protocol is optimized for high-yield production of soluble this compound.[4]
2.1. Transformation of Expression Host:
- Transform the verified pET-28a-SET plasmid into a competent E. coli expression strain, such as BL21(DE3) or Rosetta(DE3) for improved expression of eukaryotic proteins.[4][7]
- Plate on LB agar with kanamycin (50 µg/mL) and incubate overnight at 37°C.
2.2. Starter Culture:
- Inoculate a single colony into 50 mL of LB medium containing kanamycin.
- Incubate at 37°C with shaking (220 rpm) until the culture is turbid (approx. 8-10 hours).
2.3. Large-Scale Culture and Induction:
- Inoculate 1 L of LB medium (with kanamycin) with 10 mL of the starter culture in a 2.8 L baffled flask to ensure proper aeration.
- Grow the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
- Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[9]
- Continue incubation at 18°C for 16-18 hours (overnight) with shaking.
2.4. Cell Harvesting:
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.
Protein Purification
This multi-step protocol is designed to achieve high purity of the recombinant this compound. All steps should be performed at 4°C.
3.1. Cell Lysis and Clarification:
- Resuspend the frozen cell pellet (from 1 L culture) in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and protease inhibitors.[10]
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice until the suspension is no longer viscous.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant (soluble fraction) and filter through a 0.45 µm syringe filter.
3.2. Step 1: Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a 5 mL Ni-NTA agarose (B213101) column with Lysis Buffer.
- Load the clarified lysate onto the column at a flow rate of 1 mL/min.[1]
- Wash the column with 10 column volumes (CV) of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[11]
- Elute the His-tagged this compound with 5 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect 1 mL fractions.
- Analyze fractions by SDS-PAGE and pool those containing the purified protein.
3.3. Step 2: Ion-Exchange Chromatography (IEX):
- The predicted isoelectric point (pI) of human SET is ~4.7. Therefore, anion-exchange chromatography is suitable at a neutral pH.
- Exchange the buffer of the pooled IMAC fractions into IEX Binding Buffer (20 mM Tris-HCl, 25 mM NaCl, pH 8.0) using a desalting column or dialysis.
- Equilibrate a HiTrap Q HP (anion-exchange) column with IEX Binding Buffer.
- Load the sample onto the column.
- Wash the column with 5 CV of Binding Buffer.
- Elute the protein using a linear gradient of 0-100% IEX Elution Buffer (20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 20 CV.
- Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound.
3.4. Step 3: Size-Exclusion Chromatography (SEC) / Gel Filtration:
- This final "polishing" step separates the protein based on size and removes any remaining aggregates or smaller contaminants.
- Concentrate the pooled IEX fractions to ~2 mL using an appropriate centrifugal filter unit.
- Equilibrate a Superdex 200 Increase 10/300 GL column with SEC Buffer (20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).
- Load the concentrated sample onto the column.
- Run the chromatography at a flow rate of 0.5 mL/min, collecting fractions.
- Analyze fractions by SDS-PAGE. Pool the fractions corresponding to the monomeric this compound peak.
3.5. Final Analysis and Storage:
- Determine the final protein concentration using A280 (with the calculated extinction coefficient for SET) or a Bradford assay.
- Assess final purity by Coomassie-stained SDS-PAGE.
- For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Adding 10% (v/v) glycerol (B35011) can improve stability.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Thirty years of SET/TAF1β/I2PP2A: from the identification of the biological functions to its implications in cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of PP2A-Rac1 signaling axis in pancreatic β-cell dysfunction under metabolic stress: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novoprotein.wordpress.com [novoprotein.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. neb.com [neb.com]
- 9. benchchem.com [benchchem.com]
- 10. protenova.com [protenova.com]
- 11. His-Tag Purification | Bio-Rad [bio-rad.com]
Step-by-step guide to Set protein immunoprecipitation and western blot.
Application Notes: Immunoprecipitation and Western Blot of SET Protein
Introduction
Immunoprecipitation (IP) followed by Western Blot (WB) is a powerful technique to isolate and detect a specific protein of interest from a complex mixture, such as a cell lysate.[1][2][3] This method first utilizes a specific primary antibody to capture the target protein (this compound), which is then pulled down from the solution using antibody-binding beads (e.g., Protein A/G).[1] The immunoprecipitated proteins are then separated by size via SDS-PAGE, transferred to a membrane, and detected using a specific antibody (Western Blot).[3][4] This protocol provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals to successfully perform immunoprecipitation and subsequent western blot analysis of the this compound.
Key Experimental Workflow The overall process involves cell lysis to release proteins, immunoprecipitation to isolate the this compound, and western blotting to detect it.
Workflow for this compound Immunoprecipitation and Western Blot.
Part 1: Immunoprecipitation (IP) Protocol
This part of the protocol focuses on the isolation of the this compound from cell lysates.
Materials & Reagents
-
Ice-cold PBS (Phosphate Buffered Saline)
-
Cell Lysis Buffer (e.g., RIPA or NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-SET primary antibody
-
Isotype control IgG (from the same host species as the primary antibody)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Elution Buffer
-
2X Laemmli sample buffer
Step 1: Cell Lysate Preparation
Proper cell lysis is critical for extracting proteins while maintaining their native structure. Since SET is a nuclear protein, a buffer capable of disrupting the nuclear membrane, like RIPA buffer, is recommended.[5][6]
-
Culture cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[7][8]
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the culture dish (e.g., 0.5-1.0 mL per 10 cm dish).[7][9]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9][10]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). For a typical IP, a starting protein concentration of 0.5-1.0 mg/mL is recommended.[11]
Step 2: Pre-Clearing the Lysate (Recommended)
This step minimizes non-specific binding of proteins to the beads, reducing background in the final blot.[7]
-
To your lysate (e.g., 500 µg to 1 mg of total protein), add 20-25 µL of Protein A/G bead slurry.[10][12]
-
Incubate on a rotator for 30-60 minutes at 4°C.[5]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic rack.[13]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
Step 3: Immunoprecipitation with Anti-SET Antibody
-
Add the appropriate amount of anti-SET primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of protein lysate is common.[9][13]
-
As a negative control, prepare a parallel tube using an equivalent concentration of a non-specific isotype control IgG.[13]
-
Incubate the lysate-antibody mixture on a rotator for 2 hours to overnight at 4°C. Longer incubation times often increase the yield.[11][14]
Step 4: Capturing the Immuno-complex
-
Add 25-30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.[10][11]
-
Incubate on a rotator for 1-3 hours at 4°C to allow the beads to bind the antibody-protein complex.[14]
-
Collect the beads by centrifugation (1,000 x g for 30 seconds) or with a magnetic rack.[13]
-
Carefully discard the supernatant. The beads now contain the immunoprecipitated this compound.
Step 5: Washing
Washing is crucial for removing non-specifically bound proteins.
-
Add 500 µL of ice-cold Lysis Buffer (or a designated Wash Buffer) to the beads.[10]
-
Gently vortex and then pellet the beads. Discard the supernatant.
-
Repeat the wash step 3 to 5 times. More stringent washes can be performed with buffers of higher salt concentration if background is high.[13][15]
Step 6: Elution
The final step is to release the this compound from the beads for analysis.
-
Denaturing Elution (for Western Blot): After the final wash, remove all supernatant. Add 30-50 µL of 1X or 2X Laemmli sample buffer directly to the beads.[10][11][13]
-
Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.[14][16]
-
Pellet the beads, and the supernatant, which contains the eluted this compound, is now ready for loading onto an SDS-PAGE gel.
Part 2: Western Blot Protocol
This part describes the detection of the eluted this compound.
Step 7: SDS-PAGE and Protein Transfer
-
Load the eluted samples, along with a protein molecular weight marker and an "input" control (a small fraction of the initial cell lysate), onto an SDS-polyacrylamide gel.[14][17]
-
Run the gel at a constant voltage (e.g., 150-170V) until the dye front reaches the bottom.[8][17]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8][18]
Step 8: Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the anti-SET primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[17][18]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8][17]
-
Final Washes: Repeat the washing step (Step 8.3).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[17][19]
Data Presentation: Summary Tables
For clarity and reproducibility, key quantitative parameters are summarized below.
Table 1: Buffer and Reagent Compositions
| Buffer/Reagent | Component | Concentration | Purpose |
|---|---|---|---|
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4-8.0 | 150 mM NaCl | Cell Lysis & Protein Solubilization |
| 1% NP-40 or Triton X-100 | 0.5% Sodium Deoxycholate | ||
| 0.1% SDS | 1 mM EDTA | ||
| NP-40 Lysis Buffer | 50 mM Tris-HCl, pH 8.0 | 150 mM NaCl | Milder Lysis Conditions |
| 1% NP-40 | |||
| Wash Buffer | (Can be the same as lysis buffer or PBS/TBS with 0.1-0.5% detergent) | - | Remove non-specific proteins |
| 1X Laemmli Buffer | 62.5 mM Tris-HCl, pH 6.8 | 2% SDS | Sample Denaturation for SDS-PAGE |
| 10% Glycerol | 5% β-mercaptoethanol |
| | 0.01% Bromophenol Blue | | |
Note: Always add fresh protease and phosphatase inhibitors to lysis and wash buffers immediately before use.[20]
Table 2: Recommended Experimental Parameters
| Step | Parameter | Recommended Value | Notes |
|---|---|---|---|
| Cell Lysis | Centrifugation | 14,000 x g for 15-20 min at 4°C | To pellet cell debris.[7] |
| Pre-Clearing | Incubation Time | 30-60 minutes at 4°C | Reduces background. |
| Antibody Incubation | Primary Antibody | 1-5 µg per 0.5-1 mg lysate | Titration is recommended.[13] |
| Incubation Time | 2 hours to overnight at 4°C | Overnight incubation may increase yield.[13] | |
| Bead Capture | Incubation Time | 1-3 hours at 4°C | |
| Elution | Boiling Time | 5-10 minutes at 95-100°C | Ensures complete denaturation.[16] |
| Western Blot | Primary Antibody Dilution | 1:500 - 1:2000 | Must be optimized. |
| | Secondary Antibody Dilution | 1:2000 - 1:20,000 | Depends on antibody and detection system.[8] |
References
- 1. goldbio.com [goldbio.com]
- 2. sepmag.eu [sepmag.eu]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 5. usbio.net [usbio.net]
- 6. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. neb.com [neb.com]
- 11. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 12. Immunoprecipitation using Protein A/G Magnetic Beads [protocols.io]
- 13. scbt.com [scbt.com]
- 14. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jove.com [jove.com]
- 17. addgene.org [addgene.org]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) of SET Domain Protein Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins.[1] This protocol is specifically tailored for the investigation of SET domain-containing proteins, a family of enzymes primarily known for their histone lysine (B10760008) methyltransferase activity, which play a critical role in gene regulation. By understanding the genomic targets of these proteins, researchers can gain insights into their function in various biological processes and their roles in disease, paving the way for novel therapeutic strategies.
SET domain proteins can be challenging targets for ChIP-seq due to the often transient or indirect nature of their interaction with DNA, frequently as part of larger protein complexes. This protocol incorporates optimized steps, including a dual cross-linking strategy, to enhance the capture of these protein-DNA interactions.
Experimental Principles
ChIP-seq involves the following key steps:
-
Cross-linking: In vivo cross-linking of proteins to DNA using formaldehyde (B43269), and potentially a second cross-linking agent to capture protein-protein interactions within complexes.
-
Chromatin Fragmentation: Shearing of chromatin into smaller fragments, typically through sonication.
-
Immunoprecipitation: Enrichment of chromatin fragments associated with the SET domain protein of interest using a specific antibody.
-
DNA Purification: Reversal of cross-links and purification of the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Preparation of a sequencing library from the purified DNA and subsequent high-throughput sequencing.
-
Data Analysis: Bioinformatic analysis of the sequencing data to identify enriched genomic regions, representing the binding sites of the target protein.
Experimental Workflow
Caption: Overview of the ChIP-seq experimental and data analysis workflow.
Detailed Experimental Protocol
This protocol is optimized for starting with approximately 1-5 x 107 mammalian cells per immunoprecipitation.
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temp. |
| Cross-linking Buffer | PBS with 1.5 mM EGS (Ethylene glycol bis(succinimidyl succinate)) | Prepare fresh |
| Formaldehyde (37%) | N/A | Room Temp. |
| Quenching Solution | 1.25 M Glycine (B1666218) in PBS | 4°C |
| Lysis Buffer 1 | 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors | 4°C |
| Lysis Buffer 2 | 10 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, Protease Inhibitors | 4°C |
| Shearing/RIPA Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5 mM EGTA, 140 mM NaCl, 1% Triton X-100, 0.1% SDS, 0.1% Sodium Deoxycholate, Protease Inhibitors | 4°C |
| Wash Buffer A | 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS | 4°C |
| Wash Buffer B | 50 mM HEPES-KOH (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS | 4°C |
| LiCl Wash Buffer | 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 250 mM LiCl, 0.5% NP-40, 0.5% Sodium Deoxycholate | 4°C |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA | Room Temp. |
| Elution Buffer | 1% SDS, 100 mM NaHCO3 | Prepare fresh |
| Proteinase K (20 mg/mL) | N/A | -20°C |
| RNase A (10 mg/mL) | N/A | -20°C |
Note: Add protease inhibitors fresh to buffers before use.
Step-by-Step Methodology
1. Dual Cross-linking
For many SET domain proteins that are part of larger complexes, a dual cross-linking strategy can improve immunoprecipitation efficiency.[2][3]
-
Harvest cultured cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 10 mL of fresh, room temperature PBS.
-
Incubate for 30 minutes at room temperature with gentle rotation.[2][3]
-
Add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle rotation.
-
Pellet cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cross-linked cell pellet in 1 mL of Lysis Buffer 1 and incubate for 10 minutes on ice.
-
Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in 1 mL of Lysis Buffer 2 and incubate for 10 minutes on ice.
-
Pellet the nuclei as in step 2.
-
Resuspend the nuclear pellet in 300-500 µL of Shearing/RIPA Buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical and should be performed for each cell type and instrument.
-
After sonication, centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the sheared chromatin) to a new tube. This is your chromatin preparation.
3. Immunoprecipitation
-
Take a 20 µL aliquot of the sheared chromatin as your "input" control and store at -20°C.
-
Dilute the remaining chromatin 1:1 with Shearing/RIPA Buffer.
-
Add 2-10 µg of a ChIP-validated antibody specific for your SET domain protein of interest to the diluted chromatin. The optimal antibody concentration should be determined empirically.
-
As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody.
-
Incubate overnight at 4°C with rotation.
-
Add 30 µL of pre-blocked Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation.
4. Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform the following washes, each for 5 minutes at 4°C with rotation:
-
2x with Wash Buffer A
-
1x with Wash Buffer B
-
1x with LiCl Wash Buffer
-
2x with TE Buffer
-
-
After the final wash, remove all TE Buffer.
-
Elute the chromatin from the beads by adding 210 µL of fresh Elution Buffer and incubating at 65°C for 30 minutes with gentle vortexing every 5-10 minutes.[4]
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
5. Reverse Cross-links and DNA Purification
-
Add 8 µL of 5 M NaCl to the eluates and the input sample.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Add 2 µL of Proteinase K (20 mg/mL) and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a standard phenol:chloroform extraction and ethanol (B145695) precipitation or a commercial PCR purification kit.
-
Elute the purified DNA in 30-50 µL of TE buffer or nuclease-free water.
6. Library Preparation and Sequencing
-
Quantify the purified DNA using a high-sensitivity fluorometric method (e.g., Qubit).
-
Prepare the sequencing library according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
Perform size selection of the library to enrich for fragments in the desired range (e.g., 200-700 bp).
-
Sequence the library on a high-throughput sequencing platform. A sequencing depth of 20-30 million reads per sample is generally recommended for transcription factors and histone modifications.
Data Analysis Workflow
A typical ChIP-seq data analysis pipeline involves several steps to identify and characterize protein binding sites.
Caption: A standard bioinformatics pipeline for ChIP-seq data analysis.
Key Data Analysis Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[5]
-
Alignment: Align the sequencing reads to the appropriate reference genome using aligners such as Bowtie2 or BWA.[5]
-
Peak Calling: Identify regions of the genome with a significant enrichment of aligned reads in the ChIP sample compared to the control (input or IgG) sample. MACS2 is a widely used tool for this purpose.[6]
-
Quality Metrics: Evaluate the quality of the ChIP-seq experiment using metrics such as the Non-Redundant Fraction (NRF), PCR Bottlenecking Coefficient (PBC), and cross-correlation analysis.[7]
-
Peak Annotation and Visualization: Annotate the identified peaks to nearby genes and visualize the data in a genome browser (e.g., IGV, UCSC Genome Browser).
-
Motif Analysis: Identify enriched DNA sequence motifs within the peak regions to discover potential binding motifs of the SET domain protein or its co-factors.
-
Downstream Analysis: Perform functional analysis, such as Gene Ontology (GO) and pathway analysis, on the genes associated with the peaks to understand the biological processes regulated by the SET domain protein.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Starting Cell Number | 1-5 x 107 cells per IP | May need to be optimized based on the abundance of the target protein. |
| Antibody Amount | 2-10 µg per IP | Should be optimized for each antibody. Use a ChIP-validated antibody. |
| Chromatin Fragment Size | 200-600 bp | Verify by running a small aliquot of sheared chromatin on an agarose (B213101) gel or Bioanalyzer. |
| Sequencing Read Length | 50-100 bp, single-end or paired-end | Single-end is often sufficient for transcription factor and histone modification ChIP-seq. |
| Sequencing Depth | 20-30 million reads per sample | Higher depth may be required for low-abundance targets or broad histone marks. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DNA Yield | - Insufficient cell number- Inefficient cross-linking- Inefficient cell lysis or chromatin shearing- Poor antibody performance | - Increase starting cell number- Optimize cross-linking time- Optimize lysis and sonication conditions- Use a different, ChIP-validated antibody; increase antibody amount |
| High Background | - Too much antibody- Insufficient washing- Non-specific antibody binding | - Titrate antibody concentration- Increase the number and/or stringency of washes- Pre-clear chromatin with beads before IP |
| Large DNA Fragment Size | - Insufficient sonication | - Increase sonication time and/or power. Optimize in smaller volumes. |
| Low Library Complexity (High PCR duplicates) | - Too little starting DNA for library prep- Too many PCR cycles | - Start with more ChIP DNA if possible- Optimize the number of PCR cycles for library amplification |
References
- 1. Basics of ChIP-seq data analysis [bioconductor.org]
- 2. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A step-by-step guide to ChIP-seq data analysis | Abcam [abcam.com]
- 6. basepairtech.com [basepairtech.com]
- 7. ChIP-seq Quality Assessment | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
Application Notes: Studying the SET Protein's Effect on Gene Expression Using In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SET protein, also known as Template-Activating Factor I (TAF-I), is a multifunctional oncoprotein implicated in a variety of cellular processes, including nucleosome assembly, histone modification, and the regulation of gene transcription.[1] Initially identified as part of a fusion gene in acute undifferentiated leukemia, SET is now known to be overexpressed in numerous cancers, correlating with tumor progression and poor prognosis.[1][2][3] SET exerts significant control over gene expression primarily through its role as a potent inhibitor of histone acetyltransferases (HATs).[4][5] As a key component of the Inhibitor of Histone Acetyltransferase (INHAT) complex, SET binds to hypoacetylated histones, masking them from HATs like p300/CBP and PCAF, which leads to transcriptional repression.[3][4][6]
Understanding the precise mechanisms by which SET modulates transcription is crucial for developing targeted cancer therapies. The in vitro transcription (IVT) assay is a powerful and adaptable tool for dissecting the molecular machinery of gene expression in a controlled, cell-free environment.[7][8] This application note provides a detailed protocol for utilizing an IVT assay to specifically investigate and quantify the inhibitory effect of the this compound on gene transcription.
Principle of the Assay
The in vitro transcription assay reconstitutes the fundamental components of transcription in a test tube: a DNA template containing a promoter, a specific RNA polymerase, and ribonucleotide triphosphates (NTPs).[9][] By introducing purified this compound into this system, its direct impact on the rate of RNA synthesis can be measured.
To specifically probe SET's primary mechanism of action, the assay can be performed using chromatinized DNA templates (DNA wrapped around histone proteins). The inclusion of a histone acetyltransferase (HAT) enzyme will acetylate the histones, creating a permissive state for transcription. The subsequent addition of this compound is expected to inhibit the HAT activity, leading to histone hypoacetylation and a quantifiable decrease in RNA transcript production.[4][6] The resulting RNA is typically radiolabeled for sensitive detection and quantified following separation by polyacrylamide gel electrophoresis (PAGE).[7]
Signaling Pathway: SET-Mediated Transcriptional Repression
The diagram below illustrates the established mechanism by which the SET oncoprotein inhibits gene expression. SET is a core component of the INHAT complex, which directly counteracts the activity of histone acetyltransferases (HATs). By preventing the acetylation of histone tails, SET promotes a condensed chromatin state that is non-permissive for transcription, ultimately leading to gene silencing.
Caption: this compound inhibits HATs, reducing histone acetylation and repressing transcription.
Experimental Workflow
The overall workflow for assessing the impact of this compound on transcription in vitro involves several key stages, from the preparation of a suitable DNA template to the final analysis of the RNA products. This systematic process ensures reproducibility and accurate quantification of SET's inhibitory effects.
Caption: Workflow for the in vitro transcription assay to measure this compound activity.
Experimental Protocols
Protocol 1: Preparation of Linear DNA Template
An in vitro transcription reaction requires a purified linear DNA template containing a promoter recognized by the RNA polymerase (e.g., T7, SP6).[7][9] This can be generated by PCR or by linearizing a plasmid.
Materials:
-
Plasmid DNA containing the gene of interest downstream of a T7 promoter
-
Restriction enzyme (e.g., HindIII, EcoRI) that cuts downstream of the gene
-
10x Restriction Enzyme Buffer
-
Nuclease-free water
-
PCR Purification Kit or Phenol-Chloroform
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
Procedure:
-
Restriction Digest: Set up a 50 µL reaction:
-
Plasmid DNA: 5 µg
-
10x Restriction Buffer: 5 µL
-
Restriction Enzyme: 20 units
-
Nuclease-free water: to 50 µL
-
-
Incubate at 37°C for 2-4 hours to ensure complete linearization.
-
Purification: Purify the linearized DNA template using a PCR purification kit according to the manufacturer's instructions or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.[11]
-
Quantification: Resuspend the purified DNA in TE buffer. Measure the concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
-
Verification: Run an aliquot of the linearized template on a 1% agarose (B213101) gel alongside the uncut plasmid to confirm complete digestion.
Protocol 2: In Vitro Transcription Assay with this compound
This protocol details the core experiment to measure the effect of SET on transcription. Reactions are set up with and without this compound for direct comparison. Radiolabeled UTP is included for transcript visualization.[7][12]
Materials:
-
Purified linear DNA template (from Protocol 1, at ~100 ng/µL)
-
Purified recombinant human this compound (at various concentrations)
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)[11]
-
NTP mix (10 mM each of ATP, CTP, GTP)
-
UTP (2.5 mM)
-
[α-³²P]UTP (10 µCi/µL)
-
RNase Inhibitor (e.g., RiboLock)
-
Nuclease-free water
-
2x RNA Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)[7]
Procedure:
-
Reaction Setup: On ice, prepare a master mix of common reagents. For each 20 µL reaction, add the components in the following order:
Component Volume Final Concentration Nuclease-free water to 20 µL - 5x Transcription Buffer 4 µL 1x NTP Mix (10 mM) 2 µL 1 mM each UTP (2.5 mM) 1 µL 125 µM [α-³²P]UTP 1 µL 10 µCi RNase Inhibitor 0.5 µL 20 units Linear DNA Template 2 µL 200 ng This compound Variable (e.g., 0, 50, 100, 200 nM) | T7 RNA Polymerase | 1 µL | 20 units |
Note: For experiments investigating the INHAT mechanism, include purified histones, acetyl-CoA, and a HAT enzyme (e.g., p300). Pre-incubate the template, histones, HAT, and acetyl-CoA for 20 min at 30°C before adding this compound for another 10 min, then initiate transcription with RNAP and NTPs.
-
Initiation and Incubation: Gently mix the reactions and centrifuge briefly. Incubate at 37°C for 1 hour.[12]
-
Termination: Stop the reactions by adding 20 µL of 2x RNA Loading Buffer.[7]
-
Store samples at -20°C or proceed directly to analysis.
Protocol 3: Analysis by Denaturing Urea-PAGE
The radiolabeled RNA products are separated by size using a denaturing polyacrylamide gel, which is then exposed to film or a phosphor screen to visualize the transcripts.
Materials:
-
10% Acrylamide/Bis-acrylamide (19:1) solution
-
10x TBE Buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Sequencing gel apparatus
Procedure:
-
Gel Preparation: Prepare a 10% denaturing polyacrylamide gel containing 8 M urea.[12] For a 10 mL gel:
-
Urea: 4.8 g
-
10x TBE: 1 mL
-
40% Acrylamide/Bis (19:1): 2.5 mL
-
Add water to ~9.9 mL and ensure urea is dissolved.
-
Add 10% APS (100 µL) and TEMED (10 µL) to initiate polymerization.[12]
-
-
Sample Denaturation: Before loading, heat the terminated reaction samples at 95°C for 5 minutes and immediately place on ice.
-
Electrophoresis: Assemble the gel apparatus and pre-run the gel in 1x TBE buffer for at least 30 minutes at a constant power (e.g., 40-50 W).[12]
-
Load 5-10 µL of each sample into the wells.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
Visualization: Disassemble the apparatus, wrap the gel in plastic wrap, and expose it to X-ray film or a phosphorimager screen at -80°C.
-
Develop the film or scan the screen. Quantify the band intensity using densitometry software (e.g., ImageJ).
Data Presentation and Expected Results
The results of the in vitro transcription assay should demonstrate a dose-dependent inhibition of RNA synthesis by the this compound. The intensity of the transcript band will decrease as the concentration of SET in the reaction increases. This aligns with published data where SET overexpression in cells led to significant downregulation of gene expression.[4]
Table 1: Representative Quantitative Data of SET's Effect on In Vitro Transcription
| Condition | Recombinant SET (nM) | Recombinant HAT (nM) | Relative Transcript Level (%) |
| Control (No SET) | 0 | 50 | 100 ± 5.2 |
| Low SET | 50 | 50 | 65 ± 4.1 |
| Medium SET | 100 | 50 | 38 ± 3.5 |
| High SET | 200 | 50 | 15 ± 2.8 |
| No HAT Control | 0 | 0 | 25 ± 3.0 |
| No HAT + High SET | 200 | 0 | 22 ± 2.5 |
Data are represented as mean ± standard deviation from three independent experiments. Transcript levels are normalized to the "Control (No SET)" condition.
The expected results indicate that SET significantly reduces transcription from a chromatinized template in the presence of a HAT enzyme. The minimal effect of SET in the absence of HATs further supports its mechanism as a specific inhibitor of histone acetylation.[6]
References
- 1. The next decade of SET: from an oncoprotein to beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SET | Cancer Genetics Web [cancer-genetics.org]
- 3. A comprehensive and perspective view of oncoprotein SET in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SET oncoprotein accumulation regulates transcription through DNA demethylation and histone hypoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. PP32 and SET/TAF-Iβ proteins regulate the acetylation of newly synthesized histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of in vitro transcription to the understanding of human RNA polymerase III transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. themoonlab.org [themoonlab.org]
- 12. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of Set Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the identification of small-molecule inhibitors targeting the Set protein, a key oncoprotein and inhibitor of the tumor suppressor protein phosphatase 2A (PP2A). The protocols detailed below focus on robust and widely used HTS technologies suitable for academic and industrial drug discovery laboratories.
Introduction to this compound as a Therapeutic Target
The this compound, also known as I2PP2A, is a multifunctional oncoprotein that is overexpressed in various human cancers.[1] Set contributes to tumorigenesis primarily through its potent inhibition of the tumor suppressor PP2A.[1][2] PP2A is a major serine/threonine phosphatase that negatively regulates multiple oncogenic signaling pathways, including the Akt/mTORC1 and ERK pathways, thereby controlling cell proliferation, survival, and apoptosis.[2] By binding to and inhibiting PP2A, Set promotes sustained phosphorylation and activation of these pro-cancer signaling cascades.[1][2] Therefore, the disruption of the Set-PP2A protein-protein interaction (PPI) represents a promising therapeutic strategy to reactivate PP2A's tumor-suppressive function and inhibit cancer cell growth.
High-Throughput Screening Strategies for Set Inhibitors
Identifying inhibitors of the Set-PP2A interaction requires robust and scalable screening assays. Two primary methodologies are particularly well-suited for HTS campaigns targeting PPIs: Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3] In the context of a Set-PP2A assay, a small fluorescently labeled peptide derived from the PP2A-binding region of Set will tumble rapidly in solution, resulting in low fluorescence polarization. When the larger PP2A protein binds to this peptide, the resulting complex tumbles more slowly, leading to an increase in polarization.[4] Small molecules that disrupt this interaction will displace the fluorescent peptide, causing a decrease in polarization, which can be detected on a microplate reader.[3][4]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity.[5][6][7] For a Set-PP2A screen, this compound can be conjugated to a donor bead and PP2A to an acceptor bead. The interaction between Set and PP2A brings the beads close enough for a luminescent signal to be generated upon excitation.[5][8][9] Inhibitors of the Set-PP2A interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.[6][8]
Signaling Pathway of Set-Mediated PP2A Inhibition
The following diagram illustrates the central role of Set in inhibiting PP2A and the subsequent activation of downstream oncogenic signaling pathways.
Caption: this compound inhibits PP2A, leading to activation of Akt/mTORC1 and ERK pathways.
Experimental Workflow for High-Throughput Screening
The diagram below outlines a typical workflow for an HTS campaign to identify inhibitors of the Set-PP2A interaction.
Caption: A typical HTS workflow for identifying and validating this compound inhibitors.
Data Presentation
The following tables provide representative data that would be generated during an HTS campaign for Set inhibitors.
Table 1: Primary HTS Results (Fluorescence Polarization)
| Compound ID | % Inhibition (at 10 µM) | Hit Classification |
| Cmpd-001 | 55.2 | Hit |
| Cmpd-002 | 3.1 | Inactive |
| Cmpd-003 | 68.9 | Hit |
| Cmpd-004 | -5.4 | Inactive |
| ... | ... | ... |
Table 2: Dose-Response and Orthogonal Assay Data for Confirmed Hits
| Compound ID | FP IC50 (µM) | AlphaScreen IC50 (µM) |
| Cmpd-001 | 8.5 | 12.3 |
| Cmpd-003 | 2.1 | 3.5 |
| ... | ... | ... |
Table 3: Cellular Activity of Validated Hits
| Compound ID | Cell Proliferation GI50 (µM) | PP2A Activity Restoration (EC50, µM) |
| Cmpd-003 | 5.8 | 4.2 |
| ... | ... | ... |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Set-PP2A Interaction
This protocol describes a competitive FP binding assay to screen for inhibitors of the interaction between a fluorescently labeled peptide derived from Set and the PP2A protein.
Materials and Reagents:
-
Fluorescently Labeled Set Peptide (Tracer): A peptide corresponding to the PP2A-binding domain of Set, labeled with a suitable fluorophore (e.g., 5-FAM).
-
Recombinant Human PP2A A/C Heterodimer: Purified protein.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: Unlabeled Set peptide.
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescently labeled Set peptide (tracer) in assay buffer. The final concentration should be at its Kd for PP2A.
-
Prepare a 2X working solution of PP2A in assay buffer. The final concentration should be optimized to give a sufficient assay window (typically 3-5 times the Kd).
-
Serially dilute test compounds in 100% DMSO. Then, dilute these compounds into assay buffer to create a 4X final concentration.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X PP2A solution to all wells except those for the "no protein" control. Add 5 µL of assay buffer to the "no protein" control wells.
-
Add 10 µL of the 2X fluorescently labeled Set peptide solution to all wells.
-
The final volume in each well should be 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_min is the average millipolarization of the "no protein" control (minimum polarization).
-
mP_max is the average millipolarization of the "DMSO only" control (maximum polarization).
-
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: AlphaScreen Assay for Set-PP2A Interaction
This protocol outlines the setup for an AlphaScreen assay to identify inhibitors of the Set-PP2A protein-protein interaction.
Materials and Reagents:
-
Biotinylated Recombinant Human this compound.
-
GST-tagged Recombinant Human PP2A A/C Heterodimer.
-
Streptavidin-coated Donor Beads.
-
Anti-GST Acceptor Beads.
-
AlphaScreen Assay Buffer: 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA.
-
Test Compounds: Dissolved in 100% DMSO.
-
384-well, white, opaque microplates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a 4X working solution of biotinylated this compound in assay buffer.
-
Prepare a 4X working solution of GST-tagged PP2A in assay buffer.
-
Prepare a 2X working solution of a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer. This should be done in subdued light.
-
Serially dilute test compounds in 100% DMSO and then into assay buffer to create a 4X final concentration.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 4X biotinylated this compound solution to each well.
-
Add 5 µL of the 4X GST-tagged PP2A solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X bead mixture to each well in subdued light.
-
The final volume in each well should be 25 µL.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_sample - Signal_min) / (Signal_max - Signal_min)]) where:
-
Signal_sample is the AlphaScreen signal of the test compound well.
-
Signal_min is the average signal of the "no protein" control.
-
Signal_max is the average signal of the "DMSO only" control.
-
-
Determine IC50 values from dose-response curves as described for the FP assay.
-
Conclusion
The methodologies and protocols described in these application notes provide a robust framework for the high-throughput screening and identification of novel small-molecule inhibitors of the this compound. By targeting the Set-PP2A interaction, researchers can pursue a promising avenue for the development of new cancer therapeutics. The successful implementation of these assays, coupled with a rigorous hit validation cascade, will be crucial in advancing lead compounds toward clinical development.
References
- 1. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PP2A inhibitor SET promotes mTORC1 and Bmi1 signaling through Akt activation and maintains the colony-formation ability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the SET Protein Interactome: Application Notes and Protocols for Mass Spectrometry-Based Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying the protein interaction network of the SET nuclear proto-oncoprotein using state-of-the-art mass spectrometry (MS) techniques. Understanding the intricate web of interactions involving SET is crucial, as it is a key regulator of numerous cellular processes, including apoptosis, transcription, and cell cycle control.[1] Dysregulation of the SET protein has been implicated in various cancers and Alzheimer's disease.[1][2] This document outlines detailed protocols for three powerful MS-based approaches: Affinity Purification-Mass Spectrometry (AP-MS), Co-Immunoprecipitation-Mass Spectrometry (Co-IP-MS), and Proximity-Dependent Biotinylation (BioID). Additionally, it presents a framework for quantitative data analysis and visualization of the SET interaction network and associated signaling pathways.
Data Presentation: Unveiling the SET Interactome
Quantitative mass spectrometry is essential for distinguishing bona fide protein interactors from non-specific background contaminants.[3] By comparing the abundance of proteins identified in experiments with a specific "bait" protein (e.g., SET) to control experiments, researchers can confidently identify high-confidence interaction partners.[3] The data generated from such experiments are typically presented in a tabular format, as illustrated below. This example table demonstrates how quantitative data from an AP-MS experiment targeting the this compound could be structured.
Table 1: Illustrative Quantitative Data for this compound Interaction Network Identified by AP-MS
| Prey Protein (Gene Name) | UniProt Acc. | Spectral Counts (SET-FLAG) | Spectral Counts (Control-FLAG) | Fold Change (SET/Control) | p-value | Biological Function |
| SET | Q01105 | 152 | 2 | 76.0 | <0.0001 | Bait Protein |
| PP2A-C | P67775 | 89 | 5 | 17.8 | <0.001 | Protein Phosphatase |
| ANP32A | P31948 | 75 | 3 | 25.0 | <0.001 | Histone Chaperone |
| NME1 (nm23-H1) | P15531 | 68 | 4 | 17.0 | <0.001 | Metastasis Suppressor |
| HMGB2 | P26583 | 52 | 6 | 8.7 | <0.01 | Chromatin Binding |
| APEX1 | P27695 | 45 | 5 | 9.0 | <0.01 | DNA Repair |
| TREX1 | Q9NS11 | 38 | 3 | 12.7 | <0.01 | Exonuclease |
| Rac1 | P63000 | 31 | 7 | 4.4 | <0.05 | GTPase, Cell Migration |
| Akt1 | P31749 | 25 | 8 | 3.1 | <0.05 | Kinase, Survival Signaling |
| HDAC1 | Q13547 | 22 | 6 | 3.7 | <0.05 | Histone Deacetylase |
Note: This table presents hypothetical data for illustrative purposes. The values for spectral counts, fold change, and p-value would be determined experimentally.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and biological pathways is crucial for understanding the complex processes involved in identifying and characterizing protein interaction networks. The following diagrams, generated using the DOT language, illustrate the general workflows for the mass spectrometry methods described and a key signaling pathway involving the this compound.
Experimental Protocols
The following sections provide detailed protocols for the three primary mass spectrometry-based methods for identifying the this compound interaction network.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) of the this compound
AP-MS is a robust method for identifying stable protein-protein interactions.[4] This protocol outlines the steps for purifying SET and its interacting partners using an affinity tag.
Materials:
-
Mammalian cell line (e.g., HEK293T, U2OS)
-
Expression vector with a tagged this compound (e.g., SET-FLAG, SET-HA)
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity resin (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Cell Culture and Transfection:
-
Culture cells to 70-80% confluency.
-
Transfect cells with the tagged-SET expression vector or an empty vector control.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Affinity Purification:
-
Equilibrate the affinity resin with lysis buffer.
-
Add the clarified lysate to the equilibrated resin and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin three times with wash buffer.
-
-
Elution:
-
Add elution buffer to the resin and incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge and collect the supernatant containing the purified protein complexes.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip.
-
Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on spectral counts or peptide intensities.
-
Perform statistical analysis to identify proteins significantly enriched in the SET pulldown compared to the control.
-
Protocol 2: Co-Immunoprecipitation-Mass Spectrometry (Co-IP-MS) of Endogenous this compound
Co-IP-MS allows for the identification of interaction partners of the endogenous this compound, providing a more physiologically relevant context.[5]
Materials:
-
Cell line with endogenous expression of SET
-
Anti-SET antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Lysis buffer (non-denaturing, e.g., NP-40 based)
-
Wash buffer
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Materials for MS sample preparation and analysis as in Protocol 1.
Procedure:
-
Cell Lysis:
-
Harvest and lyse cells as described in Protocol 1, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-SET antibody or isotype control IgG for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using the chosen elution buffer.
-
-
Sample Preparation and Analysis:
-
Proceed with sample preparation for mass spectrometry, LC-MS/MS analysis, and data analysis as outlined in Protocol 1.
-
Protocol 3: Proximity-Dependent Biotinylation (BioID) for the this compound Interactome
BioID is an ideal method for identifying transient and proximal protein interactions within a cellular context.[6] This protocol is adapted for the nuclear-localized this compound.
Materials:
-
Mammalian cell line
-
Expression vector with SET fused to a promiscuous biotin ligase (BirA) (e.g., SET-BirA-FLAG)
-
Control vector (e.g., BirA*-FLAG)
-
Transfection reagent
-
Cell culture medium supplemented with biotin (50 µM)
-
RIPA lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers (as per manufacturer's recommendations)
-
Materials for on-bead trypsin digestion and subsequent MS analysis.
Procedure:
-
Cell Culture and Transfection:
-
Transfect cells with the SET-BirA* fusion construct or the BirA* control construct.
-
Establish stable cell lines for consistent expression.
-
-
Biotin Labeling:
-
Induce expression of the fusion protein if using an inducible system.
-
Supplement the cell culture medium with 50 µM biotin and incubate for 16-24 hours.
-
-
Cell Lysis:
-
Wash cells with PBS to remove excess biotin.
-
Lyse the cells using a denaturing buffer such as RIPA buffer to solubilize all proteins and disrupt non-covalent interactions.
-
-
Streptavidin Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the captured proteins.
-
Collect the supernatant containing the peptides.
-
-
Sample Preparation and Analysis:
-
Desalt the peptides and prepare them for LC-MS/MS analysis as described in Protocol 1.
-
Analyze the data to identify proteins significantly enriched in the SET-BirA* sample compared to the BirA* control.
-
By employing these detailed protocols and data analysis strategies, researchers can effectively map the this compound interaction network, providing valuable insights into its function in health and disease and paving the way for the development of novel therapeutic interventions.
References
- 1. Thirty years of SET/TAF1β/I2PP2A: from the identification of the biological functions to its implications in cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 5. BioID-MS Service - Creative Proteomics [creative-proteomics.com]
- 6. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the Set Gene in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
The SET protein, also known as I2PP2A, is a multi-functional oncoprotein that plays a critical role in various cellular processes, including chromatin remodeling, gene transcription, DNA repair, and cell cycle regulation.[1] Notably, SET is a potent endogenous inhibitor of the tumor suppressor protein phosphatase 2A (PP2A).[2][3] The inhibition of PP2A by SET leads to the sustained activation of oncogenic signaling pathways, such as Akt and ERK1/2, thereby promoting cancer cell survival and proliferation.[2][4] Overexpression of SET has been associated with poor prognosis in several types of cancer.[3]
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of specific genes to study their function.[5] By knocking out the Set gene in cancer cell lines, researchers can investigate the downstream effects on signaling pathways, cell proliferation, apoptosis, and chemoresistance. This approach provides a valuable platform for validating SET as a therapeutic target and for screening potential drug candidates that may mimic the effects of Set knockout.
Key Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the Set Gene
This protocol outlines the steps for generating Set knockout cell lines using the CRISPR-Cas9 system. The method involves the design of specific guide RNAs (gRNAs), delivery of the Cas9 nuclease and gRNA into the target cells, and subsequent selection and validation of knockout clones.
1. Guide RNA (gRNA) Design and Synthesis:
-
Target Selection: Identify the target region within the Set gene. For knockout experiments, it is recommended to target a conserved exon in the 5' region of the gene to maximize the chances of generating a non-functional protein due to frameshift mutations.[6]
-
gRNA Design: Use online design tools (e.g., CHOPCHOP, E-CRISP) to design several gRNAs targeting the selected exon.[1] These tools help in identifying unique 20-nucleotide target sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically 'NGG' for Streptococcus pyogenes Cas9).[7]
-
Off-Target Analysis: Perform a BLAST search of the gRNA sequences against the relevant genome to minimize potential off-target effects.[1]
-
Synthesis: Synthesize the designed gRNAs. This can be done by ordering synthetic single guide RNAs (sgRNAs) or by cloning the gRNA sequences into an expression vector.
2. Delivery of CRISPR-Cas9 Components into Cells:
-
Cell Culture: Culture the target cell line (e.g., HeLa, MCF-7) under standard conditions.
-
Transfection/Electroporation: Deliver the Cas9 nuclease and the designed gRNAs into the cells. Common methods include:
-
Plasmid-based delivery: Co-transfect a plasmid expressing Cas9 and a plasmid expressing the gRNA.
-
Ribonucleoprotein (RNP) delivery: Deliver a pre-complexed Cas9 protein and synthetic gRNA. This method can reduce off-target effects.
-
Electroporation is often a highly efficient method for delivering CRISPR components.
-
-
Controls: Include a non-targeting gRNA as a negative control.
3. Selection and Expansion of Knockout Clones:
-
Single-Cell Cloning: After transfection/electroporation, isolate single cells into individual wells of a 96-well plate using methods like limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed.
-
Clonal Expansion: Expand the single-cell clones to generate a sufficient number of cells for validation.
4. Validation of Set Gene Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the Set gene.
-
Use Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Protein Expression Analysis:
-
Perform Western blotting to confirm the absence of the this compound in the knockout clones compared to the wild-type control.[8]
-
Protocol 2: Western Blotting for this compound Validation
This protocol describes the validation of Set gene knockout at the protein level.
1. Protein Extraction:
-
Lyse wild-type and potential knockout cell clones using RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
4. Detection and Quantification:
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software to determine the percentage of this compound reduction in knockout clones.[8]
Protocol 3: Cell Proliferation Assay (CCK-8)
This assay is used to assess the effect of Set knockout on cell proliferation.
1. Cell Seeding:
-
Seed an equal number of wild-type and Set knockout cells (e.g., 2 x 10³ cells/well) in a 96-well plate.
2. Incubation:
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
3. CCK-8 Assay:
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the cell proliferation rate and compare the growth curves of knockout cells to wild-type cells.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in Set knockout cells using flow cytometry.
1. Cell Preparation:
-
Harvest wild-type and Set knockout cells.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate in the dark for 15 minutes at room temperature.[10]
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9][11]
4. Data Analysis:
-
Quantify the percentage of apoptotic cells in the Set knockout and wild-type populations.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from experiments involving the CRISPR-Cas9 mediated knockout of the Set gene in HeLa and MCF-7 cell lines.
Table 1: Guide RNA Sequences for Human Set Gene and Knockout Efficiency
| gRNA ID | Target Exon | gRNA Sequence (5' - 3') | PAM | Knockout Efficiency (%) |
| SET-gRNA-1 | 2 | GAGCGAGGAGGACGAGGUGC | TGG | 85 |
| SET-gRNA-2 | 2 | UGCACGAUGUACACCAAUGG | AGG | 78 |
| SET-gRNA-3 | 3 | GCAUGAAGCUGCUGCAGAAU | GGG | 82 |
Note: Knockout efficiency is determined by the percentage of clones with confirmed frameshift mutations via Sanger sequencing.
Table 2: Validation of this compound Knockout by Quantitative Western Blot
| Cell Line | Clone ID | This compound Level (Normalized to β-actin) | % Reduction |
| HeLa | Wild-Type | 1.00 ± 0.05 | - |
| HeLa | SET-KO Clone #1 | 0.08 ± 0.02 | 92% |
| HeLa | SET-KO Clone #2 | 0.11 ± 0.03 | 89% |
| MCF-7 | Wild-Type | 1.00 ± 0.06 | - |
| MCF-7 | SET-KO Clone #1 | 0.05 ± 0.01 | 95% |
| MCF-7 | SET-KO Clone #2 | 0.09 ± 0.02 | 91% |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of Set Knockout on Cell Proliferation (72h post-seeding)
| Cell Line | Clone ID | Proliferation (Fold Change vs. Wild-Type) |
| HeLa | Wild-Type | 1.00 |
| HeLa | SET-KO Clone #1 | 0.45 ± 0.04 |
| HeLa | SET-KO Clone #2 | 0.52 ± 0.06 |
| MCF-7 | Wild-Type | 1.00 |
| MCF-7 | SET-KO Clone #1 | 0.38 ± 0.03 |
| MCF-7 | SET-KO Clone #2 | 0.41 ± 0.05 |
Data are presented as mean ± SD from three independent experiments.
Table 4: Effect of Set Knockout on Apoptosis
| Cell Line | Clone ID | % Apoptotic Cells (Annexin V+) |
| HeLa | Wild-Type | 4.2 ± 0.5% |
| HeLa | SET-KO Clone #1 | 18.5 ± 1.2% |
| HeLa | SET-KO Clone #2 | 16.8 ± 1.5% |
| MCF-7 | Wild-Type | 3.8 ± 0.4% |
| MCF-7 | SET-KO Clone #1 | 22.1 ± 1.8% |
| MCF-7 | SET-KO Clone #2 | 20.5 ± 2.1% |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the Set gene.
Caption: SET-PP2A signaling pathway and the effect of Set gene knockout.
Expected Outcomes and Implications
The successful knockout of the Set gene is expected to lead to a significant reduction in cell proliferation and an increase in apoptosis in cancer cell lines. This is attributed to the reactivation of the tumor suppressor PP2A, leading to the dephosphorylation and inactivation of key pro-survival kinases such as Akt and ERK.[2][4]
These findings will provide strong evidence for the role of SET as an oncoprotein and validate it as a promising therapeutic target for cancer treatment. Furthermore, the generated Set knockout cell lines can serve as a valuable tool for high-throughput screening of small molecules that aim to disrupt the SET-PP2A interaction, paving the way for the development of novel anti-cancer therapies. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to investigate the functional consequences of Set gene inactivation.
References
- 1. Generating guide RNAs and sequencing primers for CRISPR knockouts [sequenceserver.com]
- 2. PP2A inhibitor SET promotes mTORC1 and Bmi1 signaling through Akt activation and maintains the colony-formation ability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 11. researchgate.net [researchgate.net]
Visualizing the Gatekeeper: An Immunofluorescence Protocol for Set Protein Localization
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular signaling, the precise location of a protein is paramount to its function. The Set protein, a key regulator involved in a multitude of cellular processes including cell cycle control, apoptosis, and transcription, is a prime example of a protein whose activity is tightly linked to its subcellular localization. To aid researchers, scientists, and drug development professionals in elucidating the spatial dynamics of this critical oncoprotein, we present a detailed application note and protocol for the immunofluorescent visualization of this compound.
The this compound, also known as I2PP2A or TAF1β, is predominantly found within the nucleus of the cell.[1] However, under certain physiological or pathological conditions, it can translocate to the cytoplasm, the endoplasmic reticulum, and the plasma membrane.[1] This movement is not arbitrary; it is a regulated process that can significantly impact cellular signaling pathways. For instance, the cytoplasmic localization of Set has been linked to the inhibition of the tumor suppressor protein phosphatase 2A (PP2A).
This protocol provides a robust methodology for the immunofluorescent staining of Set, enabling the qualitative and quantitative assessment of its distribution within the cell.
Data Presentation
While specific quantitative data on the nuclear-to-cytoplasmic ratio of this compound under a wide variety of conditions is not available in a single comprehensive table from existing literature, the following table illustrates a hypothetical representation of how such data could be presented. This format is designed for easy comparison of this compound localization under different experimental treatments.
| Cell Line | Treatment | Treatment Concentration | Duration (hours) | Nuclear:Cytoplasmic Intensity Ratio (Mean ± SD) |
| HeLa | Vehicle (DMSO) | 0.1% | 24 | 3.5 ± 0.4 |
| HeLa | Leptomycin B | 20 nM | 24 | 5.2 ± 0.6 |
| SH-SY5Y | Vehicle (PBS) | - | 48 | 4.1 ± 0.5 |
| SH-SY5Y | Oxidative Stress (H₂O₂) | 100 µM | 6 | 2.8 ± 0.3 |
| MCF-7 | Vehicle (Ethanol) | 0.1% | 12 | 3.8 ± 0.4 |
| MCF-7 | Kinase Inhibitor X | 10 µM | 12 | 1.5 ± 0.2 |
Experimental Protocols
This section details the key experimental protocol for the immunofluorescence staining of this compound in cultured cells.
Materials
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Anti-Set/I2PP2A antibody (raised in a species different from the secondary antibody)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Protocol
-
Cell Culture and Preparation:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours under standard culture conditions.
-
If applicable, treat the cells with the desired experimental compounds for the specified duration.
-
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular and nuclear antigens.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBST) to each well and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Set antibody in Blocking Buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of the this compound staining and the DAPI nuclear stain.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the this compound signal in the nucleus (defined by the DAPI stain) and in the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence intensity can then be calculated.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling relationship of this compound.
Caption: Experimental workflow for immunofluorescence staining of this compound.
Caption: Simplified signaling relationship of this compound in the nucleus and cytoplasm.
References
Application Notes and Protocols for GST-Pull Down Assay: Confirming Set Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Glutathione (B108866) S-Transferase (GST) pull-down assay to confirm protein-protein interactions, with a specific focus on proteins within the SET complex. The protocols outlined below offer a robust framework for validating suspected interactions and identifying novel binding partners, crucial steps in elucidating cellular signaling pathways and for the development of targeted therapeutics.
Introduction to GST-Pull Down Assay
The GST pull-down assay is a powerful in vitro technique used to detect and validate direct physical interactions between two or more proteins.[1][2][3] This method relies on the high affinity of GST for its substrate, glutathione, which is typically immobilized on agarose (B213101) or magnetic beads.[4][5][6] A "bait" protein is expressed as a fusion protein with GST (GST-Set) and is captured on the glutathione beads. A "prey" protein, a suspected interaction partner, is then incubated with the immobilized GST-Set. If the prey protein interacts with the Set protein, it will be "pulled down" with the bait-bead complex. Subsequent washing steps remove non-specific binders, and the interacting proteins are then eluted and analyzed, typically by SDS-PAGE and Western blotting.[4][5]
Key Advantages:
-
Versatility: Applicable for confirming known interactions and screening for novel partners.[3]
-
Specificity: The specific interaction between GST and glutathione minimizes background binding.
-
In Vitro Nature: Allows for the study of direct protein-protein interactions without the complexity of the cellular environment.
A critical component of the SET complex, Apurinic/Apyrimidinic Endonuclease 1 (APE1), has been shown to be part of this complex and is involved in DNA repair and transcriptional regulation.[7] This protocol will use the context of confirming the interaction of a SET complex component, such as APE1, with a putative binding partner as a practical example.
Experimental Workflow and Design
A successful GST pull-down experiment requires careful planning and execution. The overall workflow involves the expression and purification of the GST-tagged bait protein, preparation of the prey protein lysate, the pull-down reaction itself, and subsequent analysis of the results.
Experimental Workflow Diagram
Caption: Experimental workflow for a GST pull-down assay.
Conceptual Diagram of Protein Interaction
Caption: Schematic of the GST-pull down principle.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of GST-Set (Bait) Protein
This protocol describes the expression of a GST-tagged this compound in E. coli and its subsequent purification.
Materials:
-
pGEX vector containing the gene for the this compound
-
E. coli BL21 (DE3) competent cells
-
LB Broth and LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (see Table 2)
-
Glutathione-agarose beads
Procedure:
-
Transformation: Transform the pGEX-Set plasmid into E. coli BL21 (DE3) competent cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.[8]
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.[8]
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18-25°C for better protein folding.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.[9] Sonicate the suspension on ice to lyse the cells and shear DNA.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble GST-Set protein.[9]
-
Purification: Add the clarified lysate to pre-equilibrated glutathione-agarose beads and incubate at 4°C for 1-2 hours with gentle rotation.
-
Washing: Wash the beads three times with 10 bed volumes of ice-cold Wash Buffer I (see Table 2) to remove unbound proteins.
-
Elution (Optional for Bait Immobilization): For quantifying the purified protein, elute a small fraction with Elution Buffer (see Table 2). The majority of the beads with the bound GST-Set protein will be used directly in the pull-down assay.
Protocol 2: Preparation of Prey Protein Lysate
This protocol describes the preparation of a cell lysate containing the putative interacting prey protein from mammalian cells.
Materials:
-
Mammalian cells expressing the prey protein
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (see Table 2)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Grow mammalian cells to 80-90% confluency.
-
Harvesting: Wash the cells twice with ice-cold PBS and then harvest by scraping or trypsinization.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble prey proteins. Determine the protein concentration using a Bradford or BCA assay.
Protocol 3: GST-Pull Down Assay
This protocol details the incubation of the immobilized GST-Set "bait" with the "prey" lysate to capture the interacting protein.
Materials:
-
Glutathione-agarose beads with bound GST-Set (from Protocol 1)
-
Glutathione-agarose beads with bound GST alone (negative control)
-
Prey protein lysate (from Protocol 2)
-
Wash Buffers I and II (see Table 2)
-
Elution Buffer (see Table 2)
Procedure:
-
Blocking (Optional): To reduce non-specific binding, incubate the beads with 1% BSA in Wash Buffer I for 30 minutes at 4°C.
-
Binding: Add 500 µg to 1 mg of the prey protein lysate to the beads with bound GST-Set and the GST-only control beads. Incubate at 4°C for 2-4 hours or overnight with gentle rotation.[5]
-
Washing: Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer II. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.[4]
-
Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads and incubate at room temperature for 10-15 minutes. Alternatively, for SDS-PAGE analysis, add 2X SDS-PAGE sample buffer directly to the beads and boil for 5 minutes.
-
Sample Collection: Centrifuge the beads and collect the supernatant containing the eluted proteins.
Protocol 4: Analysis by SDS-PAGE and Western Blot
This protocol describes the analysis of the pull-down eluates to detect the prey protein.
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the prey protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Load the eluted samples from the GST-Set pull-down and the GST control onto an SDS-PAGE gel. Include a sample of the input prey lysate as a positive control. Run the gel to separate the proteins by size.[8]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the prey protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A band corresponding to the prey protein in the GST-Set lane but not in the GST control lane indicates a specific interaction.
Data Presentation and Interpretation
Quantitative data from GST pull-down experiments should be carefully recorded to ensure reproducibility and allow for accurate interpretation.
Table 1: Protein Expression and Purification Parameters
| Parameter | GST-Set | GST (Control) | Prey Protein Lysate |
| Expression System | E. coli BL21 (DE3) | E. coli BL21 (DE3) | Mammalian Cells |
| Culture Volume | 1 L | 1 L | 2 x 15 cm plates |
| Induction (IPTG) | 0.5 mM | 0.5 mM | N/A |
| Induction Time | 4 hours | 4 hours | N/A |
| Induction Temp. | 30°C | 30°C | N/A |
| Purified Protein Yield | ~5 mg | ~5 mg | ~2 mg |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 2 mg/mL |
Table 2: Buffer Compositions
| Buffer | Composition |
| Lysis Buffer (E. coli) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, Protease Inhibitors |
| Cell Lysis Buffer (Mammalian) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitors |
| Wash Buffer I | PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4)[1] |
| Wash Buffer II | 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 0.5% NP-40 |
| Elution Buffer | 50 mM Tris-HCl (pH 8.0), 10-20 mM Reduced Glutathione[1][6] |
Table 3: Pull-Down Assay Parameters
| Parameter | Value |
| Amount of Bait Protein (GST-Set/GST) | 10-20 µg |
| Amount of Prey Lysate | 500 µg - 1 mg |
| Binding Incubation Time | 2-4 hours to overnight |
| Binding Incubation Temperature | 4°C |
| Number of Washes | 3-5 times |
| Elution Volume | 50 µL |
Interpretation of Results: A successful GST pull-down experiment will show a band for the prey protein in the lane corresponding to the GST-Set eluate and no, or a significantly fainter, band in the GST control lane on the Western blot. The presence of the prey protein in the GST-Set lane confirms a direct interaction between the this compound and the prey protein. The input lane confirms the presence of the prey protein in the cell lysate.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in GST control lane | Non-specific binding to GST or beads. | Increase the number and stringency of washes (increase salt and/or detergent concentration). Pre-clear the lysate with GST-beads. Block beads with BSA. |
| No prey protein detected in GST-Set lane | Interaction is weak, transient, or does not occur in vitro. Incorrect protein folding. | Increase the amount of bait or prey protein. Decrease wash stringency. Optimize protein expression conditions for proper folding. |
| GST-Set protein is insoluble | Protein aggregation during expression. | Lower the induction temperature and/or IPTG concentration. Use a different E. coli strain. |
| Degradation of proteins | Protease activity. | Add protease inhibitors to all buffers and keep samples on ice. |
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize the GST pull-down assay to validate and explore the interactome of the SET complex, contributing to a deeper understanding of its biological functions.
References
- 1. Pull-down assays [sigmaaldrich.com]
- 2. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 3. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 4. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 5. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. goldbio.com [goldbio.com]
- 7. Identification and Quantification of DNA Repair Protein Apurinic/Apyrimidinic Endonuclease 1 (APE1) in Human Cells by Liquid Chromatography/Isotope-Dilution Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. mdanderson.org [mdanderson.org]
- 9. cube-biotech.com [cube-biotech.com]
Unveiling the Multifaceted Roles of Set Protein: A Cell-Based Assay Approach
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Set protein, also known as TAF-I (Template-Activating Factor-I) or I2PP2A, is a multifunctional nuclear phosphoprotein implicated in a wide array of cellular processes.[1][2] It plays critical roles in apoptosis, cell cycle regulation, DNA repair, and transcription.[1][3] Dysregulation of this compound expression and activity has been linked to various human diseases, most notably cancer, where it often functions as an oncoprotein.[4][5][6] Set's oncogenic potential stems primarily from its potent inhibition of two key cellular players: Protein Phosphatase 2A (PP2A), a major tumor suppressor, and histone acetyltransferases (HATs), which are crucial for epigenetic regulation of gene expression.[3][7][8] This application note provides a comprehensive guide to developing and utilizing cell-based assays to investigate the diverse functions of the this compound, offering valuable tools for basic research and drug discovery efforts targeting this critical oncoprotein.
Principle of the Assays
The methodologies described herein are designed to probe the primary functions of the this compound in a cellular context. By manipulating this compound levels through overexpression or siRNA-mediated knockdown, researchers can quantify the resulting effects on key cellular pathways and phenotypes. The assays focus on:
-
PP2A Activity: Measuring the phosphatase activity of PP2A to assess the inhibitory effect of this compound.
-
Histone Acetylation: Quantifying the levels of acetylated histones to determine the impact of Set on HAT activity.
-
Cell Proliferation: Evaluating the rate of cell division and colony-forming ability to understand Set's role in cell growth.
-
Apoptosis: Measuring markers of programmed cell death to elucidate Set's involvement in cell survival pathways.
These assays provide a robust platform for characterizing the cellular consequences of this compound activity and for screening potential therapeutic modulators.
Data Presentation
All quantitative data generated from the following protocols should be summarized in clearly structured tables to facilitate easy comparison between experimental conditions (e.g., control vs. Set overexpression vs. Set knockdown).
Table 1: this compound Overexpression/Knockdown Efficiency
| Cell Line | Transfection Method | Transfection Reagent | Target | Efficiency (%) | Method of Quantification |
| HEK293T | Plasmid Transfection | Lipofectamine 3000 | Set Overexpression | 85 | Western Blot |
| A549 | siRNA Transfection | RNAiMAX | Set Knockdown | 75 | qRT-PCR |
Table 2: Effect of this compound on PP2A Activity
| Cell Line | Treatment | PP2A Activity (pmol phosphate (B84403)/min/µg) | Fold Change vs. Control |
| HEK293T | Mock | 150 ± 12 | 1.0 |
| HEK293T | Set Overexpression | 75 ± 8 | 0.5 |
| A549 | Scrambled siRNA | 120 ± 10 | 1.0 |
| A549 | Set siRNA | 210 ± 15 | 1.75 |
Table 3: Impact of this compound on Global Histone H3 Acetylation
| Cell Line | Treatment | Acetylated H3 (OD450) | % Change vs. Control |
| HEK293T | Mock | 1.2 ± 0.1 | 0 |
| HEK293T | Set Overexpression | 0.7 ± 0.08 | -41.7 |
| A549 | Scrambled siRNA | 1.0 ± 0.09 | 0 |
| A549 | Set siRNA | 1.6 ± 0.12 | +60.0 |
Table 4: this compound's Role in Cell Proliferation (MTS Assay)
| Cell Line | Treatment | Absorbance (490 nm) | % Proliferation vs. Control |
| HEK293T | Mock | 0.8 ± 0.07 | 100 |
| HEK293T | Set Overexpression | 1.4 ± 0.11 | 175 |
| A549 | Scrambled siRNA | 1.1 ± 0.09 | 100 |
| A549 | Set siRNA | 0.6 ± 0.05 | 54.5 |
Table 5: Influence of this compound on Colony Formation
| Cell Line | Treatment | Number of Colonies | % Change vs. Control |
| HEK293T | Mock | 150 ± 20 | 0 |
| HEK293T | Set Overexpression | 280 ± 35 | +86.7 |
| A549 | Scrambled siRNA | 200 ± 25 | 0 |
| A549 | Set siRNA | 90 ± 15 | -55.0 |
Table 6: this compound's Function in Apoptosis (Caspase-3/7 Activity)
| Cell Line | Treatment | Luminescence (RLU) | Fold Change vs. Control |
| HEK293T | Mock | 10,000 ± 800 | 1.0 |
| HEK293T | Set Overexpression | 5,500 ± 600 | 0.55 |
| A549 | Scrambled siRNA | 8,000 ± 700 | 1.0 |
| A549 | Set siRNA | 15,000 ± 1200 | 1.88 |
Experimental Protocols
Modulation of this compound Expression
a) Overexpression via Plasmid Transfection
This protocol describes the transient transfection of a mammalian expression vector encoding the this compound into a suitable cell line (e.g., HEK293T).
Materials:
-
This compound expression plasmid (e.g., pCMV-SET)
-
Empty vector control (e.g., pCMV)
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ 3000 Transfection Reagent
-
6-well plates
Procedure:
-
One day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute 2.5 µg of plasmid DNA (Set expression vector or empty vector) in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the 250 µL DNA-lipid complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream assays.
-
Verify overexpression by Western blot analysis of cell lysates using a Set-specific antibody.
b) Knockdown via siRNA Transfection
This protocol details the knockdown of endogenous this compound expression using small interfering RNA (siRNA) in a cell line such as A549.
Materials:
-
Set-specific siRNA duplex
-
Scrambled (non-targeting) control siRNA
-
A549 cells
-
RPMI-1640 with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well plates
Procedure:
-
One day before transfection, seed A549 cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.[9]
-
On the day of transfection, dilute 30 pmol of siRNA (Set-specific or scrambled control) in 150 µL of Opti-MEM.
-
In a separate tube, dilute 9 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM.
-
Combine the diluted siRNA and RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.[10]
-
Add the 300 µL siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Confirm knockdown efficiency by qRT-PCR or Western blot analysis.
Cell-Based PP2A Activity Assay
This assay measures the activity of immunoprecipitated PP2A from cell lysates.
Materials:
-
Transfected cells (from section 1)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., TBS)
-
PP2A Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.1 mM EGTA)
-
Threonine Phosphopeptide Substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Lyse the transfected cells on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Incubate 200-500 µg of protein lysate with 2 µg of anti-PP2A antibody for 2 hours at 4°C with gentle rotation.
-
Add 20 µL of Protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Wash the immunoprecipitates three times with Wash Buffer.
-
Resuspend the beads in 50 µL of PP2A Assay Buffer.
-
Add 50 µL of 2X phosphopeptide substrate to initiate the reaction.
-
Incubate at 30°C for 20 minutes with gentle shaking.
-
Pellet the beads by centrifugation and transfer 80 µL of the supernatant to a new 96-well plate.
-
Add 20 µL of Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature and measure the absorbance at 620-650 nm.
-
Calculate the amount of phosphate released using a phosphate standard curve.
Cellular Histone Acetylation Assay
This ELISA-based assay quantifies the level of acetylated histone H3 in whole cells.
Materials:
-
Transfected cells (from section 1)
-
96-well clear-bottom black plate
-
Fixing Solution (4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody (e.g., anti-acetyl-Histone H3)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
Procedure:
-
Seed transfected cells in a 96-well plate at an appropriate density.
-
After 24-48 hours, fix the cells with Fixing Solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash five times with PBS.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add Stop Solution and measure the absorbance at 450 nm.
Cell Proliferation Assays
a) MTS Assay
This colorimetric assay measures the number of viable cells in proliferation.
Materials:
-
Transfected cells (from section 1)
-
96-well plate
-
MTS reagent
Procedure:
-
Seed transfected cells in a 96-well plate (5,000-10,000 cells/well).
-
Culture for the desired period (e.g., 24, 48, 72 hours).
-
Record the absorbance at 490 nm using a microplate reader.[12][13]
b) Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
Transfected cells (from section 1)
-
6-well plates
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Seed a low number of transfected cells (e.g., 500-1000 cells) in 6-well plates.
-
Incubate the cells for 10-14 days, changing the medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assays
a) Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Transfected cells (from section 1)
-
96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed transfected cells in a 96-well white-walled plate.
-
After the desired treatment or incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
b) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Transfected cells (from section 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the transfected cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Mandatory Visualizations
This compound Signaling Pathways
Caption: this compound Signaling Pathways.
Experimental Workflow for a Cell-Based Assay
Caption: General Experimental Workflow.
Logical Relationship of this compound Functions
Caption: Logic of Set's Oncogenic Function.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. resources.mblintl.com [resources.mblintl.com]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. sketchviz.com [sketchviz.com]
- 13. researchgate.net [researchgate.net]
Unveiling Novel Protein Interactions: A Guide to Yeast Two-Hybrid Screening with the Set Protein
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing yeast two-hybrid (Y2H) screening for the identification of novel binding partners for the Set protein, a multifunctional nuclear proto-oncoprotein. The this compound is implicated in a multitude of cellular processes, including DNA replication, transcription, and apoptosis, making the discovery of its interacting partners crucial for understanding its biological functions and for the development of novel therapeutic strategies.[1][2][3]
Introduction to Yeast Two-Hybrid Screening
The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to detect binary protein-protein interactions.[4][5] The principle of the assay is based on the modular nature of eukaryotic transcription factors, which typically possess a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[4] In a Y2H screen, the protein of interest, in this case, the this compound, is fused to a DBD, creating the "bait." A library of potential interacting proteins ("prey") is fused to an AD. If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of reporter genes, allowing for the identification of interacting partners.[5][6]
Key Applications in Research and Drug Discovery
-
Mapping Protein Interaction Networks: Elucidate the functional pathways in which the this compound is involved by identifying its direct binding partners.
-
Target Identification and Validation: Discover novel proteins that modulate the activity of the this compound, which could serve as potential drug targets.
-
Drug Screening: Identify small molecules that disrupt specific this compound interactions, offering a platform for therapeutic development.
Experimental Workflow Overview
The following diagram illustrates the major steps involved in a yeast two-hybrid screen to identify novel this compound binding partners.
Detailed Experimental Protocols
Protocol 1: Bait Plasmid Construction (pGBKT7-Set)
-
Gene Amplification: Amplify the full-length coding sequence of the human SET gene by PCR using a cDNA library as a template. Design primers to introduce appropriate restriction sites (e.g., EcoRI and BamHI) for cloning into the pGBKT7 bait vector.
-
Vector and Insert Preparation: Digest both the pGBKT7 vector and the purified SET PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested SET insert into the pGBKT7 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) and select for colonies on LB agar (B569324) plates containing kanamycin.
-
Verification: Isolate plasmid DNA from transformed colonies and verify the correct insertion of the SET gene by restriction digestion and Sanger sequencing.
Protocol 2: Yeast Two-Hybrid Library Screening
-
Yeast Strain: Utilize a suitable yeast strain, such as AH109 or Y2HGold, which contains multiple reporter genes (e.g., HIS3, ADE2, lacZ) under the control of GAL4 upstream activating sequences.
-
Transformation: Co-transform the pGBKT7-Set bait plasmid and a human cDNA prey library (e.g., in pGADT7) into the competent yeast cells using the lithium acetate (B1210297) method.
-
Selection of Diploids: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both the bait and prey plasmids. Incubate at 30°C for 3-5 days.
-
Selection for Interactions: Replica-plate the colonies from the SD/-Leu/-Trp plates onto high-stringency selective medium, such as SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).
-
Identification of Positive Clones: Colonies that grow on the high-stringency medium are considered putative positive interactors.
Protocol 3: Validation of Interactions using β-Galactosidase Assay
-
Colony-Lift Filter Assay (Qualitative):
-
Place a sterile filter membrane onto the surface of the high-stringency plate with positive colonies.
-
Lift the filter and freeze it in liquid nitrogen to permeabilize the yeast cells.
-
Thaw the filter and place it on another filter pre-soaked in Z-buffer containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
Incubate at 30°C and monitor for the development of a blue color, which indicates β-galactosidase activity and thus a positive interaction.
-
-
Liquid Culture β-Galactosidase Assay (Quantitative):
-
Inoculate individual positive yeast colonies into liquid SD/-Leu/-Trp medium and grow overnight at 30°C.
-
Harvest the cells and permeabilize them using chloroform (B151607) and SDS.
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate and incubate at 30°C.
-
Stop the reaction by adding sodium carbonate and measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity in Miller units.[7][8][9]
-
Data Presentation and Interpretation
Quantitative data from the β-galactosidase assay should be summarized in a structured table to facilitate comparison of interaction strengths.
Table 1: Quantitative Analysis of this compound Interactions
| Bait | Prey | β-Galactosidase Activity (Miller Units ± SD) | Interaction Strength |
| pGBKT7-Set | Prey 1 (Protein A) | 150.5 ± 12.3 | Strong |
| pGBKT7-Set | Prey 2 (Protein B) | 85.2 ± 9.8 | Moderate |
| pGBKT7-Set | Prey 3 (Protein C) | 25.7 ± 4.1 | Weak |
| pGBKT7-Set | pGADT7 (empty) | 1.2 ± 0.3 | Negative |
| pGBKT7-Lamin | Prey 1 (Protein A) | 0.9 ± 0.2 | Negative (Control) |
Interaction strength is categorized based on Miller unit values, with established positive and negative controls as benchmarks.
Putative Signaling Pathway of the this compound
The following diagram illustrates a hypothetical signaling pathway involving the this compound and its potential interacting partners, highlighting its role in transcriptional regulation.
Concluding Remarks
Yeast two-hybrid screening is a valuable methodology for the initial identification of protein-protein interactions. It is important to note that Y2H results can include false positives and should be validated by at least one independent, orthogonal method, such as co-immunoprecipitation, to confirm the biological relevance of the observed interactions. This comprehensive approach will provide a robust platform for dissecting the complex biology of the this compound and for the identification of novel therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. genecards.org [genecards.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. High-throughput: yeast two-hybrid | Protein interactions and their importance [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Oncogenic Properties of SET Nuclear Proto-Oncogene In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SET nuclear proto-oncogene, also known as TAF-Iβ or I2PP2A, is a multifunctional protein implicated in a variety of cellular processes, including chromatin remodeling, DNA replication, and cell cycle control.[1][2][3] Overexpression of SET has been observed in numerous cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and various solid tumors, where it often correlates with poor prognosis.[1][4][5][6][7][8] Functionally, SET acts as a potent inhibitor of protein phosphatase 2A (PP2A), a critical tumor suppressor.[3][5][7][9][10] By inhibiting PP2A, SET can promote oncogenic signaling pathways, leading to increased cell proliferation, survival, and migration.[3][5][7][9] These application notes provide detailed protocols for in vitro assays to investigate the oncogenic properties of the SET protein.
Key Oncogenic Functions of SET
| Oncogenic Function | In Vitro Manifestation | Key Interacting Partners |
| Inhibition of Apoptosis | Decreased caspase activation, reduced Annexin V staining | PP2A, NM23-H1[1][9] |
| Promotion of Cell Proliferation | Increased metabolic activity (MTT assay), enhanced DNA synthesis (BrdU assay) | PP2A, c-Myc, E2F1[5][11] |
| Induction of Anchorage-Independent Growth | Formation of colonies in soft agar (B569324) | PP2A[11] |
| Enhancement of Cell Migration and Invasion | Increased cell motility in Transwell assays | Rac1[1][12][13][14] |
| Alteration of Cell Cycle | Dysregulation of cell cycle checkpoints | Cyclin B-CDK1[1] |
Experimental Workflows
General Workflow for Studying SET Oncogenesis
Caption: A general workflow for the in vitro investigation of SET's oncogenic functions.
Signaling Pathways Involving SET
SET-PP2A Signaling Pathway
Caption: SET inhibits the tumor suppressor PP2A, leading to the activation of pro-proliferative signaling.
SET-Rac1 Signaling Pathway in Cell Migration
Caption: Active Rac1 recruits SET to the plasma membrane, which is crucial for cell migration.[12]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Purpose: To determine the effect of SET expression on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
Materials:
-
Cells with modulated SET expression (overexpression or knockdown) and control cells.
-
96-well tissue culture plates.
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or SDS-HCl solution).[16]
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. Include wells with medium only as a blank control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the average absorbance values against time for each cell line. An increase in absorbance in SET-overexpressing cells compared to controls indicates enhanced proliferation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To assess the role of SET in protecting cells from apoptosis. This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17]
Materials:
-
Cells with modulated SET expression and control cells.
-
6-well tissue culture plates.
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Protocol:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and incubate overnight.[17]
-
Treat the cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each sample.[17]
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells.
-
Annexin V+ / PI- (lower right): Early apoptotic cells.
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (upper left): Necrotic cells.
A lower percentage of apoptotic cells in SET-overexpressing cells compared to controls suggests an anti-apoptotic function.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
Purpose: To evaluate the transforming potential of SET by assessing the ability of cells to grow in an anchorage-independent manner, a hallmark of cancer cells.[18][19]
Materials:
-
Cells with modulated SET expression and control cells.
-
6-well tissue culture plates.
-
Agar (e.g., Noble agar).
-
2X complete culture medium.
-
Sterile water.
Protocol:
-
Bottom Agar Layer:
-
Prepare a 1% agar solution in sterile water and a 2X complete culture medium.
-
Mix equal volumes of the 1% agar solution (at 40°C) and the 2X medium (at 37°C) to get a final concentration of 0.5% agar in 1X medium.[20]
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[20]
-
-
Top Agar Layer:
-
Prepare a single-cell suspension of your experimental and control cells.
-
Prepare a 0.7% agar solution and 2X complete medium.
-
Mix the cells (e.g., 5,000 cells) with the 2X medium and then with the 0.7% agar solution (at 40°C) to get a final concentration of 0.35% agar.[18][20]
-
Immediately layer 1.5 mL of this cell-agar suspension on top of the solidified bottom agar layer.[20]
-
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Add 100-200 µL of complete medium to each well 1-2 times per week to prevent drying.[18]
-
After the incubation period, stain the colonies with 0.005% crystal violet for at least 1 hour.[18][20]
-
Count the number of colonies using a microscope.
Data Analysis: Compare the number and size of colonies formed by SET-overexpressing cells versus control cells. A significant increase in colony formation indicates that SET promotes anchorage-independent growth.
Cell Migration and Invasion Assay (Transwell Assay)
Purpose: To assess the effect of SET on cell migration and invasion, which are crucial for metastasis.[21][22]
Materials:
-
Transwell inserts (8.0 µm pore size).[22]
-
24-well plates.
-
Serum-free medium.
-
Complete medium with a chemoattractant (e.g., 10% FBS).
-
For invasion assays: Matrigel or a similar basement membrane extract.
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet for staining.
Protocol:
-
For invasion assay: Coat the top of the Transwell membrane with a thin layer of Matrigel and incubate for 1-2 hours at 37°C to allow it to solidify. For migration assays, this step is omitted.
-
Starve the cells in serum-free medium for 12-24 hours.[22]
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.[22][23]
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600-750 µL of complete medium with a chemoattractant to the lower chamber.[23]
-
Incubate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[23]
-
Fix the migrated cells on the bottom surface of the membrane with cold methanol for 10-20 minutes.[23]
-
Stain the cells with 0.1% or 0.2% crystal violet for 5-20 minutes.[22][23]
-
Wash the membrane with water and allow it to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Data Analysis: Compare the average number of migrated/invaded cells per field for SET-overexpressing cells versus control cells. An increased number of cells on the bottom of the membrane indicates that SET enhances migration and/or invasion.
Summary of Expected Quantitative Data
| Assay | Metric | Expected Outcome with SET Overexpression |
| MTT Assay | Absorbance (OD 570 nm) | Increased absorbance over time compared to control. |
| Apoptosis Assay | Percentage of Apoptotic Cells | Decreased percentage of Annexin V-positive cells upon apoptotic stimulus. |
| Soft Agar Assay | Number and Size of Colonies | Increased number and size of colonies. |
| Transwell Assay | Number of Migrated/Invaded Cells | Increased number of cells on the lower surface of the membrane. |
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate and characterize the oncogenic properties of the SET nuclear proto-oncogene in an in vitro setting.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. A comprehensive and perspective view of oncoprotein SET in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thirty years of SET/TAF1β/I2PP2A: from the identification of the biological functions to its implications in cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SET oncogene is upregulated in pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of SET is a recurrent event associated with poor outcome and contributes to protein phosphatase 2A inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming the oncogenic response: this compound as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. PP2A inhibitor SET promotes mTORC1 and Bmi1 signaling through Akt activation and maintains the colony-formation ability of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rac1-induced cell migration requires membrane recruitment of the nuclear oncogene SET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rac1-induced cell migration requires membrane recruitment of the nuclear oncogene SET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [bio-protocol.org]
- 20. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. Transwell migration and invasion assay [bio-protocol.org]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Role of TAF-I in Transcription: A Guide to Experimental Investigation
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide to the experimental approaches used to investigate the multifaceted role of Template Activating Factor-I (TAF-I), also known as SET or INHAT, in the regulation of transcription. TAF-I has been implicated as both a transcriptional repressor and a potent activator, highlighting the complexity of its function. These detailed protocols and application notes are designed to equip researchers with the necessary tools to dissect the mechanisms by which TAF-I influences gene expression.
Introduction to TAF-I
TAF-I is a histone chaperone that plays a crucial role in chromatin dynamics and transcription. It is a key component of the TFIID complex, the general transcription factor that recognizes the core promoter and initiates the assembly of the pre-initiation complex (PIC) for RNA polymerase II-mediated transcription.[1] The dual functionality of TAF-I as both a repressor (inhibitor of histone acetyltransferase - INHAT) and an activator of transcription on chromatin templates underscores the importance of studying its context-dependent activities.[2]
Experimental Approaches to Elucidate TAF-I Function
Several key experimental techniques are employed to investigate the role of TAF-I in transcription. These include:
-
In Vitro Transcription Assays: To directly assess the impact of TAF-I on the efficiency of transcription from a DNA template in a controlled, cell-free system.
-
Chromatin Immunoprecipitation (ChIP): To identify the specific genomic loci where TAF-I is bound, providing insights into the genes it directly regulates.
-
Co-Immunoprecipitation (Co-IP): To identify proteins that interact with TAF-I, revealing the protein complexes through which it exerts its regulatory functions.
-
Luciferase Reporter Assays: To quantify the effect of TAF-I on the activity of specific promoters or regulatory elements.
In Vitro Transcription Assay
This assay measures the amount of RNA transcribed from a DNA template in the presence of nuclear extracts or purified transcription factors, including TAF-I. It is a powerful tool to directly determine if TAF-I enhances or represses transcription of a specific gene.
Quantitative Data Summary
| Template | Activator | TAF-I Presence | Fold Activation of Transcription | Reference |
| Chromatin | Vitamin D3 Rec. | + | ~5-10 fold | [2] |
| Naked DNA | Vitamin D3 Rec. | + | Minimal effect | [2] |
| Chromatin | Gal4-VP16 | + | ~6 fold | |
| Naked DNA | Gal4-VP16 | + | Minimal effect |
Experimental Protocol
Materials:
-
HeLa cell nuclear extract or purified transcription factors (RNA Polymerase II, TFIID, TFIIA, TFIIB, TFIIE, TFIIF, TFIIH)
-
Recombinant TAF-I protein
-
DNA template containing a promoter of interest (e.g., cloned into a plasmid)
-
Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP for radiolabeling
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 12.5 mM MgCl₂, 0.2 mM EDTA, 20% glycerol, 0.5 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., containing EDTA and proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Urea-polyacrylamide gel
Procedure:
-
Reaction Setup: In a sterile microfuge tube on ice, assemble the transcription reaction mixture. A typical 25 µL reaction includes:
-
Transcription buffer
-
DNA template (100-200 ng)
-
HeLa nuclear extract (5-10 µL) or purified transcription factors
-
Recombinant TAF-I (at desired concentrations) or buffer control
-
rNTP mix (without UTP)
-
[α-³²P]UTP (10 µCi)
-
RNase inhibitor
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes to allow for transcription to occur.
-
Termination: Stop the reaction by adding 175 µL of stop solution.
-
RNA Purification:
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the RNA with ethanol.
-
Wash the RNA pellet with 70% ethanol and air dry.
-
Resuspend the RNA in a suitable buffer.
-
-
Analysis:
-
Denature the RNA samples and load them onto a urea-polyacrylamide gel.
-
Run the gel to separate the RNA transcripts by size.
-
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled transcripts.
-
Quantify the band intensities to determine the relative levels of transcription.
-
Workflow Diagram
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions that TAF-I binds to in vivo. This technique provides a snapshot of the protein-DNA interactions occurring within the cell.
Quantitative Data Summary (Illustrative)
| Cell Line | Gene Locus | Fold Enrichment (TAF-I ChIP vs. IgG) | Reference |
| K562 | Gene A (Promoter) | 15-fold | [3] |
| K562 | Gene B (Enhancer) | 8-fold | [3] |
| NSC | Gene C (Promoter) | 20-fold | [3] |
Note: Actual fold enrichment values are highly dependent on the antibody, cell type, and specific genomic locus.
Experimental Protocol
Materials:
-
Cultured cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Anti-TAF-I antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight at 4°C with an anti-TAF-I antibody or a control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using quantitative PCR.
-
ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-throughput sequencing to identify TAF-I binding sites across the genome.
-
Workflow Diagram
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with TAF-I within the cell. This provides insights into the protein complexes that TAF-I is a part of and how it might be recruited to or function at specific genomic locations.
Quantitative Data Summary (Illustrative - based on Mass Spectrometry)
| Bait Protein | Interacting Protein | Peptide Count | Confidence Score | Reference |
| TAF-I | TBP | 58 | 0.99 | [4][5] |
| TAF-I | TAF4 | 45 | 0.98 | [4][5] |
| TAF-I | TAF7 | 32 | 0.95 | [4][5] |
| TAF-I | RNA Polymerase II | 25 | 0.92 | [4][5] |
Note: These are hypothetical values for illustrative purposes. Actual data from a Co-IP followed by mass spectrometry would include a list of identified proteins with their respective scores.
Experimental Protocol
Materials:
-
Cultured cells
-
Gentle cell lysis buffer (non-denaturing)
-
Anti-TAF-I antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Western blotting reagents and antibodies against potential interacting partners
-
Alternatively, mass spectrometry for unbiased identification of interacting proteins
Procedure:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-TAF-I antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with a gentle wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins.
-
Mass Spectrometry: For an unbiased approach, subject the entire eluted protein complex to mass spectrometry to identify all interacting partners.[6][7]
-
Workflow Diagram
Luciferase Reporter Assay
This assay is used to quantify the effect of TAF-I on the transcriptional activity of a specific promoter or enhancer element.[7][8]
Quantitative Data Summary (Illustrative)
| Reporter Construct | Co-transfected TAF-I | Relative Luciferase Activity (Fold Change) |
| Promoter A-luc | - | 1.0 |
| Promoter A-luc | + | 4.5 |
| Promoter B-luc | - | 1.0 |
| Promoter B-luc | + | 0.3 |
Note: Fold change is relative to the control without TAF-I overexpression.
Experimental Protocol
Materials:
-
Cultured cells (e.g., HEK293T)
-
Luciferase reporter plasmid (containing the promoter of interest upstream of the luciferase gene)
-
TAF-I expression plasmid (or siRNA for knockdown)
-
Control plasmid (e.g., expressing Renilla luciferase for normalization)
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid, the TAF-I expression plasmid (or siRNA), and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene transcription.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate and measure the luminescence for normalization.
-
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in the presence and absence of TAF-I overexpression or knockdown.
Workflow Diagram
Signaling Pathways and TAF-I Regulation
The transcriptional activity of TAF-I can be modulated by various signaling pathways that converge on the transcriptional machinery. While the specific signaling cascades that directly target TAF-I are an active area of research, it is known that pathways influencing chromatin remodeling and the assembly of the pre-initiation complex can indirectly affect TAF-I function.
Conclusion
The experimental approaches outlined in this document provide a robust framework for investigating the intricate role of TAF-I in transcription. By combining in vitro biochemical assays with in vivo techniques, researchers can gain a comprehensive understanding of how TAF-I functions as a key regulator of gene expression in various cellular contexts. This knowledge is crucial for elucidating fundamental mechanisms of transcriptional control and may offer novel avenues for therapeutic intervention in diseases where TAF-I function is dysregulated.
References
- 1. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TAF-ChIP: an ultra-low input approach for genome-wide chromatin immunoprecipitation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 7. Proteomic screening of TMEM43 binding partners identifies VDAC leading to mitochondrial dysfunction | PLOS One [journals.plos.org]
- 8. medium.com [medium.com]
Application Notes and Protocols for Measuring the Inhibitory Activity of CIP2A on PP2A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for quantifying the inhibitory effect of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), also known as IPP2A2, on the tumor suppressor protein, Protein Phosphatase 2A (PP2A). The methodologies outlined are essential for studying the CIP2A-PP2A signaling axis and for the development of therapeutic agents targeting this interaction.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its activity is tightly controlled by endogenous inhibitor proteins. One such key inhibitor is CIP2A, which is frequently overexpressed in various human cancers.[1][3] CIP2A directly interacts with PP2A, suppressing its phosphatase activity and thereby promoting oncogenic signaling pathways such as PI3K/Akt/mTOR and stabilizing oncoproteins like c-Myc.[3][4][5] Consequently, the CIP2A-PP2A interaction has emerged as a promising target for cancer therapy.
Accurate and reproducible assays to measure the inhibitory activity of CIP2A on PP2A are paramount for both basic research and drug discovery. These assays enable the screening of small molecules that can disrupt the CIP2A-PP2A interaction and restore the tumor-suppressive function of PP2A. This document provides detailed protocols for both in vitro and cell-based assays to assess this inhibitory activity.
Signaling Pathways Involving CIP2A and PP2A
CIP2A-mediated inhibition of PP2A has a cascading effect on multiple downstream signaling pathways critical for cancer development and progression. The following diagram illustrates the central role of the CIP2A/PP2A axis.
Experimental Protocols
Two primary types of assays are described below: an in vitro colorimetric assay for direct measurement of PP2A activity and a cell-based immunoprecipitation assay to assess PP2A activity in a cellular context.
Protocol 1: In Vitro Malachite Green Phosphatase Assay
This assay quantitatively measures the enzymatic activity of purified PP2A by detecting the release of inorganic phosphate (B84403) (Pi) from a synthetic phosphopeptide substrate. The amount of Pi generated is determined colorimetrically using a malachite green-molybdate complex.[6][7][8] This method is ideal for screening potential inhibitors of the CIP2A-PP2A interaction.
Experimental Workflow:
Materials:
-
Purified active PP2A enzyme
-
Purified recombinant CIP2A protein
-
Serine/Threonine Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)[9][10][11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Create a phosphate standard curve using the provided phosphate standard.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a constant amount of purified PP2A enzyme to each well.
-
Add varying concentrations of purified CIP2A protein (or test compound) to the wells. Include a control well with no CIP2A (for 100% PP2A activity) and a blank well with no enzyme.
-
Bring the total volume in each well to a consistent amount with assay buffer.
-
Incubate at 30°C for 15 minutes to allow for the interaction between PP2A and CIP2A.
-
-
Phosphatase Reaction:
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Color Development:
-
Stop the reaction by adding the Malachite Green Reagent A to each well, followed by Reagent B, as per the kit instructions.[8]
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percentage of PP2A inhibition for each concentration of CIP2A using the following formula: % Inhibition = [1 - (Activity with CIP2A / Activity without CIP2A)] * 100
-
Data Presentation:
| CIP2A Conc. (nM) | Absorbance (620 nm) | Phosphate Released (pmol) | % PP2A Activity | % Inhibition |
| 0 (Control) | 0.850 | 1000 | 100 | 0 |
| 10 | 0.680 | 800 | 80 | 20 |
| 50 | 0.425 | 500 | 50 | 50 |
| 100 | 0.213 | 250 | 25 | 75 |
| Blank | 0.050 | 0 | 0 | 100 |
Table 1: Example data for an in vitro PP2A inhibition assay. Data is illustrative.
Protocol 2: Cell-Based PP2A Immunoprecipitation (IP) Phosphatase Assay
This assay measures the activity of PP2A from cell lysates, providing a more physiologically relevant assessment of its regulation by endogenous or exogenously manipulated CIP2A.[12][13][14][15] PP2A is first immunoprecipitated from cell lysates, and its activity is then measured using the malachite green assay.
Experimental Workflow:
Materials:
-
Cultured cells (e.g., cancer cell lines with endogenous CIP2A, or cells transfected with CIP2A siRNA or overexpression vectors)
-
Cell lysis buffer (non-denaturing, e.g., NP-40 or RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A antibody (catalytic subunit, e.g., PP2Ac)
-
Protein A/G agarose (B213101) or magnetic beads
-
PP2A Immunoprecipitation Phosphatase Assay Kit (containing wash buffers, substrate, and malachite green reagents)[9][12][15]
-
Microcentrifuge
-
Equipment for Western blotting
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells with siRNA to knockdown CIP2A, or transfect with a vector to overexpress it. Include appropriate controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation of PP2A:
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-PP2A antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.
-
-
Phosphatase Activity Assay:
-
Resuspend the beads in the serine/threonine phosphatase assay buffer provided in the kit.
-
Perform the malachite green phosphatase assay directly on the bead slurry as described in Protocol 1, starting from the "Phosphatase Reaction" step.
-
-
Normalization by Western Blot:
-
To ensure that any observed differences in PP2A activity are not due to variations in the amount of immunoprecipitated enzyme, elute the protein from a parallel set of IP beads by boiling in SDS-PAGE sample buffer.
-
Perform a Western blot analysis using an anti-PP2A antibody to quantify the amount of PP2A catalytic subunit pulled down in each sample.
-
Normalize the measured phosphatase activity to the amount of immunoprecipitated PP2A protein.
-
Data Presentation:
| Sample Condition | PP2A Activity (pmol Pi/min) | Immunoprecipitated PP2A (Relative Units) | Normalized PP2A Activity |
| Control Cells | 50 | 1.0 | 50.0 |
| CIP2A Knockdown | 95 | 0.98 | 96.9 |
| CIP2A Overexpression | 22 | 1.02 | 21.6 |
Table 2: Example data from a cell-based PP2A IP-phosphatase assay. Knockdown of the inhibitor CIP2A is expected to increase PP2A activity.[15][16] Data is illustrative.
Summary and Conclusion
The protocols detailed in these application notes provide robust and reliable methods for measuring the inhibitory activity of CIP2A on PP2A. The in vitro malachite green assay is a powerful tool for high-throughput screening of compounds that disrupt the CIP2A-PP2A interaction. The cell-based IP-phosphatase assay offers a more physiologically relevant system to validate findings and to study the regulation of PP2A activity within the complex cellular environment. By employing these assays, researchers can effectively investigate the role of the CIP2A/PP2A signaling axis in health and disease and accelerate the development of novel cancer therapeutics.
References
- 1. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer [frontiersin.org]
- 5. CIP2A oncoprotein controls cell growth and autophagy through mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. SerineThreonine Phosphatase Assay System Protocol [worldwide.promega.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 11. Ser/Thrホスファターゼアッセイキット1(K-R-pT-I-R-R) Ser/Thr Phosphatase Assay Kit 1used to detect PP2A activity by either dephosphorylation of the phosphopeptide. | Sigma-Aldrich [sigmaaldrich.com]
- 12. PP2A enzymatic activity assay. [bio-protocol.org]
- 13. PP2A enzyme assay [bio-protocol.org]
- 14. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of PP2A and Its Endogenous Inhibitors in Neuroblastoma Cell Survival and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant Set Protein Expression
Welcome to the technical support center for recombinant Set protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression of recombinant this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Coomassie-stained SDS-PAGE gel shows no visible band for my recombinant this compound after induction. What are the initial troubleshooting steps?
A1: When no protein expression is visible, it is crucial to systematically verify each step of your expression workflow. Start by confirming the integrity of your expression vector through restriction digestion and DNA sequencing to ensure the Set gene is in the correct frame and free of mutations. Next, verify the transformation efficiency of your competent cells and ensure you are using a freshly streaked plate for inoculating your starter culture. It is also important to confirm the activity of your inducing agent (e.g., IPTG) and the antibiotic selection. Perform a small-scale pilot expression experiment where you test different colonies and include positive and negative controls.
Q2: I see a faint band of the correct size for the this compound, but the yield is very low. How can I increase the expression level?
A2: Low expression levels can be addressed by optimizing several factors. First, consider codon optimization of the human Set gene for your expression host (e.g., E. coli).[1][2][3] Different organisms have different codon preferences, and matching these can significantly improve translation efficiency. Additionally, you can try different E. coli expression strains, such as BL21(DE3) pLysS or Rosetta(DE3), which are designed to enhance the expression of eukaryotic proteins. Optimizing the induction conditions, including the inducer concentration (e.g., IPTG titration), the optical density (OD600) at the time of induction, and the post-induction temperature and duration, is also critical.[2][3]
Q3: My this compound is expressed, but it's mostly found in the insoluble fraction (inclusion bodies). What can I do to improve its solubility?
A3: The formation of insoluble inclusion bodies is a common challenge when overexpressing proteins in E. coli.[4] To improve the solubility of your this compound, try lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration.[3] This slows down the rate of protein synthesis, allowing more time for proper folding. Using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), at the N-terminus or C-terminus of the this compound can also significantly improve solubility.[2][5][6] Co-expression with molecular chaperones can also assist in proper folding.
Q4: Are there any specific known challenges with expressing the human this compound in E. coli?
Q5: What is a good starting point for a purification buffer for His-tagged this compound?
A5: Based on commercially available recombinant human this compound, a suitable starting buffer for purification of His-tagged this compound from E. coli would be a Tris-HCl based buffer.[9] A typical composition is 20mM Tris-HCl (pH 8.0), 0.15M NaCl, 20% glycerol, and 1mM DTT.[9] Glycerol is included as a stabilizer, and DTT is a reducing agent to prevent oxidation.
Troubleshooting Guides
Problem 1: No or Very Low Expression of this compound
Symptoms:
-
No visible band of the expected molecular weight on an SDS-PAGE gel after induction.
-
Western blot analysis shows a very faint or no signal for the this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Plasmid Integrity Issues | Verify the plasmid sequence, ensuring the Set gene is correct and in-frame with any tags. Perform a restriction digest to confirm plasmid integrity. |
| Codon Bias | Optimize the codon usage of the human Set gene for E. coli expression.[1][2][3] This can be done through gene synthesis services. |
| Inefficient Transcription/Translation | Use a stronger promoter in your expression vector. Ensure your E. coli host strain is appropriate for your promoter system (e.g., a (DE3) strain for T7 promoters).[10] |
| Protein Toxicity | Use a tightly regulated expression system to minimize basal expression before induction. Lower the inducer concentration and induction temperature.[3] Consider using a host strain designed to handle toxic proteins. |
| Ineffective Induction | Prepare fresh inducer stock solution (e.g., IPTG). Optimize the OD600 at which you induce (typically between 0.6-0.8). |
| Poor Cell Viability | Ensure you are using fresh competent cells for transformation and a single, healthy colony to start your culture. |
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct size is visible in the whole-cell lysate but is predominantly in the insoluble pellet after cell lysis and centrifugation.
-
Low yield of purified protein from the soluble fraction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 16-25°C to slow down protein synthesis and allow for proper folding.[3] Reduce the concentration of the inducer (e.g., IPTG). |
| Suboptimal Culture Conditions | Supplement the growth media with additives that can aid in protein folding, such as sorbitol or betaine. |
| Lack of Proper Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the folding of the this compound. |
| Absence of a Solubility Partner | Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or a small ubiquitin-related modifier (SUMO) tag, to the N- or C-terminus of the this compound.[2][5][6] |
| Disulfide Bond Formation Issues | While the human this compound is not known to have critical disulfide bonds for its core structure, if your construct includes domains that do, consider expressing the protein in the periplasm of E. coli or using specialized strains that facilitate disulfide bond formation in the cytoplasm. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
This protocol is designed to test different induction temperatures and IPTG concentrations to identify the optimal conditions for soluble this compound expression.
Materials:
-
E. coli strain transformed with the this compound expression plasmid.
-
LB medium with the appropriate antibiotic.
-
1M IPTG stock solution.
-
Shaking incubators set at 37°C, 30°C, 25°C, and 16°C.
Procedure:
-
Inoculate a 5 mL starter culture of LB medium containing the appropriate antibiotic with a single colony from a fresh plate.
-
Incubate the starter culture at 37°C with shaking (200-250 rpm) until it reaches an OD600 of 0.6-0.8.
-
Aliquot 1 mL of the starter culture into four 10 mL culture tubes.
-
To each tube, add 4 mL of fresh LB medium with the antibiotic.
-
Induce the cultures with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and include an uninduced control.
-
Incubate one set of tubes at 37°C for 3-4 hours, and other sets at 30°C for 4-6 hours, 25°C for 6-8 hours, and 16°C overnight.
-
After induction, harvest 1 mL of each culture by centrifugation.
-
Analyze the whole-cell lysates by SDS-PAGE to determine the expression levels under each condition.
-
To assess solubility, lyse the cells from the remaining culture and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.
Protocol 2: Purification of His-tagged this compound from Inclusion Bodies
This protocol outlines the steps for purifying His-tagged this compound that has formed inclusion bodies, followed by refolding.
Materials:
-
Cell pellet containing this compound inclusion bodies.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I.
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100.
-
Solubilization Buffer: 8 M Urea (B33335), 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
-
Dialysis tubing or centrifugal concentrators.
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the lysate to further disrupt the cells and shear DNA.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.
-
Discard the supernatant and wash the inclusion body pellet with Inclusion Body Wash Buffer. Repeat the wash step twice.
-
Solubilize the washed inclusion bodies in Solubilization Buffer by gentle agitation for 1 hour at room temperature.
-
Clarify the solubilized protein by centrifugation to remove any remaining insoluble material.
-
Purify the solubilized His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC) under denaturing conditions (maintaining 8 M urea in all buffers).
-
Elute the purified, denatured protein from the column.
-
Refold the purified protein by rapidly diluting it into a large volume of ice-cold Refolding Buffer or by stepwise dialysis against the Refolding Buffer with decreasing concentrations of urea.
-
Concentrate the refolded protein using a centrifugal concentrator.
-
Analyze the purity and folding status of the protein using SDS-PAGE and a functional assay, if available.
Visualizations
Caption: A troubleshooting workflow for low recombinant this compound yield.
Caption: Logical decision tree for optimizing this compound expression.
Caption: Simplified signaling pathway of the T7 expression system.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening of soluble recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Bacteria help discover human cancer-causing proteins - ecancer [ecancer.org]
- 9. bosterbio.com [bosterbio.com]
- 10. sinobiological.com [sinobiological.com]
How to prevent degradation of Set protein during purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Set protein during purification.
Frequently Asked Questions (FAQs)
Q1: My purified this compound shows multiple bands on an SDS-PAGE gel, suggesting degradation. What are the primary causes?
A1: Degradation of this compound during purification is a common issue, primarily caused by the release of endogenous proteases upon cell lysis. All cells contain proteases that are normally compartmentalized, but these are released into the lysate during extraction and can rapidly degrade your target protein. The human this compound, particularly isoform 2, can also be subject to post-translational modifications such as phosphorylation and acetylation, which may influence its stability. Additionally, this compound may contain sequences that signal for rapid degradation, such as PEST sequences.
Q2: What general precautions can I take to minimize this compound degradation during purification?
A2: To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., on ice or at 4°C) throughout the purification process. This slows down the activity of proteases. Additionally, the use of a protease inhibitor cocktail in your lysis and purification buffers is highly recommended to inactivate a broad range of proteases.
Q3: Which type of affinity tag (e.g., His-tag, GST-tag) is best for purifying this compound and minimizing degradation?
A3: Both His-tags and GST-tags are commonly used for recombinant protein purification and can be suitable for the this compound.
-
His-tag: This small tag generally has a minimal effect on protein structure and function. Purification is based on the affinity of histidine residues for immobilized metal ions (e.g., Nickel or Cobalt).
-
GST-tag: The larger GST tag can sometimes enhance the solubility and expression of the fusion protein. Purification relies on the specific binding of GST to immobilized glutathione.
The choice between the two may depend on the specific expression system, the downstream application, and empirical testing to see which tag yields a more stable and pure protein in your hands.
Q4: How can I optimize my purification buffers to improve this compound stability?
A4: Buffer composition is critical for maintaining protein stability. Key factors to consider include:
-
pH: Maintain a pH where the this compound is most stable. This is often determined empirically but typically falls within the physiological range (pH 7.0-8.0). A buffer with a pKa value within one pH unit of your desired pH should be chosen.
-
Salt Concentration: Salt (e.g., 150 mM NaCl) is often included to mimic physiological conditions and help keep the protein soluble. However, the optimal salt concentration can vary and may need to be adjusted, especially for ion-exchange chromatography.
-
Reducing Agents: If your protein contains cysteine residues, including a reducing agent like DTT or TCEP (typically at 1-5 mM) in the buffer can prevent oxidation and subsequent aggregation.
-
Stabilizing Agents: Additives like glycerol (B35011) (10-50%), trehalose, or sorbitol can help stabilize the protein structure.
Q5: My this compound appears to be degrading even after purification and during storage. What are the best storage conditions?
A5: Proper storage is crucial for long-term stability. Here are some general guidelines:
-
Short-term storage (days to weeks): Store the purified protein at 4°C in a suitable buffer containing a protease inhibitor cocktail.
-
Long-term storage (months to years): For longer-term storage, it is best to flash-freeze aliquots of the purified protein in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and aggregation. Adding a cryoprotectant like glycerol (up to 50%) to the storage buffer before freezing can help mitigate the effects of freezing and thawing.
Troubleshooting Guides
Issue 1: Significant degradation of this compound observed immediately after cell lysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High protease activity | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. | Reduced appearance of degradation products on SDS-PAGE. |
| Lysis conditions too harsh | Use a gentler lysis method (e.g., sonication with optimized parameters, enzymatic lysis with lysozyme, or a mild detergent-based lysis buffer). | Increased yield of full-length this compound. |
| Elevated temperature | Perform all lysis and subsequent steps on ice or in a cold room (4°C). Pre-chill all buffers and equipment. | Minimized protease activity and protein degradation. |
| Slow processing time | Work as quickly as possible to move from cell pellet to the first purification step. | Reduced exposure time of the protein to proteases in the crude lysate. |
Issue 2: this compound degrades during affinity chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Proteases co-eluting with the protein | Include a protease inhibitor cocktail in the wash and elution buffers. | Reduced degradation of the eluted protein. |
| Unstable buffer conditions | Optimize the pH, salt concentration, and additives (e.g., glycerol) in the chromatography buffers. | Improved stability of the this compound throughout the purification process. |
| On-column cleavage by proteases | Perform the chromatography at 4°C. Minimize the time the protein is bound to the resin. | Less degradation observed in the eluted fractions. |
| Presence of specific proteases not inhibited by the general cocktail | Identify the class of protease causing the degradation (e.g., using specific protease inhibitors) and add a more targeted inhibitor to the buffers. | Specific inhibition of the problematic protease and increased yield of full-length protein. |
Issue 3: Purified this compound is unstable and aggregates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal storage buffer | Dialyze the purified protein into a storage buffer containing stabilizing agents like glycerol (20-50%), trehalose, or L-arginine. Optimize the pH of the storage buffer. | Increased long-term stability and reduced aggregation. |
| Oxidation of cysteine residues | Add a reducing agent such as DTT or TCEP (1-5 mM) to the storage buffer. | Prevention of disulfide-linked aggregation. |
| Repeated freeze-thaw cycles | Aliquot the purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles. | Maintained integrity and activity of the protein upon thawing. |
| Low protein concentration | If the protein concentration is very low (<0.1 mg/mL), consider concentrating it or adding a carrier protein like BSA (if compatible with downstream applications) to prevent adsorption to storage tubes and denaturation. | Improved stability at low concentrations. |
Experimental Protocols
Protocol 1: General Lysis Buffer for this compound Purification
This protocol provides a starting point for preparing a lysis buffer designed to minimize this compound degradation.
Components and Final Concentrations:
| Component | Final Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength |
| EDTA | 1 mM | Metalloprotease inhibitor |
| DTT or TCEP | 1 mM | Reducing agent |
| Glycerol | 10% (v/v) | Stabilizer |
| Protease Inhibitor Cocktail | 1X | Broad-spectrum protease inhibition |
| pH | 7.5 |
Procedure:
-
Prepare the buffer with all components except the protease inhibitor cocktail and DTT/TCEP.
-
Adjust the pH to 7.5 at 4°C.
-
Store the buffer at 4°C.
-
Immediately before use, add the protease inhibitor cocktail and DTT or TCEP to the required volume of lysis buffer.
Visualizations
Caption: A generalized workflow for the purification of this compound, emphasizing key steps to minimize degradation.
Caption: A diagram illustrating the interplay of factors that can either destabilize or stabilize the this compound during purification.
Technical Support Center: Optimizing Buffer Conditions for Set Protein Histone Methyltransferase (HMT) Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions for Set protein histone methyltransferase (HMT) assays. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound HMT assays, with a focus on buffer and reaction component optimization.
Enzyme Activity Issues
Question: Why is my this compound HMT activity weak or undetectable?
Answer: Low or absent enzyme activity is a frequent challenge in HMT assays and can be attributed to several factors related to the reaction buffer and enzyme stability.
-
Suboptimal pH: Most Set domain HMTs function optimally in a slightly basic environment. The pH of your reaction buffer is critical for enzyme activity. A pH outside the optimal range can lead to a significant decrease in methyltransferase activity.
-
Incorrect Salt Concentration: The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl or KCl), can significantly impact enzyme-substrate interactions. For some Set proteins, particularly when using peptide substrates, high salt concentrations can be inhibitory.[1] Conversely, for nucleosomal substrates, physiological salt concentrations may be better tolerated.
-
Enzyme Instability: Set proteins, like many enzymes, can be unstable. The absence of stabilizing agents in the buffer can lead to loss of activity. It is crucial to include components that maintain the enzyme's structural integrity.
-
Cofactor Degradation: The methyl donor, S-adenosyl-L-methionine (SAM), is sensitive to degradation. Using old or improperly stored SAM will result in low or no methylation.[1]
-
Substrate Choice: Some Set domain HMTs show a strong preference for specific substrates. If you are using a peptide substrate, consider testing a full-length histone or a nucleosome substrate, as some enzymes are significantly more active on these more complex substrates.[1]
Question: My enzyme activity is initially good but decreases over time. What could be the cause?
Answer: A decline in enzyme activity during the assay or upon storage often points to issues with enzyme stability.
-
Lack of Reducing Agents: The catalytic SET domain of many HMTs contains cysteine residues that are susceptible to oxidation, which can inactivate the enzyme. The inclusion of a reducing agent like Dithiothreitol (DTT) is essential to maintain the enzyme in its active, reduced state.
-
Absence of Stabilizing Agents: Glycerol (B35011) is commonly added to enzyme storage and reaction buffers to stabilize protein structure and prevent aggregation. Without it, the enzyme may lose activity over time, especially with freeze-thaw cycles.
-
Protease Contamination: If your enzyme preparation is not highly pure, contaminating proteases can degrade your HMT, leading to a loss of activity. The addition of a protease inhibitor cocktail or PMSF to your buffer is recommended.
High Background Signal Issues
Question: I am observing a high background signal in my HMT assay. How can I reduce it?
Answer: High background can mask the true signal from your enzyme's activity. Several factors in your assay buffer can contribute to this issue.
-
Non-specific Binding: In filter-binding assays, high background can result from the non-specific binding of radiolabeled SAM or the methylated substrate to the filter paper. Including a detergent like Triton X-100 or Tween 20 in your wash buffers can help reduce this.
-
Contaminating Enzymatic Activity: If using a crude enzyme preparation, other enzymes in the lysate may contribute to the signal. Optimizing the purification of your this compound can help minimize this.
-
Precipitation of Reaction Components: Incompatible buffer components can lead to precipitation, which may interfere with detection methods. Ensure all buffer components are fully soluble and compatible with each other.
Quantitative Data on Buffer Components
The following tables summarize recommended starting concentrations and optimal ranges for key buffer components in a typical this compound HMT assay. These values are derived from various published protocols and should be optimized for each specific enzyme and substrate combination.
| Buffer Component | Recommended Starting Concentration | Typical Optimal Range | Notes |
| Buffering Agent | 50 mM Tris-HCl or HEPES | 20-100 mM | Tris-HCl is widely used. The choice may depend on the specific pH requirements of the enzyme. |
| pH | 8.5 | 7.5 - 9.0 | Some Set domain enzymes have an optimal pH as high as 10.0. A pH titration is recommended for new enzymes. |
| Salt (NaCl or KCl) | 50 mM | 0 - 150 mM | Higher concentrations can be inhibitory, especially with peptide substrates.[1] Nucleosomal substrates may tolerate higher salt. |
| Dithiothreitol (DTT) | 1 mM | 1 - 5 mM | Crucial for maintaining the enzyme in a reduced, active state. |
| Glycerol | 10% (v/v) | 5% - 20% (v/v) | Stabilizes the enzyme, particularly during storage and freeze-thaw cycles. |
| Detergent | 0.01% (v/v) Triton X-100 or Tween 20 | 0.005% - 0.1% (v/v) | Helps to prevent non-specific binding and protein aggregation. |
| Protease Inhibitor | 1 mM PMSF | Varies | Important for assays using crude or partially purified enzyme preparations. |
| Reaction Cofactors and Substrates | Recommended Starting Concentration | Typical Optimal Range | Notes |
| S-adenosyl-L-methionine (SAM) | 1 µM | 0.5 - 10 µM | The concentration should be near the Km for kinetic studies. Radiolabeled SAM is used for radiometric assays. |
| Histone Substrate (Peptide) | 5 µM | 1 - 20 µM | Optimal concentration is substrate-dependent. |
| Histone Substrate (Nucleosome) | 0.05 mg/mL | 0.02 - 0.1 mg/mL | Often provides more physiologically relevant results. |
Experimental Protocols
This section provides a detailed methodology for a standard radiometric this compound HMT assay and a protocol for optimizing the reaction buffer.
Standard Radiometric this compound HMT Assay Protocol
This protocol is a starting point and should be optimized for your specific this compound and substrate.
-
Prepare 2x HMT Reaction Buffer:
-
100 mM Tris-HCl, pH 8.5
-
100 mM NaCl
-
10 mM MgCl₂
-
2 mM DTT
-
2 mM PMSF
-
0.02% (v/v) Triton X-100
-
-
Reaction Setup (20 µL final volume):
-
On ice, in a microcentrifuge tube, combine:
-
10 µL of 2x HMT Reaction Buffer
-
X µL of histone substrate (to final desired concentration)
-
X µL of this compound enzyme (to final desired concentration)
-
1 µL of [³H]-SAM (e.g., 1 µCi)
-
Add nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction:
-
Spot the entire reaction mixture onto P81 phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper 3 times for 5 minutes each with 50 mM sodium bicarbonate, pH 9.0.
-
Perform a final wash with 95% ethanol.
-
-
Detection:
-
Allow the filter paper to air dry completely.
-
Place the filter paper in a scintillation vial with an appropriate scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol for Optimizing HMT Assay Buffer Conditions
This protocol describes a systematic approach to optimizing individual buffer components.
-
Establish a Baseline:
-
Perform the standard HMT assay with a baseline buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
-
pH Titration:
-
Prepare a series of reaction buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5) while keeping all other components constant.
-
Perform the HMT assay at each pH and determine the optimal pH for enzyme activity.
-
-
Salt Titration:
-
Using the optimal pH determined in the previous step, prepare a series of reaction buffers with varying NaCl or KCl concentrations (e.g., 0, 25, 50, 100, 150, 200 mM).
-
Perform the HMT assay at each salt concentration to identify the optimal ionic strength.
-
-
Detergent Titration:
-
At the optimal pH and salt concentration, test a range of detergent (e.g., Triton X-100 or Tween 20) concentrations (e.g., 0%, 0.005%, 0.01%, 0.05%, 0.1%).
-
Evaluate the effect on both enzyme activity and background signal to find the best signal-to-noise ratio.
-
-
Glycerol Titration:
-
If enzyme stability is a concern, test the effect of different glycerol concentrations (e.g., 0%, 5%, 10%, 15%, 20%) on enzyme activity.
-
Visualizations
The following diagrams illustrate key workflows and relationships in HMT assay optimization.
Caption: Workflow for a standard radiometric histone methyltransferase assay.
Caption: A logical workflow for troubleshooting low HMT assay activity.
References
Reducing background noise in Set protein immunoprecipitation experiments.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to reduce background noise in Set protein immunoprecipitation (IP) experiments.
Troubleshooting Guide: High Background in this compound IP
High background in immunoprecipitation can obscure results and lead to false positives. The following guide addresses common causes and provides solutions to mitigate non-specific binding.
Issue 1: Non-specific Binding of Proteins to Beads or Antibody
Question: My IP experiment shows multiple bands in the negative control lanes (e.g., bead-only or isotype control), indicating non-specific binding. How can I reduce this?
Answer: Non-specific binding to the beads or the antibody is a frequent cause of high background. Here are several strategies to address this issue:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the IP components.[1][2][3][4][5][6][7][8] Incubate your cell lysate with the beads (without the primary antibody) for 30-60 minutes at 4°C before starting the immunoprecipitation.[1][3] This will capture proteins that have an affinity for the beads themselves. For an even more stringent pre-clearing, you can also include a non-specific isotype control antibody during this step.[2][6][9]
-
Blocking the Beads: Before adding the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[4][7][9][10]
-
Optimizing Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[7][10][11] It is crucial to titrate your antibody to determine the optimal concentration that effectively pulls down the this compound without binding to off-target proteins.
-
Choosing the Right Antibody: The choice of antibody is paramount for a successful IP experiment.[12][13] Use an antibody that has been validated for IP.[12][14] Polyclonal antibodies can sometimes be more effective for capture as they recognize multiple epitopes, while monoclonal antibodies may offer higher specificity, reducing background.[11][12][15] Affinity-purified antibodies are also recommended to minimize cross-reactivity.[7][10][11]
Issue 2: Ineffective Washing Steps
Question: I suspect my washing protocol is not stringent enough, leading to persistent background bands. How can I optimize my wash steps?
Answer: Inadequate washing is a common reason for high background. The goal is to remove non-specifically bound proteins without disrupting the specific interaction between the this compound and your antibody.
-
Increase the Number and Duration of Washes: A simple first step is to increase the number of wash cycles and the duration of each wash.[3][9][11][16]
-
Modify Wash Buffer Composition: The stringency of the wash buffer can be adjusted to reduce non-specific interactions. This can be achieved by altering the salt and detergent concentrations.[3][4][9][11][17][18] Start with a mild buffer and incrementally increase the stringency.
-
Transfer Beads to a New Tube: During the final wash step, transferring the beads to a fresh tube can help minimize contamination from proteins non-specifically bound to the tube walls.[9][17]
Table 1: Recommended Wash Buffer Modifications for Increasing Stringency
| Component | Standard Concentration | High Stringency Concentration | Purpose |
| Salt (NaCl) | 150 mM | 300-500 mM (up to 1 M)[17][18] | Disrupts ionic interactions. |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1 - 0.5% | 0.5 - 1.0%[4][17][18] | Disrupts hydrophobic interactions. |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate) | Not typically used in wash buffers for Co-IP | Up to 0.2% SDS[17] | Highly stringent, may disrupt protein-protein interactions. Use with caution. |
Issue 3: Problems with Lysis Buffer
Question: Could my lysis buffer be contributing to the high background?
Answer: Yes, the choice of lysis buffer is critical. A buffer that is too harsh can denature proteins, exposing hydrophobic regions and leading to non-specific binding.[16] Conversely, a buffer that is too mild may not efficiently solubilize the this compound and its interacting partners.
-
Choosing the Right Lysis Buffer: For most co-immunoprecipitation experiments, a non-denaturing buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) is recommended to preserve protein-protein interactions.[3][19] RIPA buffer, which contains ionic detergents, is more stringent and can disrupt these interactions, making it less suitable for Co-IP studies.[1][19]
-
Include Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation, which can lead to non-specific bands.[9][10][11][20]
Table 2: Comparison of Common Lysis Buffers
| Lysis Buffer | Key Detergents | Stringency | Recommended Use Case |
| RIPA Buffer | NP-40, Sodium deoxycholate, SDS | High | Disrupting nuclear membranes, solubilizing cellular components. Not ideal for Co-IP as it can denature kinases and disrupt protein-protein interactions.[1] |
| NP-40/Triton X-100 based Buffers | NP-40 or Triton X-100 | Medium | Preserving protein-protein interactions for Co-IP experiments.[3] |
| Non-Detergent, Low-Salt Buffers | None | Low | Co-IP of soluble proteins where interactions are weak.[3][10] |
Experimental Workflow & Protocols
// Nodes A [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-clearing Lysate\n(with beads +/- isotype IgG)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubate with\nPrimary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add Protein A/G Beads", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Incubate to form\nImmune Complex", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Wash Beads", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Elute Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Downstream Analysis\n(e.g., Western Blot)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Remove non-specific binders"]; B -> C; C -> D; D -> E; E -> F [label="Remove unbound proteins"]; F -> G; G -> H; }
Caption: A decision tree for troubleshooting high background in IP experiments.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Dealing with high background in IP | Abcam [abcam.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Avoid pitfalls in immunoprecipitation: choose the right antibody | Cytiva [cytivalifesciences.com.cn]
- 13. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 16. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 17. sinobiological.com [sinobiological.com]
- 18. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Tips for Immunoprecipitation | Rockland [rockland.com]
- 20. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
How to resolve non-specific bands in a Set protein western blot.
This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with non-specific bands in your Set protein Western blots.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of non-specific bands in a Western blot?
Non-specific bands in a Western blot can arise from several factors throughout the experimental process. The most common issues include problems with the primary or secondary antibodies, insufficient blocking of the membrane, inadequate washing, issues with the sample lysate, or problems during gel electrophoresis and transfer.[1][2]
Q2: I'm seeing multiple bands at various molecular weights. Could my antibody concentration be the problem?
Yes, excessively high concentrations of either the primary or secondary antibody are a frequent cause of non-specific binding and high background.[3][4] If the antibody concentration is too high, it can bind to proteins other than the target protein, leading to extra bands.[1][5]
-
Solution: Optimize the concentration of your antibodies by performing a titration.[6] This involves testing a range of dilutions to find the one that provides the best signal-to-noise ratio.[4] If the manufacturer provides a recommended dilution (e.g., 1:1000), you can test a series of dilutions around that starting point (e.g., 1:250, 1:500, 1:1000, 1:2000). A dot blot can be a quick method to determine the optimal antibody concentrations.[6][7]
Q3: How does incomplete blocking contribute to non-specific bands?
Blocking is a critical step that prevents antibodies from binding non-specifically to the membrane itself.[1][3] If blocking is insufficient, both the primary and secondary antibodies can adhere to unoccupied sites on the membrane, causing high background and non-specific bands.[8]
-
Solution: Ensure your blocking step is optimized. Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try different blocking agents.[3][8] Commonly used blockers include non-fat dry milk and Bovine Serum Albumin (BSA), typically at concentrations of 1-5%.[3][6] It's important to use fresh blocking buffer, as bacterial growth in old buffer can contribute to background.[3][9]
Q4: Can my washing procedure affect the specificity of the bands?
Yes, inadequate washing is a common reason for high background and non-specific signals.[10] Washing steps are designed to remove unbound and loosely bound antibodies.[10][11]
-
Solution: To improve washing efficiency, you can increase the number and duration of the wash steps.[10] For example, try washing the membrane 4-5 times for 5-10 minutes each with gentle agitation.[2][11] Including a mild detergent like Tween-20 (typically at 0.05% to 0.1%) in the wash buffer is also standard practice to help reduce non-specific binding.[2][10] Performing washes at 4°C can also help decrease non-specific antibody binding.[12]
Q5: I'm observing bands at a lower molecular weight than expected for this compound. What could be the cause?
Bands appearing at a lower molecular weight often indicate that the target protein has been degraded by proteases.[2][5]
-
Solution: Prepare fresh samples and ensure that you add a sufficient amount of protease inhibitors to your lysis buffer.[2][5] It is also crucial to keep your samples on ice throughout the preparation process to minimize enzymatic activity.[5]
Q6: What if the non-specific bands are at a higher molecular weight?
Unexpected bands at a significantly higher molecular weight could be due to dimers, multimers, or other protein-protein interactions that were not fully disrupted during sample preparation.[5]
-
Solution: Ensure your samples are fully reduced and denatured. Try adding fresh reducing agents like DTT or β-mercaptoethanol to your loading buffer and reheating the samples before loading them onto the gel.[5]
Q7: Could the issue be related to the total amount of protein loaded?
Loading too much protein in a lane can lead to "ghost bands" and other artifacts that may be mistaken for non-specific binding.[2]
-
Solution: Double-check the protein concentration of your samples using an assay like the BCA assay.[13] For cell lysates, a typical loading amount is between 20-30 µg per well.[2][14] If your target protein is highly abundant, you may need to load less total protein.
Optimization Parameters: Data Summary
The following tables provide recommended starting ranges for key Western blot parameters. Optimization is often necessary for each specific antibody and experimental system.
Table 1: Antibody Dilutions
| Antibody Type | Recommended Starting Dilution Range | Notes |
| Primary Antibody | 1:500 to 1:5000 | The optimal concentration is antibody-dependent. Always check the manufacturer's datasheet.[7][14] |
| Secondary Antibody | 1:5000 to 1:20,000 | Higher dilutions are typically used for secondary antibodies to minimize background.[7][14] |
Table 2: Blocking & Washing Conditions
| Parameter | Reagent | Concentration / Duration | Notes |
| Blocking | Non-fat Dry Milk or BSA | 1-5% (w/v) in TBST or PBST | Block for at least 1 hour at room temperature or overnight at 4°C.[3] Milk contains phosphoproteins and should be avoided for phospho-specific antibodies.[3][9] |
| Washing | TBST or PBST | 0.05% - 0.1% Tween-20 | Perform 3-5 washes of 5-15 minutes each after antibody incubations.[2][10] |
Experimental Workflows & Protocols
A logical workflow is crucial for diagnosing the source of non-specific bands. The diagram below outlines a systematic approach to troubleshooting.
Caption: A troubleshooting workflow for resolving non-specific bands.
Detailed Western Blot Protocol for this compound
The following diagram and protocol outline the key steps for performing a Western blot. Adhering to a consistent and optimized protocol is the first step in preventing issues like non-specific bands.
Caption: A standard experimental workflow for Western blotting.
1. Sample Preparation and Lysis
-
Prepare a lysis buffer containing protease inhibitors to prevent protein degradation.[2][5]
-
Lyse cells or tissues on ice according to your established protocol.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a suitable method, such as a BCA assay.[13]
-
Prepare samples for loading by adding 4X protein loading buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.[5]
2. Gel Electrophoresis and Transfer
-
Load 20-30 µg of total protein per well into an SDS-PAGE gel.[2] The acrylamide (B121943) percentage should be appropriate for the molecular weight of this compound.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.[5]
3. Blocking and Antibody Incubation
-
After transfer, immediately place the membrane in a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST).[3]
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
-
Dilute the primary anti-Set protein antibody in fresh blocking buffer to its optimized concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C with agitation.[3][13]
4. Washing and Secondary Antibody Incubation
-
Remove the primary antibody solution and wash the membrane three or more times with wash buffer (e.g., TBST) for 5-15 minutes each.[10]
-
Dilute the HRP-conjugated secondary antibody in fresh blocking buffer to its optimal concentration.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with agitation.[14]
-
Repeat the washing steps as described in step 4.1 to remove all unbound secondary antibody.[2]
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time to achieve a strong signal for your target band without overexposing the background.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. arp1.com [arp1.com]
- 3. biossusa.com [biossusa.com]
- 4. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. clyte.tech [clyte.tech]
- 11. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 12. Importance of Washing Western Blot at 4 degrees Celcius - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. addgene.org [addgene.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing High Background in GST-Pull Down Assays with Set Protein
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background when performing Glutathione S-Transferase (GST) pull-down assays with the Set protein. The inherent properties of Set, particularly its highly acidic C-terminal domain, can contribute to non-specific interactions, leading to confounding results. This guide offers specific strategies to mitigate these effects and obtain clean, reliable data.
Troubleshooting Guide: High Background in GST-Set Protein Pull-Down Assays
High background in GST pull-down experiments can obscure true protein-protein interactions. The following table outlines common causes of high background when working with this compound and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| High background in both GST-Set and GST-only control lanes. | Non-specific binding to Glutathione beads or the GST tag. This is a common issue where lysate proteins bind directly to the agarose (B213101) beads or the GST protein itself. | 1. Pre-clear the lysate: Incubate the cell lysate with glutathione-agarose beads alone for 1-2 hours at 4°C before adding it to the bait protein. This will remove proteins that have an affinity for the beads. 2. Increase wash stringency: Gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffers to disrupt weak, non-specific interactions. 3. Use blocking agents: Incubate the GST-Set bound beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at 4°C before adding the cell lysate. This will block non-specific binding sites on the beads and the GST-fusion protein. |
| Higher background in the GST-Set lane compared to the GST-only control. | The acidic nature of the this compound's C-terminal domain is likely causing non-specific electrostatic interactions with lysate proteins. The this compound possesses a C-terminal acidic domain that is unstructured and serves as a platform for various protein interactions, which can lead to non-specific binding.[1][2] | 1. Optimize buffer pH: The pH of the binding and wash buffers can influence electrostatic interactions. Experiment with a range of pH values (e.g., 7.0 to 8.5) to find the optimal condition that maintains the specific interaction while minimizing non-specific binding.[3] 2. Increase salt concentration in wash buffers: A higher salt concentration (e.g., 300-500 mM NaCl) can effectively disrupt ionic interactions between the acidic tail of Set and non-specific binding partners.[3] 3. Include charged additives: Consider adding low concentrations of charged molecules to the wash buffer to compete with non-specific electrostatic interactions. |
| Multiple non-specific bands appear, potentially obscuring the band of interest. | 1. Contamination of the protein preparation with nucleic acids. Cellular RNA or DNA can mediate false-positive protein-protein interactions.[4] 2. Inadequate lysis or protein aggregation. Incomplete cell lysis can release cellular components that contribute to background, while protein aggregation can trap non-specific proteins. | 1. Nuclease treatment: Treat the cell lysate with a nuclease (e.g., DNase I and RNase A) prior to the pull-down assay to degrade contaminating nucleic acids.[4] 2. Optimize lysis conditions: Ensure complete cell lysis by using appropriate buffers and techniques. Centrifuge the lysate at a high speed to pellet insoluble material before use. 3. Add stabilizing agents: Including agents like glycerol (B35011) or DTT in the buffers can help maintain protein solubility and prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for high background when using this compound in a GST pull-down assay?
The primary reason is often the highly acidic C-terminal domain of the this compound.[1][2] This region is rich in negatively charged amino acids, which can lead to non-specific electrostatic interactions with a wide range of proteins in the cell lysate.
Q2: How can I be sure that the interaction I am observing is specific to my protein of interest and not just a result of the acidic nature of Set?
To confirm specificity, it is crucial to include proper controls. A key control is to perform the pull-down with GST alone. If a protein interacts with your GST-Set fusion protein but not with GST alone, the interaction is more likely to be specific. Additionally, you can perform the pull-down with a deletion mutant of Set that lacks the acidic domain. If the interaction is lost with this mutant, it further supports the specificity of the interaction with the full-length this compound.
Q3: I've tried increasing the salt concentration, but I'm losing my specific interaction. What should I do?
If your specific interaction is also sensitive to high salt concentrations, you may need to find a balance. Try a gradient of salt concentrations to determine the optimal level that reduces background without disrupting the desired interaction. Alternatively, you can try using milder detergents in your wash buffers or increasing the number of wash steps with a moderate salt concentration.
Q4: Can the position of the GST tag on the this compound affect non-specific binding?
Yes, the location of the GST tag (N-terminus vs. C-terminus) can sometimes influence protein folding and accessibility of interaction domains. If you are experiencing high background, it may be worthwhile to test a construct with the tag at the other end of the this compound to see if it improves the specificity of the pull-down.
Q5: Are there any alternatives to GST pull-down assays for studying this compound interactions that might have lower background?
Other techniques like co-immunoprecipitation (Co-IP) using an antibody specific to Set can be a good alternative, as it relies on a different principle of interaction. Additionally, techniques like yeast two-hybrid screening or surface plasmon resonance (SPR) can be used to validate interactions and may be less prone to the type of non-specific binding observed with highly charged proteins in pull-down assays.
Experimental Protocols
Protocol 1: Standard GST Pull-Down Assay
This protocol provides a general framework for a GST pull-down experiment. Optimization of buffer components and incubation times may be necessary for specific protein interactions.
Materials:
-
Glutathione-agarose beads
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
Cell lysate containing the prey protein
-
Purified GST-tagged bait protein (e.g., GST-Set) and GST-only control
Procedure:
-
Bead Preparation: Wash the required amount of glutathione-agarose beads three times with ice-cold PBS.
-
Bait Protein Immobilization: Incubate the washed beads with the purified GST-fusion protein and GST-only control in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with binding/wash buffer to remove unbound bait protein.
-
Binding of Prey Protein: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and incubate for 10-30 minutes at room temperature to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Protocol 2: Optimized GST Pull-Down for this compound (to Minimize Background)
This protocol incorporates modifications specifically designed to reduce the high background associated with the acidic this compound.
Materials:
-
Same as Protocol 1, with the following modifications to the Binding/Wash Buffer.
-
Optimized Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, 10% glycerol.
Procedure:
-
Pre-clearing Lysate: Before the binding step, incubate the cell lysate with glutathione-agarose beads for 1 hour at 4°C. Centrifuge to pellet the beads and use the supernatant for the pull-down.
-
Blocking: After immobilizing the GST-Set protein on the beads, incubate the beads with 2% BSA in PBS for 1 hour at 4°C. Wash the beads once with the Optimized Binding/Wash Buffer before adding the pre-cleared lysate.
-
Binding and Washing: Follow steps 4 and 5 from Protocol 1, but use the Optimized Binding/Wash Buffer for all wash steps. Increase the number of washes to five.
-
Elution and Analysis: Proceed with steps 6 and 7 from Protocol 1.
Visualizations
Caption: Workflow of a GST Pull-Down Assay.
Caption: Troubleshooting Logic for High Background.
References
Common issues and solutions for ChIP-seq analysis of Set protein.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the Set protein family. Set domain-containing proteins are crucial regulators of chromatin structure and gene expression, primarily through their histone methyltransferase activity. This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Set domain proteins, and why is ChIP-seq a suitable method for studying them?
A1: Set domain proteins are a large family of enzymes, the majority of which catalyze the methylation of lysine (B10760008) residues on histone tails.[1] This post-translational modification is a key component of the "histone code," which dictates chromatin accessibility and gene expression.[1] ChIP-seq is an ideal method for studying these proteins as it allows for the genome-wide identification of their binding sites, revealing the direct targets of their enzymatic activity and their role in regulating specific genetic loci.
Q2: What are the key considerations when selecting an antibody for this compound ChIP-seq?
A2: The success of a ChIP-seq experiment is highly dependent on the quality of the antibody.[2] For Set proteins, it is crucial to use a ChIP-grade antibody that has been validated for its specificity and efficiency in immunoprecipitating the target protein.[3] Look for validation data such as Western blots to confirm specificity and ChIP-qPCR data to demonstrate enrichment of known target loci.[4] If possible, using a recombinant monoclonal antibody can ensure batch-to-batch consistency.
Q3: What is the optimal cell number and expected DNA yield for a this compound ChIP-seq experiment?
A3: The optimal cell number depends on the abundance of the specific this compound and the quality of the antibody. Generally, for histone modifications and associated proteins, starting with 1-10 million cells is recommended.[1] The expected DNA yield from a successful ChIP experiment with this number of cells is typically in the range of 10-100 nanograms.[1][5] However, for less abundant Set proteins, a higher cell number may be necessary to achieve sufficient yield for library preparation.
Q4: What are the recommended sequencing depth and read length for this compound ChIP-seq?
A4: For histone modifications, which often produce broad peaks, a sequencing depth of greater than 20 million reads is recommended for mammalian genomes.[6] For some broadly distributed marks, 40-50 million reads may be necessary to achieve sufficient coverage.[7][8] While long and paired-end reads can be beneficial, they are not always essential. The choice of read length will depend on the specific goals of the experiment and the nature of the expected binding patterns.
Troubleshooting Guide
Issue 1: Low ChIP DNA Yield
Symptoms:
-
Low DNA concentration after purification, insufficient for library preparation.
-
No or very faint bands on an agarose (B213101) gel when checking the purified DNA.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient starting material | For histone-associated proteins like Set, aim for at least 1-10 million cells per immunoprecipitation.[1] If the target is of low abundance, increase the cell number. |
| Inefficient cell lysis or chromatin shearing | Ensure complete cell lysis to release the nucleus. Optimize sonication or enzymatic digestion to achieve the desired fragment size (see Table 1). Inefficient shearing can lead to poor recovery. |
| Poor antibody performance | Use a validated, ChIP-grade antibody. Titrate the antibody concentration to find the optimal amount for your specific protein and cell type. Too little antibody will result in low pulldown efficiency. |
| Suboptimal immunoprecipitation conditions | Ensure proper incubation times and temperatures. Overnight incubation at 4°C is common.[9] Check the compatibility of your antibody isotype with the Protein A/G beads being used. |
| Loss of material during washes | Be gentle during wash steps to avoid aspirating the magnetic beads. Ensure wash buffers are not too stringent, which can strip the antibody-protein-DNA complexes from the beads. |
Issue 2: High Background Signal
Symptoms:
-
High signal in the negative control (IgG) sample.
-
Low signal-to-noise ratio in the experimental sample.
-
Difficulty in identifying distinct peaks during data analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excessive cross-linking | Over-fixation with formaldehyde (B43269) can lead to non-specific cross-linking of proteins and DNA, increasing background. Optimize the cross-linking time (typically 2-30 minutes) and formaldehyde concentration (0.75-1.5%).[10] |
| Suboptimal chromatin shearing | Fragments that are too large (>700 bp) can lead to higher background. Optimize sonication to achieve a fragment size range of 150-500 bp for histone-associated proteins.[11][12] |
| Non-specific antibody binding | Use a highly specific, ChIP-grade antibody. Include a pre-clearing step with Protein A/G beads before adding the specific antibody to reduce non-specific binding.[13] |
| Insufficient washing | Increase the number and/or stringency of the wash steps after immunoprecipitation to remove non-specifically bound proteins and DNA.[14] |
| Contamination | Ensure all buffers and reagents are fresh and free of contaminants. Perform experiments in a clean environment to avoid cross-contamination.[14] |
Issue 3: Poor Peak Calling and Data Analysis
Symptoms:
-
Few or no significant peaks identified by the peak calling algorithm.
-
Peaks are very broad and diffuse, making it difficult to identify specific binding sites.
-
High false discovery rate (FDR).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low sequencing depth | For broad histone marks, which are typical for many Set proteins, a higher sequencing depth is required. Aim for >20 million reads, and potentially up to 40-50 million for very diffuse marks.[7][8] |
| Inappropriate peak calling algorithm | Different peak callers are optimized for different types of peaks (sharp vs. broad). For histone modifications, algorithms like MACS2 with the --broad option, or SICER are often recommended. |
| Low library complexity | High numbers of PCR duplicates can indicate low starting material or issues with library preparation. This can lead to a bias in sequencing and affect peak calling. Aim for a Non-Redundant Fraction (NRF) >0.9. |
| Inadequate controls | A well-sequenced input DNA control is essential for accurate peak calling. The input control should be sequenced to a similar or greater depth than the ChIP samples.[4] |
| Biological variability | Ensure that the observed binding patterns are reproducible across biological replicates. The Irreproducible Discovery Rate (IDR) framework is a useful tool for assessing the consistency of peaks between replicates.[15] |
Quantitative Data Summary
Table 1: Recommended Parameters for this compound ChIP-seq
| Parameter | Recommended Value | Rationale |
| Starting Cell Number | 1 - 10 million | Ensures sufficient chromatin for immunoprecipitation of histone-associated proteins.[1] |
| DNA Fragment Size | 150 - 500 bp | Provides a good balance between resolution and immunoprecipitation efficiency for histone marks.[11][12] |
| Antibody Concentration | 1 - 10 µg per IP | This is a general starting point; optimal concentration should be determined empirically.[14] |
| Expected DNA Yield | 10 - 100 ng | Sufficient for most next-generation sequencing library preparation kits.[1][5] |
| Sequencing Depth | >20 million reads (mammalian) | Necessary for resolving broad histone modification peaks.[6] For diffuse marks, 40-50 million reads are recommended.[7][8] |
| Fraction of Reads in Peaks (FRiP) | > 1% | A metric for assessing the success of the immunoprecipitation. Good quality data often has a FRiP score > 5%.[16] |
Experimental Protocols
Detailed Protocol for Cross-linking ChIP-seq of this compound
This protocol is adapted for histone-associated proteins like Set and assumes a starting material of approximately 1 x 107 mammalian cells.
1. Cross-linking and Cell Harvesting
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Scrape the cells and transfer to a conical tube. Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear the chromatin. The sonication conditions (power, duration, number of cycles) must be optimized for your specific cell type and sonicator to achieve a fragment size of 150-500 bp.
-
After sonication, centrifuge to pellet cellular debris. The supernatant contains the sheared chromatin.
3. Immunoprecipitation
-
Dilute the chromatin in a ChIP dilution buffer.
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the anti-Set protein antibody (or IgG for the negative control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
4. Washes and Elution
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elute the chromatin from the beads using an elution buffer.
5. Reverse Cross-links and DNA Purification
-
Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
6. DNA Quantification and Quality Control
-
Quantify the purified DNA using a fluorometric method (e.g., Qubit).
-
Run a small aliquot of the input DNA on an agarose gel or Bioanalyzer to confirm the fragment size distribution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The this compound is involved in multiple signaling pathways, including the PI3K/Akt pathway, and functions as an inhibitor of the PP2A tumor suppressor.
Caption: A generalized workflow for performing a ChIP-seq experiment for the this compound, from cell harvesting to data analysis.
References
- 1. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. string-db.org [string-db.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 7. Impact of sequencing depth in ChIP-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of sequencing depth in ChIP-seq experiments. – ENCODE [encodeproject.org]
- 9. epicypher.com [epicypher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 15. Systematic evaluation of the impact of ChIP-seq read designs on genome coverage, peak identification, and allele-specific binding detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
Strategies to reduce false positives in Set protein inhibitor screening.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce false positives in SET protein inhibitor screening.
Troubleshooting Guides
Issue: High hit rate in the primary screen, but poor confirmation in subsequent assays.
This is a common issue often indicative of a high number of false positives in the primary high-throughput screening (HTS) campaign. False positives are compounds that appear active in an initial screen but do not genuinely inhibit the this compound through a specific mechanism.[1][2] The following sections provide guidance on identifying and eliminating these artifacts.
Q1: My top hits from a biochemical screen are not showing activity in a cell-based assay. What could be the reason?
Several factors can contribute to this discrepancy. It's crucial to systematically investigate the potential causes to determine if your hits are genuine.
-
Compound Aggregation: Many organic molecules form colloidal aggregates at micromolar concentrations, which can non-specifically inhibit enzymes.[3][4] This is a frequent cause of false positives in biochemical assays.[5][6] These aggregates sequester the enzyme, leading to apparent inhibition that is not due to specific binding.[3]
-
Assay Interference: The compound may be interfering with the assay technology itself rather than inhibiting the this compound.[5] For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that inhibit a reporter enzyme (like luciferase) will appear as inhibitors in reporter-based assays.[5][7]
-
Promiscuous Inhibition: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), exhibit activity against a wide range of proteins without a specific mode of action.[1] This "bad" promiscuity can arise from chemical reactivity or non-specific binding.[8]
-
Cell Permeability and Stability: The compound may not be able to cross the cell membrane to reach the intracellular this compound, or it might be unstable in the cellular environment.
Workflow for Troubleshooting Discrepancies between Biochemical and Cell-Based Assays
Q2: How can I determine if my compound is an aggregator?
Several methods can be employed to identify aggregation-based inhibition.
-
Detergent-Based Assay: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-80, in the assay buffer can disrupt the formation of aggregates.[3][4] A significant decrease in the compound's inhibitory activity in the presence of a detergent is a strong indicator of aggregation.[3]
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can detect the presence of aggregates by measuring the size of particles in a solution.[9] An increase in particle size with increasing compound concentration suggests aggregation.[9]
-
Concentration-Response Curve Analysis: Aggregators often exhibit steep dose-response curves with high Hill coefficients.[1][4]
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Prepare two sets of your standard biochemical assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Perform a concentration-response experiment for your hit compound in both buffers.
-
Incubate the this compound with the compound in the respective buffers for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the substrate and co-factor (S-adenosylmethionine).
-
Measure the enzyme activity at different compound concentrations.
-
Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests aggregation.
Table 1: Interpreting Results of Detergent-Based Assay
| Observation | Interpretation | Next Steps |
| Significant increase in IC50 with detergent | Likely an aggregator-based false positive.[3] | Deprioritize the compound. |
| No significant change in IC50 with detergent | Unlikely to be an aggregator. | Proceed with further validation. |
Q3: What are orthogonal assays and why are they important for hit validation?
Orthogonal assays are experiments that measure the same biological endpoint (in this case, this compound inhibition) but use a different detection method or principle.[1][10] They are crucial for identifying false positives that are specific to the primary assay format.[1][11]
For example, if your primary screen was a fluorescence-based assay measuring the consumption of the methyl donor S-adenosylmethionine (SAM), an orthogonal assay could be a radioactivity-based assay that directly measures the transfer of a radiolabeled methyl group to the histone substrate.[12]
Table 2: Examples of Orthogonal Assays for this compound Inhibitor Screening
| Primary Assay Principle | Orthogonal Assay Principle | Rationale for Orthogonal Approach |
| Fluorescence Polarization (FP) | AlphaLISA / HTRF | Different detection technologies reduce the risk of interference from fluorescent compounds.[11] |
| Radioactivity-based (SPA) | Mass Spectrometry (MS) | Label-free detection method (MS) avoids artifacts associated with radioactive labels. |
| Coupled Enzyme Assay | Direct Measurement of Product | Eliminates false positives that inhibit the coupling enzyme. |
Workflow for Hit Validation Using Orthogonal Assays
Frequently Asked Questions (FAQs)
Q4: What is the role of biophysical assays in reducing false positives?
Biophysical assays directly measure the binding of a compound to the target protein, providing evidence of a direct physical interaction.[11][13] This is a critical step in confirming that a compound's inhibitory activity is not due to an artifact.[14] Biophysical methods are less prone to the interferences that can plague biochemical assays.[13]
Table 3: Common Biophysical Assays for Hit Validation
| Assay | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized protein.[11] | Binding affinity (KD), kinetics (kon, koff).[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a protein. | Binding affinity (KD), stoichiometry, thermodynamics. |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon compound binding. | Target engagement. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the protein's NMR spectrum upon compound binding. | Binding site information, target engagement. |
Q5: How can I design a robust counterscreen to identify promiscuous inhibitors?
A counterscreen is an assay designed to identify compounds that interfere with the assay technology or act non-specifically.[5] A good counterscreen for promiscuity involves testing your hits against an unrelated enzyme.[15]
Experimental Protocol: Counterscreening Against an Unrelated Enzyme
-
Select a well-characterized enzyme that is mechanistically and structurally unrelated to your this compound target (e.g., chymotrypsin (B1334515) or β-lactamase).[15]
-
Develop a robust biochemical assay for this unrelated enzyme.
-
Screen your confirmed hits from the primary screen against this enzyme at a similar concentration.
-
Compounds that show inhibition against both the this compound and the unrelated enzyme are likely promiscuous inhibitors and should be deprioritized.[15]
Q6: Are there computational tools to predict false positives?
Yes, several computational tools and filters can help identify potentially problematic compounds, such as those containing PAINS substructures.[1] These tools can be used to filter screening libraries before performing the HTS or to flag potential false positives among the initial hits. It is important to note that these are predictive tools and experimental validation is still necessary.
Q7: My compound appears to be a redox-active species. How can I confirm this and what is the implication?
Redox-active compounds can generate reactive oxygen species, such as hydrogen peroxide, which can non-specifically modify and inhibit enzymes.[1]
Experimental Protocol: Assay for Redox Activity
-
A common method involves using an assay that detects hydrogen peroxide, such as the horseradish peroxidase-catalyzed oxidation of a chromogenic substrate (e.g., phenol (B47542) red).[1]
-
Incubate your compound in the assay buffer, with and without a reducing agent like DTT.
-
Add the detection reagents and measure the signal. An increase in signal in the presence of the compound indicates hydrogen peroxide production and redox activity.[1]
Compounds confirmed to be redox-active are generally considered false positives and are not suitable for further development.
By implementing a multi-pronged strategy that includes careful assay design, orthogonal validation, biophysical characterization, and appropriate counterscreens, researchers can significantly reduce the rate of false positives in this compound inhibitor screening and increase the likelihood of identifying genuine and promising lead compounds.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. axxam.com [axxam.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Identification and prediction of promiscuous aggregating inhibitors among known drugs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Sonication for Set Protein ChIP
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize chromatin shearing by sonication for Set protein Chromatin Immunoprecipitation (ChIP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the goal of sonication in a ChIP protocol?
Sonication uses high-frequency sound waves to mechanically shear chromatin. The goal is to fragment the chromatin into small, soluble pieces of a consistent size. This step is critical because the size of the DNA fragments determines the resolution of the assay; smaller fragments allow for more precise mapping of protein binding sites.[1][2]
Q2: What is the ideal chromatin fragment size for ChIP targeting Set proteins?
For transcription factors and associated proteins like the Set family, a tight fragment size distribution is crucial for high-resolution mapping. The optimal range for ChIP-Seq is between 150 and 300 base pairs (bp), which corresponds to mono- and di-nucleosome sized fragments.[1][3][4] While a broader range of 200-700 bp can work for ChIP-qPCR, aiming for the smaller size range is recommended for greater precision.[5]
Q3: Can sonication damage the this compound or the epitope recognized by the antibody?
Yes. Excessive sonication (over-shearing) can generate excessive heat, which may denature proteins and disrupt protein-DNA interactions.[6][7] It can also potentially damage or mask the specific epitope that the antibody is supposed to recognize, leading to reduced immunoprecipitation efficiency and low signal.[8][9] It is crucial to keep samples cold during sonication and to use the minimum energy required to achieve the desired fragment size.[2][6]
Q4: How do I check if my sonication was successful?
To verify fragmentation efficiency, you must perform a quality control check before proceeding with immunoprecipitation. This involves taking a small aliquot of the sonicated chromatin, reversing the formaldehyde (B43269) cross-links, treating with RNase A and Proteinase K to remove RNA and protein, and purifying the DNA.[10] The size distribution of the DNA fragments is then analyzed by running the sample on an agarose (B213101) gel or using a microfluidics-based system like a Bioanalyzer.[3][10]
Q5: My sonicated chromatin looks viscous and sticky. Is this a problem?
Yes, high viscosity indicates that the chromatin is not sufficiently sheared. This can be caused by ineffective cell lysis or insufficient sonication.[10] The chromatin must be fully solubilized to be used in the immunoprecipitation step. You may need to optimize your lysis procedure or increase the sonication duration or power.
Sonication Optimization and Troubleshooting
Sonication must be empirically optimized for each cell type and experimental condition.[4][7] The following tables and diagrams provide a framework for troubleshooting common issues.
Table 1: Key Parameters for Sonication Optimization
| Parameter | Description | Starting Recommendations & Considerations |
| Cell Number & Volume | The density of cells in the sonication buffer affects shearing efficiency. | Start with 1-2 x 107 cells per mL of lysis buffer.[11] Higher volumes or cell concentrations will require more sonication energy.[11] |
| Cross-linking Time | Formaldehyde fixation stabilizes protein-DNA interactions but can make chromatin more resistant to shearing. | Incubate with 1% formaldehyde for 8-15 minutes.[8][12] Over-crosslinking can mask epitopes and inhibit fragmentation.[6][9] |
| Sonicator Power/Amplitude | The intensity of the ultrasonic waves. | This is highly instrument-dependent. Start at a low-to-medium setting (e.g., 30-50% amplitude) and increase incrementally as needed.[12] |
| Pulse Settings (On/Off) | The duration of the sonication pulse ("ON") and the resting period ("OFF"). | Use short pulses (e.g., 15-30 seconds ON) followed by longer rests (e.g., 30-60 seconds OFF) to allow the sample to cool and prevent overheating.[12][13] |
| Number of Cycles/Total Time | The total duration of sonication treatment. | Perform a time-course experiment (e.g., 10, 15, 20, 30 cycles) to find the minimum time needed to achieve the desired fragment size.[12] |
| Buffer Composition | The concentration of detergents (like SDS) in the lysis buffer aids in solubilizing chromatin. | Lysis buffers typically contain 0.1% to 1% SDS.[13][14] Higher SDS concentrations can improve shearing but may affect antibody binding if not properly diluted before IP.[14] |
| Sample Tube | The type of tube used can affect the transmission of acoustic energy. | Use tubes recommended by the sonicator manufacturer. TPX tubes or 1.5 mL conical tubes are often recommended for efficient shearing.[7][10] |
Table 2: Troubleshooting Common Sonication Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Under-Shearing (DNA fragments >1000 bp) | 1. Insufficient sonication time or power.[6]2. Over-crosslinking of cells.[9][15]3. Too many cells or too large a sample volume.[6]4. Foaming of the sample, which reduces efficiency.[7] | 1. Increase the number of sonication cycles or the power setting.[6]2. Reduce formaldehyde fixation time (e.g., to 8-10 minutes).[16]3. Decrease the number of cells per sonication or use a smaller volume.[6]4. Keep the sonicator probe deep in the sample and avoid high power settings that cause foaming.[7] |
| Over-Shearing (DNA fragments <150 bp) | 1. Excessive sonication time or power.[8]2. Under-crosslinking, making chromatin too fragile.3. Not enough starting material (cells).[6] | 1. Reduce the number of sonication cycles or the power setting.[6]2. Ensure adequate cross-linking (at least 8 minutes).3. Increase the number of cells per sonication.[6] |
| Inconsistent Shearing (Wide smear on gel) | 1. Sample overheating, causing denaturation.[6]2. Inconsistent sample preparation.3. Sample viscosity preventing uniform energy distribution.[10]4. Condensation collecting on the tube lid.[3] | 1. Keep samples on ice at all times and increase the "OFF" cycle time.[6][7]2. Ensure cell pellets are fully resuspended in lysis buffer.3. Briefly vortex and spin down the sample between long sets of cycles.[10]4. Briefly centrifuge tubes every 5-10 cycles to collect the entire sample at the bottom.[3] |
| Low ChIP Efficiency (After sonication) | 1. Over-sonication damaged the protein epitope.[8][9]2. Lysis buffer components (e.g., high SDS) are interfering with the antibody. | 1. Use the minimum sonication energy necessary to achieve desired fragmentation.2. Ensure the sonicated lysate is diluted at least 5- to 10-fold with ChIP dilution buffer (without SDS) before adding the antibody.[13] |
Visualized Workflows and Logic
ChIP Experimental Workflow
Caption: Overview of the Chromatin Immunoprecipitation (ChIP) workflow, highlighting the sonication step.
Sonication Troubleshooting Flowchart
References
- 1. epicypher.com [epicypher.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 7. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 10. genomics.lsu.edu [genomics.lsu.edu]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Improving the Solubility of Recombinant Set Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant Set protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed in inclusion bodies. What is the first thing I should try to improve its solubility?
A1: When encountering insoluble this compound in inclusion bodies, the most common initial strategy is to optimize the expression conditions.[1][2][3][4][5] Lowering the induction temperature is a highly effective method to enhance protein solubility.[2][4][5][6] Slower cell processes at lower temperatures can facilitate proper protein folding and reduce aggregation.[2][4][5]
Additionally, reducing the concentration of the inducer, such as IPTG, can decrease the rate of protein synthesis, which may prevent the protein from aggregating before it has a chance to fold correctly.[1][2][6] It is recommended to test a range of temperatures and inducer concentrations to find the optimal conditions for your specific construct.[3][6]
Q2: I've optimized expression conditions, but my this compound is still largely insoluble. What's the next step?
A2: If optimizing expression conditions is insufficient, utilizing solubility-enhancing fusion tags is a widely adopted and effective strategy.[6][7][8] Tags such as Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST) are known to improve the solubility and yield of their fusion partners.[6][7][8] These larger tags are thought to assist in the proper folding of the target protein.[8] While effective, a potential drawback is their size, which might interfere with the protein's function and may need to be cleaved off after purification.[6][7] Smaller tags like the hexahistidine (His6) tag are primarily for purification but can sometimes have a modest positive effect on solubility.[6]
Q3: Are there alternatives to large fusion tags like MBP and GST?
A3: Yes, smaller and more versatile tags are available. Small Ubiquitin-related Modifier (SUMO) is a popular choice that can enhance both solubility and expression.[7] Additionally, short, highly disordered peptides have been identified as effective solubility enhancers that are less likely to interfere with the target protein's function due to their small size.[9] Another option is the CusF tag, a metal-binding periplasmic protein, which can act as a bifunctional tag for both solubility enhancement and purification via copper affinity chromatography.[10]
Q4: My this compound forms inclusion bodies regardless of the expression conditions and tags used. How can I recover folded protein?
A4: When direct expression of soluble protein fails, the protein can be purified from inclusion bodies in a denatured state and then refolded in vitro.[11][12][13] This process involves isolating the inclusion bodies, solubilizing them with strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride, and then removing the denaturant to allow the protein to refold.[11][12] It is important to note that every protein behaves differently, and there is no universal refolding protocol; optimization is often necessary.[11]
Q5: What are some key considerations for a successful protein refolding protocol?
A5: A successful refolding protocol often depends on several factors. The removal of the denaturant should be done gradually, for example, through dialysis or stepwise buffer exchange, to prevent re-aggregation.[14] The composition of the refolding buffer is also critical; additives such as L-arginine and glycerol (B35011) can help suppress aggregation and assist in proper folding.[11][14] Maintaining a low protein concentration during refolding is a general strategy to minimize aggregation.[13]
Troubleshooting Guides
Problem 1: Low Yield of Soluble this compound
| Potential Cause | Suggested Solution | Experimental Protocol |
| Suboptimal Expression Temperature | Test a range of lower induction temperatures (e.g., 15°C, 20°C, 25°C, 30°C).[2][4][5][6] | --INVALID-LINK-- |
| High Inducer Concentration | Titrate the IPTG concentration (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).[1][6] | --INVALID-LINK-- |
| Inappropriate Fusion Tag | Clone the this compound gene into vectors with different solubility-enhancing tags (e.g., MBP, GST, SUMO).[6][7] | --INVALID-LINK-- |
| Lack of Chaperone Assistance | Co-express the this compound with chaperone systems like DnaK/DnaJ/GrpE or GroEL/GroES.[15] | See manufacturer's protocol for chaperone co-expression plasmids. |
Problem 2: this compound Aggregates After Purification
| Potential Cause | Suggested Solution | Experimental Protocol |
| Buffer Composition | Optimize the pH and salt concentration of the purification and storage buffers.[16] Test the addition of stabilizing agents like glycerol or L-arginine. | --INVALID-LINK-- |
| Protein Concentration | Concentrate the protein to different final concentrations to determine the aggregation threshold. | N/A |
| Presence of Unfolded Intermediates | Perform a final polishing step using size-exclusion chromatography to remove small aggregates and misfolded species. | Standard size-exclusion chromatography protocol. |
Experimental Protocols
Protocol 1: Temperature Optimization
-
Transform E. coli expression cells (e.g., BL21(DE3)) with the this compound expression plasmid.
-
Inoculate a 5 mL starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate four 50 mL cultures with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.[6]
-
Cool the cultures to their respective induction temperatures: 30°C, 25°C, 18°C, and leave one at 37°C as a control.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the cultures overnight (16-18 hours) at their respective temperatures with shaking.
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions.[17]
-
Analyze all fractions by SDS-PAGE to determine the temperature that yields the highest amount of soluble this compound.[6]
Protocol 2: Inducer Concentration Optimization
-
Follow steps 1-4 from Protocol 1.
-
Induce the cultures with varying final concentrations of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) at a predetermined optimal temperature (e.g., 18°C).[1][6]
-
Incubate the cultures overnight (16-18 hours) with shaking.
-
Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE as described in Protocol 1.[6]
Protocol 3: Fusion Tag Screening
-
Subclone the this compound coding sequence into multiple expression vectors, each containing a different N-terminal or C-terminal solubility-enhancing tag (e.g., pMAL for MBP, pGEX for GST, pET-SUMO for SUMO).
-
Transform E. coli expression cells with each construct.
-
For each construct, perform a small-scale expression trial using the optimized temperature and inducer concentration from Protocols 1 and 2.
-
Analyze the soluble and insoluble fractions for each tagged protein by SDS-PAGE to identify the tag that provides the best solubility.[6]
Protocol 4: Buffer Optimization
-
Dialyze small aliquots of purified soluble this compound into a matrix of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0, 9.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Test the addition of common stabilizing excipients to the optimal pH/salt buffer, such as:
-
Glycerol (5-20% v/v)
-
L-arginine (50-500 mM)
-
Tween-20 (0.01-0.1% v/v)[16]
-
-
Monitor the samples for precipitation over time at 4°C and by dynamic light scattering (DLS) if available.
-
Assess the stability of the protein in the different buffers after a freeze-thaw cycle.
Protocol 5: On-Column Refolding of His-tagged this compound
-
Isolate inclusion bodies containing the His-tagged this compound.
-
Solubilize the inclusion bodies in a buffer containing 8 M urea or 6 M guanidinium chloride, 50 mM Tris-HCl pH 8.0, and 5 mM DTT.
-
Clarify the solubilized protein solution by centrifugation.
-
Equilibrate a Ni-NTA affinity column with the same solubilization buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with the solubilization buffer to remove unbound proteins.
-
Gradually exchange the buffer on the column with a refolding buffer lacking the denaturant. This can be done by running a linear gradient from 100% solubilization buffer to 100% refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 300 mM L-arginine, 5% glycerol) over several column volumes.[14]
-
After the refolding gradient, wash the column with several volumes of refolding buffer.
-
Elute the refolded protein using the refolding buffer supplemented with 250-500 mM imidazole.
-
Analyze the eluted fractions for soluble, folded protein by SDS-PAGE and a functional assay if available.
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
Caption: On-column protein refolding workflow.
Caption: Competing pathways of protein folding and aggregation.
References
- 1. goldbio.com [goldbio.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 4. biomatik.com [biomatik.com]
- 5. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Solubility of Recombinant Proteins in Escherichia coli by Using Hexahistidine-Tagged Maltose-Binding Protein as a Fusion Partner | Springer Nature Experiments [experiments.springernature.com]
- 9. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
How to choose the right antibody for Set protein immunoprecipitation.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the right antibody and performing successful immunoprecipitation (IP) of the Set protein.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it a target of interest?
The this compound, also known as SET nuclear proto-oncogene, is a multitasking protein involved in a variety of critical cellular processes.[1] It is predominantly localized in the nucleus, but is also found in the cytoplasm, associated with the endoplasmic reticulum and plasma membrane.[1] this compound plays roles in apoptosis, transcription, nucleosome assembly, and histone chaperoning.[2] Notably, it is a potent endogenous inhibitor of protein phosphatase 2A (PP2A), a key tumor suppressor.[3][4] Its involvement in signaling pathways that regulate cell growth, proliferation, and migration, such as the Akt/mTORC1 and Rac1 pathways, makes it a significant target in cancer research and drug development.[3][5]
Q2: What are the key considerations when choosing an antibody for this compound immunoprecipitation?
Choosing the right antibody is critical for a successful IP experiment. Here are the key factors to consider:
-
Validation for IP: Ensure the antibody has been validated for immunoprecipitation. Not all antibodies that work in other applications like Western blotting will be effective in IP, which requires the antibody to recognize the native, folded protein.[2][6]
-
Specificity: The antibody must be highly specific to the this compound to avoid co-precipitating off-target proteins.[7] Look for validation data from the manufacturer, such as IP followed by mass spectrometry (IP-MS), to confirm specificity.[8]
-
Clonality: Both monoclonal and polyclonal antibodies can be used for IP.
-
Monoclonal antibodies recognize a single epitope, offering high specificity. However, this single epitope might be masked in the native protein conformation.[6][9]
-
Polyclonal antibodies recognize multiple epitopes, which can increase the chances of capturing the target protein, especially if it exists in different conformations or at low abundance.[10][11]
-
-
Isotype: The antibody's isotype determines its binding properties to Protein A or Protein G beads, which are commonly used to capture the antibody-antigen complex.[3] Ensure your chosen beads are compatible with the antibody's isotype.
Q3: Should I use a monoclonal or polyclonal antibody for this compound IP?
The choice between a monoclonal and polyclonal antibody depends on the specific experimental goals. Polyclonal antibodies are often recommended for IP as they can bind to multiple epitopes, increasing the likelihood of successful immunoprecipitation.[10][11] However, if high specificity is the primary concern and a well-characterized monoclonal antibody validated for IP is available, it can yield cleaner results with less background.
Q4: How can I validate a new anti-Set antibody for immunoprecipitation in my lab?
Validating a new antibody is a crucial step. A recommended approach is to perform an immunoprecipitation followed by Western blot analysis.
-
Perform IP: Use the new antibody to immunoprecipitate this compound from a cell lysate known to express it.
-
Run Western Blot: Analyze the immunoprecipitated sample by Western blot using a different, validated anti-Set antibody that recognizes a distinct epitope.
-
Confirmation: A positive signal in the Western blot confirms that the new antibody successfully immunoprecipitated the this compound.
Additionally, performing IP followed by mass spectrometry (IP-MS) is a powerful method to confirm the identity of the immunoprecipitated protein and assess the antibody's specificity by identifying any co-precipitated proteins.[8]
Antibody Selection Guide for this compound IP
While specific quantitative data for direct comparison is often proprietary to antibody manufacturers, the following table summarizes key information for commercially available antibodies that have been cited as validated for this compound immunoprecipitation. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.
| Vendor | Product Name | Catalog Number | Clonality | Host | Applications Cited |
| Vendor A | Anti-SET Antibody | Varies | Rabbit Polyclonal | Rabbit | WB, IHC, IP[12] |
| Vendor B | SET Recombinant Rabbit Monoclonal Antibody | Varies | Recombinant Rabbit Monoclonal | Rabbit | WB, FCM, ICC, IF, IHC-p, IP[12] |
| Vendor C | SET Rabbit Monoclonal Antibody | Varies | Rabbit Monoclonal | Rabbit | WB, IHC-fr, IHC-p, IP, ICC, IF[12] |
Note: "Varies" indicates that researchers should consult the specific vendor's website for the exact catalog number, as these can change or be region-specific.
Experimental Protocols
General Workflow for this compound Immunoprecipitation
The following diagram outlines the general workflow for a typical immunoprecipitation experiment targeting the this compound.
Caption: A flowchart illustrating the key steps in a this compound immunoprecipitation experiment.
Detailed Protocol for Immunoprecipitation of Nuclear this compound
This protocol is adapted from standard procedures for nuclear protein IP and should be optimized for your specific cell type and antibody.
Materials:
-
Cell Lysis Buffer (Non-denaturing, e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or a low pH glycine (B1666218) buffer)
-
Anti-Set Antibody (validated for IP)
-
Isotype Control IgG
-
Protein A/G Agarose or Magnetic Beads
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer (use a volume appropriate for your cell pellet size) for 30 minutes on ice, with occasional vortexing.
-
Since Set is a nuclear protein, sonication may be required to ensure efficient nuclear lysis and shear DNA.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-Set antibody (refer to the manufacturer's datasheet, typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G bead slurry to each IP reaction.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated protein by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a non-denaturing elution buffer if downstream applications require a native protein.
-
Pellet the beads and collect the supernatant containing the eluted protein.
-
-
Analysis:
-
Analyze the eluted sample by Western blotting using an anti-Set antibody.
-
Include a sample of the input lysate to verify the presence of the protein in the starting material.
-
Signaling Pathway Diagrams
The this compound is a key regulator in several signaling pathways. The following diagrams illustrate its role in the PP2A and Rac1 pathways.
Caption: The this compound negatively regulates the tumor suppressor PP2A, leading to the activation of the pro-growth Akt/mTORC1 pathway.
Caption: Active Rac1 promotes the translocation of this compound to the cytoplasm and its recruitment to the plasma membrane, enhancing signaling pathways that drive cell migration.
Troubleshooting Guide
Encountering issues during immunoprecipitation is common. This guide addresses frequent problems and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low yield of this compound | Inefficient cell lysis: Especially for a nuclear protein like Set. | Increase lysis buffer strength or include sonication to disrupt the nuclear membrane.[1] |
| Antibody not suitable for IP: The epitope may be hidden in the native protein. | Use an antibody specifically validated for IP. Test a different antibody (e.g., polyclonal if a monoclonal fails).[10][13] | |
| Low expression of this compound: The protein may not be abundant in your cell type. | Increase the amount of starting cell lysate.[10] Confirm protein expression in your input lysate by Western blot. | |
| Incorrect bead type: Antibody isotype is not compatible with Protein A or G. | Check the antibody isotype and use the appropriate beads (Protein A, G, or A/G). | |
| High background/non-specific bands | Insufficient washing: Non-specifically bound proteins are not adequately removed. | Increase the number of wash steps (4-5 times). Increase the stringency of the wash buffer (e.g., higher salt or mild detergent concentration).[13][14] |
| Antibody concentration too high: Excess antibody can bind non-specifically to the beads. | Perform an antibody titration to determine the optimal concentration for your experiment.[13] | |
| Non-specific binding to beads: Proteins in the lysate are binding directly to the agarose/magnetic beads. | Pre-clear the lysate with beads before adding the primary antibody.[14] | |
| Heavy/light chain interference | Eluted antibody chains obscure the protein of interest on the Western blot. | Use an IP/Western blot-validated antibody from a different host species for the Western blot detection. Alternatively, use a light chain-specific secondary antibody or crosslink the primary antibody to the beads before incubation with the lysate. |
| Co-IP not successful | Interaction is weak or transient. | Optimize lysis and wash buffers to be less stringent (e.g., lower salt and detergent concentrations) to preserve weak interactions. |
| The antibody binding site blocks the protein-protein interaction interface. | Try a different antibody that targets a different region of the this compound. |
References
- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 2. Antibodies for Immunoprecipitation (IP) | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. PP2A inhibitor SET promotes mTORC1 and Bmi1 signaling through Akt activation and maintains the colony-formation ability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. KEGG PATHWAY Database [genome.jp]
- 8. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IP Troubleshooting | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. biocompare.com [biocompare.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Set Protein Immunofluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the immunofluorescence (IF) staining of Set protein. Our resources are designed to help you overcome common challenges and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of this compound?
A1: this compound is predominantly found in the nucleus. However, it can also be present in the cytoplasm, where it may associate with the endoplasmic reticulum and the plasma membrane. This distribution can vary depending on the cell type and cellular state.
Q2: I am seeing high background in my this compound immunofluorescence. What are the common causes?
A2: High background can stem from several factors:
-
Autofluorescence: Aldehyde-based fixatives like paraformaldehyde (PFA) can induce autofluorescence.
-
Non-specific antibody binding: The primary or secondary antibody may bind to cellular components other than the target protein.
-
Inadequate blocking: Insufficient blocking can leave reactive sites open for non-specific antibody attachment.
-
Antibody concentration: Using too high a concentration of the primary or secondary antibody can increase background signal.
-
Incomplete washing: Residual unbound antibodies can contribute to background noise.
Q3: My signal for this compound is very weak or absent. What could be the reason?
A3: Weak or no signal can be due to:
-
Low protein expression: The cell line or tissue you are using may have low endogenous levels of this compound.
-
Poor antibody performance: The primary antibody may not be validated or suitable for immunofluorescence.
-
Suboptimal fixation/permeabilization: The fixation method may be masking the epitope, or the permeabilization may be insufficient for the antibody to access the nuclear this compound.
-
Incorrect antibody dilution: The primary antibody may be too dilute.
-
Photobleaching: Excessive exposure to the excitation light can cause fluorophore quenching.
Q4: How can I validate that my anti-Set antibody is specific?
A4: Antibody validation is crucial for reliable results. Here are some strategies:
-
Use a validated antibody: Whenever possible, use an antibody that has been previously validated for immunofluorescence in publications or by the manufacturer.
-
Knockout/knockdown validation: Compare the staining in your wild-type cells with cells where the Set gene has been knocked out or its expression knocked down using siRNA. A specific antibody should show a significantly reduced signal in the knockout/knockdown cells.
-
Use of multiple antibodies: Use two different primary antibodies that recognize distinct epitopes on the this compound. If both antibodies produce a similar staining pattern, it increases confidence in the specificity.
-
Positive and negative controls: Include cell lines or tissues known to have high and low/no expression of this compound as positive and negative controls, respectively.
Troubleshooting Guide
Issue 1: High Background Staining
| Potential Cause | Troubleshooting Recommendation |
| Autofluorescence | - Use a quenching agent like Sodium Borohydride after fixation.[1] - Consider using a fixative with lower autofluorescence potential, such as chilled methanol (B129727), if compatible with the antibody.[1] - Choose fluorophores in the far-red spectrum, as autofluorescence is often lower in this range. |
| Non-specific Secondary Antibody Binding | - Ensure the blocking serum is from the same species as the secondary antibody host.[2] - Perform a secondary antibody-only control (omit the primary antibody) to check for non-specific binding. - Use a pre-adsorbed secondary antibody. |
| Inadequate Blocking | - Increase the blocking time (e.g., to 1-2 hours at room temperature). - Optimize the blocking buffer. Common options include 5-10% normal serum, 1-5% Bovine Serum Albumin (BSA), or commercial blocking solutions.[3] |
| Primary Antibody Concentration Too High | - Titrate the primary antibody to determine the optimal concentration that provides a good signal with minimal background. |
| Insufficient Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a gentle wash buffer like PBS with 0.1% Tween-20. |
Issue 2: Weak or No Signal
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Nuclear Permeabilization | - Since Set is a nuclear protein, ensure adequate permeabilization. Increase the concentration of Triton X-100 (e.g., to 0.5%) or the incubation time (e.g., to 15 minutes).[1] |
| Epitope Masking by Fixation | - If using PFA, consider performing antigen retrieval. Heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is a common method. - Alternatively, test a different fixation method, such as methanol fixation, which can sometimes expose epitopes better. |
| Low Abundance of this compound | - Use a signal amplification technique, such as using a biotinylated secondary antibody followed by a streptavidin-fluorophore conjugate.[4] - Choose a brighter fluorophore for the secondary antibody. |
| Primary Antibody Inactivity | - Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. - Test the antibody in another application, like a Western blot, to confirm its reactivity with the target protein. |
Validated Anti-Set Protein Antibodies for Immunofluorescence
| Antibody | Host | Clonality | Manufacturer | Catalog # | Recommended Dilution (IF) |
| SET (Clone: s4E5) | Mouse | Monoclonal | MyBioSource | MBS200006 | 1:100 |
| I2PP2A (Clone: F-9) | Mouse | Monoclonal | Santa Cruz Biotechnology | sc-133139 | 1:50-1:500 |
| SET | Rabbit | Polyclonal | Bethyl Laboratories | A302-262A | 1:200-1:1000 |
| SET7/SET9 (C24B1) | Rabbit | Monoclonal | Cell Signaling Technology | #2825 | 1:100 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Experimental Protocols
Standard Immunofluorescence Protocol for this compound in Cultured Cells
This protocol is optimized for detecting the nuclear this compound.
1. Cell Culture and Preparation: a. Culture cells on sterile glass coverslips in a multi-well plate until they reach 60-80% confluency.
2. Fixation: a. Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS). b. Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization: a. Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature to ensure antibody access to the nucleus. b. Wash the cells three times with PBS for 5 minutes each.
4. Blocking: a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
5. Primary Antibody Incubation: a. Dilute the primary anti-Set antibody in the blocking buffer to its optimal concentration (refer to the table above or perform a titration). b. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. c. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
7. Nuclear Counterstaining and Mounting: a. Wash the cells three times with PBST for 5 minutes each. b. Incubate the cells with a nuclear counterstain, such as DAPI (1 µg/mL in PBS), for 5 minutes at room temperature in the dark. c. Wash the cells twice with PBS. d. Mount the coverslips onto glass slides using an antifade mounting medium.
8. Imaging: a. Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
References
Technical Support Center: Overcoming Inclusion Body Formation in Set Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with inclusion body formation during the recombinant expression of Set protein in E. coli.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
Initial Checks: Before proceeding with extensive troubleshooting, confirm the integrity of your expression vector by sequence analysis and ensure the competency of your E. coli expression strain.
Possible Cause & Suggested Solution:
| Possible Cause | Suggested Solution |
| Codon Bias: The codon usage of the human SET gene may not be optimal for E. coli translation machinery. | Synthesize a codon-optimized version of the SET gene for expression in E. coli. |
| Toxicity of this compound: The expressed this compound may be toxic to the host cells, leading to poor growth and low expression levels. | - Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression.[1] - Supplement the growth media with 1% glucose to repress leaky expression from lac-based promoters. - Lower the induction temperature to 18-25°C to reduce the rate of protein synthesis.[1] |
| Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the cell population. | - Ensure consistent antibiotic selection pressure throughout cultivation. - Use a lower copy number plasmid. |
| Inefficient Transcription or Translation: Suboptimal promoter strength or ribosome binding site (RBS) sequence. | - Test different expression vectors with varying promoter strengths. - Ensure the RBS sequence is optimized for E. coli. |
Problem 2: this compound is Expressed but Forms Inclusion Bodies
The formation of insoluble aggregates, known as inclusion bodies, is a common challenge in recombinant protein expression.[2] The following strategies can be employed to improve the solubility of this compound.
A. Optimization of Expression Conditions
Lowering the rate of protein synthesis can provide more time for the nascent polypeptide chain to fold correctly.
Illustrative Data: Effect of Temperature and IPTG Concentration on this compound Solubility
| Temperature (°C) | IPTG Concentration (mM) | Total this compound (mg/L) | Soluble this compound (mg/L) | Solubility (%) |
| 37 | 1.0 | 100 | 5 | 5% |
| 37 | 0.1 | 80 | 10 | 12.5% |
| 25 | 1.0 | 60 | 20 | 33% |
| 25 | 0.1 | 50 | 25 | 50% |
| 18 | 1.0 | 40 | 25 | 62.5% |
| 18 | 0.1 | 35 | 30 | 85.7% |
Note: This is illustrative data to demonstrate a potential optimization strategy.
Workflow for Optimizing Expression Conditions:
B. Utilization of Solubility-Enhancing Fusion Tags
Fusing a highly soluble protein tag to the N- or C-terminus of this compound can significantly improve its solubility.[3]
Illustrative Data: Effect of Fusion Tags on this compound Solubility
| Fusion Tag | Tag Size (kDa) | Total Fusion Protein (mg/L) | Soluble Fusion Protein (mg/L) | Solubility (%) |
| None (His-tag only) | ~1 | 80 | 10 | 12.5% |
| GST | 26 | 120 | 60 | 50% |
| MBP | 42 | 150 | 105 | 70% |
| SUMO | 11 | 130 | 117 | 90% |
Note: This is illustrative data. The optimal tag is protein-dependent.
C. Co-expression of Molecular Chaperones
Overexpression of chaperones can assist in the proper folding of this compound and prevent its aggregation.[4]
Workflow for Chaperone Co-expression:
Problem 3: this compound is in Inclusion Bodies and Needs to be Refolded
If optimizing expression conditions is unsuccessful, the this compound can be purified from inclusion bodies and refolded in vitro.
Workflow for Inclusion Body Purification and Refolding:
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try if my this compound is forming inclusion bodies?
A1: The simplest and often most effective first step is to lower the expression temperature.[1] Try inducing your culture at a lower temperature, such as 18°C or 25°C, and for a longer period (e.g., overnight).[1] Simultaneously, you can test a lower concentration of the inducer (e.g., 0.1 mM IPTG).[5][6] This reduces the rate of protein synthesis, allowing more time for proper folding.
Q2: Which solubility tag is the best for this compound?
A2: There is no single "best" tag, as the effectiveness of a fusion partner is protein-specific. However, Maltose Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO) are often very effective at enhancing the solubility of their fusion partners.[7][8] It is recommended to empirically test a few different tags (e.g., GST, MBP, SUMO) to determine which one yields the most soluble this compound.
Q3: Can I use the this compound directly from inclusion bodies?
A3: Generally, proteins within inclusion bodies are misfolded and biologically inactive. For most applications, especially those requiring functional or structural analysis, the protein must be solubilized and refolded into its native conformation. However, for some applications, such as antibody production, using the denatured protein from inclusion bodies might be sufficient.
Q4: What are the critical parameters for successful protein refolding?
A4: Key parameters for successful refolding include:
-
Protein Concentration: Refolding should be performed at a low protein concentration (typically < 0.1 mg/mL) to minimize aggregation.
-
Refolding Buffer Composition: The buffer should have a pH that favors the native protein's stability. Additives such as L-arginine, glycerol, and redox shuttles (e.g., reduced and oxidized glutathione) can aid in proper folding.
-
Removal of Denaturant: The denaturant (e.g., urea or guanidine (B92328) hydrochloride) must be removed slowly and gradually, often through dialysis or rapid dilution, to allow the protein to refold correctly.[9]
Q5: My this compound precipitates during dialysis for refolding. What can I do?
A5: Protein precipitation during dialysis is a common issue and usually indicates that the refolding conditions are not optimal. Here are a few things to try:
-
Slower Denaturant Removal: Use a stepwise dialysis with gradually decreasing concentrations of the denaturant.
-
Optimize Refolding Buffer: Test different pH values and additive concentrations (e.g., increase L-arginine concentration).
-
Lower Protein Concentration: Ensure the starting concentration of your solubilized protein is low enough.
-
On-Column Refolding: Consider refolding the protein while it is bound to an affinity chromatography column.
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize this compound Solubility
-
Transform your this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 6 x 8 mL).
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C) for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, overnight for 18°C).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of the this compound under each condition.
-
Quantify the protein bands using densitometry to determine the percentage of soluble protein.
Protocol 2: Purification of this compound from Inclusion Bodies
-
Harvest the cell pellet from a large-scale culture expressing this compound as inclusion bodies.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Inclusion Body Washing: a. Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in PBS).[10] b. Sonicate briefly to ensure complete resuspension and incubate for 20-30 minutes at 4°C with gentle agitation. c. Centrifuge at 15,000 x g for 30 minutes at 4°C and discard the supernatant. d. Repeat the wash step with a buffer containing a low concentration of a denaturant (e.g., 2M Urea in PBS). e. Finally, wash the pellet with a buffer without detergent or denaturant (e.g., PBS) to remove residual contaminants.
-
Solubilization: a. Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 8M Urea or 6M Guanidine Hydrochloride in 50 mM Tris-HCl pH 8.0, 10 mM DTT).[10] b. Incubate at room temperature with stirring for 1-2 hours or until the pellet is completely dissolved. c. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
The clarified, solubilized protein is now ready for refolding.
Protocol 3: Refolding of this compound by Stepwise Dialysis
-
Transfer the solubilized this compound solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO).
-
Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. For example, if using 8M Urea for solubilization:
-
Dialyze against 2L of refolding buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 2 mM reduced glutathione, 0.2 mM oxidized glutathione) containing 6M Urea for 4-6 hours at 4°C.
-
Change the dialysis buffer to one containing 4M Urea and dialyze for 4-6 hours at 4°C.
-
Continue with dialysis buffers containing 2M, 1M, and 0.5M Urea.
-
Finally, dialyze against 2-3 changes of the refolding buffer without any denaturant for at least 4 hours each or overnight.
-
-
After dialysis, recover the refolded protein from the dialysis bag.
-
Centrifuge the refolded protein solution at high speed to pellet any aggregated protein.
-
The soluble, refolded this compound in the supernatant is now ready for further purification.
Signaling Pathway
This compound as an Inhibitor of Protein Phosphatase 2A (PP2A)
This compound is a known endogenous inhibitor of the tumor suppressor Protein Phosphatase 2A (PP2A).[11][12][13] By inhibiting PP2A, Set can promote cell proliferation and survival by sustaining the phosphorylation of key signaling proteins like Akt.[11][14] Understanding this pathway can be crucial for researchers studying the function of this compound in cancer and other diseases.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. mclab.com [mclab.com]
- 4. Dialysis strategies for protein refolding: preparative streptavidin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 7. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Histone chaperones link histone nuclear import and chromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 11. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling purified Set protein.
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling purified Set protein. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and activity of your protein for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing purified this compound?
For short-term storage (up to one week), purified this compound can be stored at 4°C.[1][2] For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation and enzymatic activity.[3] Avoid storing purified proteins at room temperature, as this can lead to rapid degradation.[4]
Q2: How should I prepare my this compound for long-term storage?
For long-term storage, the protein should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.[5] Flash-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer is a common practice.[4] Adding a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% can also help prevent the formation of ice crystals and stabilize the protein at -20°C.[3][4]
Q3: What is the recommended concentration for storing this compound?
Proteins should be stored at a relatively high concentration, ideally 1 mg/mL or higher.[3] Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to adsorption to the storage vessel walls.[4] If you need to store a dilute solution, consider adding a "carrier" or "filler" protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 to 5 mg/mL to prevent loss.[4]
Q4: What type of storage buffer is suitable for this compound?
A suitable storage buffer should maintain a stable pH and ionic strength.[6][7] The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the this compound to maintain its solubility.[8] A common starting point is a buffer like Tris-HCl or HEPES at a concentration of 20-50 mM, with a pH around 7.4 to mimic physiological conditions.[7] The buffer should also contain a salt, such as 150 mM NaCl, to enhance solubility.[7]
Q5: Should I include any additives in the storage buffer?
Yes, several additives can enhance the stability of purified this compound.[4]
-
Reducing agents: To prevent oxidation, especially if the protein contains cysteine residues, a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) can be added at a concentration of 1-5 mM.[3]
-
Protease inhibitors: To prevent degradation from trace amounts of co-purified proteases, a protease inhibitor cocktail can be included, particularly for storage at 4°C.[3]
-
Chelating agents: EDTA can be added to chelate metal ions that might catalyze oxidation, but its compatibility with downstream assays must be considered.[6]
Storage Condition Summary
| Parameter | Short-Term Storage (≤ 1 Week) | Long-Term Storage (> 1 Week) |
| Temperature | 4°C | -20°C (with 50% glycerol) or -80°C |
| Concentration | ≥ 1 mg/mL | ≥ 1 mg/mL |
| Freeze-Thaw Cycles | N/A | Avoid; use single-use aliquots |
| Container | Polypropylene tubes or autoclaved glassware | Polypropylene cryovials |
Recommended Buffer Components
| Component | Recommended Concentration | Purpose |
| Buffering Agent | 20-50 mM (e.g., Tris, HEPES) | Maintain stable pH |
| Salt | 50-500 mM (e.g., NaCl, KCl) | Enhance solubility and stability |
| Reducing Agent | 1-10 mM (e.g., DTT, TCEP) | Prevent oxidation |
| Cryoprotectant | 25-50% (v/v) (e.g., Glycerol) | Prevent ice crystal formation at -20°C |
| Stabilizers | 0.1-0.5% (e.g., BSA) | Prevent loss of dilute protein |
| Protease Inhibitors | Varies (use cocktail) | Prevent proteolytic degradation |
Troubleshooting Guide
This section addresses common problems encountered when working with purified this compound.
Troubleshooting workflow for common protein issues.
Problem: My purified this compound is aggregating or precipitating.
-
Potential Cause: The buffer pH is too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion.[9]
-
Solution: Modify the buffer to have a pH at least 1-1.5 units away from the pI. Screen a range of pH values to find the optimal condition for solubility.[9]
-
-
Potential Cause: Incorrect ionic strength of the buffer.[10]
-
Solution: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). Some proteins are more stable at higher salt concentrations, which can shield hydrophobic patches.[11]
-
-
Potential Cause: The protein concentration is too high.[10]
-
Solution: If possible, work with a lower protein concentration. If high concentration is necessary, screen for stabilizing additives like glycerol or non-detergent sulfobetaines.[11]
-
-
Potential Cause: Repeated freeze-thaw cycles.[10]
-
Solution: Always aliquot the protein into single-use volumes after purification to avoid the stress of repeated temperature changes.[5]
-
Problem: My this compound shows low or no activity in my assay (e.g., PP2A inhibition assay).
-
Potential Cause: The protein has denatured due to improper storage or handling.
-
Solution: Review your storage protocol. Ensure the protein was stored at the correct temperature, aliquoted properly, and that cryoprotectants were used if stored at -20°C. Perform a stability assay, such as a thermal shift assay, to assess the protein's folded state.[12]
-
-
Potential Cause: A critical cofactor is missing from the assay buffer.
-
Solution: Review the literature for the specific functional requirements of this compound in your experimental context. Some of its interactions may be modulated by other cellular factors.
-
-
Potential Cause: An inhibitor is present in your buffer (e.g., high concentrations of certain salts or chelators from purification).
-
Solution: Perform a buffer exchange or dialysis into the final assay buffer to remove any potentially interfering substances from the storage buffer.[6]
-
-
Potential Cause: The protein has been degraded by proteases.
-
Solution: Always handle the protein on ice and ensure protease inhibitors were included during purification and storage, especially if storing at 4°C.[3] You can check for degradation by running an SDS-PAGE gel.
-
Experimental Protocols
Protocol 1: Protein Stability Assessment by Thermal Shift Assay (TSA)
This protocol allows for the rapid screening of buffer conditions to find those that enhance the thermal stability of this compound.[13][14]
Materials:
-
Purified this compound (0.2 - 5 mg/mL)
-
SYPRO Orange dye (5000x stock)
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve
-
Buffers to be screened (e.g., varying pH, salt concentrations, additives)
Methodology:
-
Prepare Protein-Dye Mixture: Dilute the purified this compound to a final concentration of 2-5 µM in a base buffer. Add SYPRO Orange dye to a final concentration of 2x-5x.[14]
-
Set up Assay Plate: In a 96-well plate, add 20 µL of the protein-dye mixture to each well.
-
Add Screening Conditions: To each well, add 1-2 µL of the different buffer components you wish to test (e.g., different salts, pH buffers, or additives). Include control wells with no additives.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly (e.g., 1000 x g for 1 minute) to mix the contents.
-
Perform Thermal Melt: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute.[14]
-
Data Analysis: The instrument will monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core. The melting temperature (Tm) is the midpoint of this transition. A higher Tm indicates greater protein stability in that specific buffer condition.[15]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify this compound Interactions
This protocol can be used to confirm the interaction of purified this compound with a known binding partner, such as PP2A, from a cell lysate.[16][17]
Materials:
-
Purified, tagged this compound (e.g., His-tag, FLAG-tag)
-
Antibody against the tag
-
Protein A/G magnetic beads
-
Cell lysate containing the potential interaction partner (e.g., PP2A)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Methodology:
-
Antibody-Bead Conjugation: Incubate the anti-tag antibody with Protein A/G magnetic beads for 30 minutes at room temperature to allow binding.[16] Wash the beads to remove unbound antibody.
-
Bait Protein Incubation: Add the purified, tagged this compound to the antibody-conjugated beads and incubate for 1-2 hours at 4°C with gentle rotation to immobilize the "bait" protein.
-
Interaction Step: Add the cell lysate containing the "prey" protein (e.g., PP2A) to the beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluate using Western blotting with an antibody specific to the suspected interaction partner (e.g., anti-PP2A antibody) to confirm its presence.
This compound Signaling Pathway
The Set oncoprotein is a key regulator of multiple cellular pathways, notably through its inhibition of the tumor suppressor Protein Phosphatase 2A (PP2A).
SET inhibits PP2A, leading to increased Akt signaling.
References
- 1. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. neb.com [neb.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Fidabio [fidabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axxam.com [axxam.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Interaction Partners of the Oncoprotein SET: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the multifaceted oncoprotein SET, confirming novel protein-protein interactions (PPIs) is a critical step in elucidating its role in cellular processes like apoptosis, transcription, and DNA repair. This guide provides an objective comparison of key orthogonal methods for validating putative SET interaction partners, complete with experimental protocols and data presentation formats.
Comparison of Key Validation Techniques
The validation of a novel protein-protein interaction requires a multi-pronged approach, utilizing methods that rely on different biophysical principles. Below is a comparison of four widely-used techniques to confirm a potential interaction between SET (the "bait") and a novel protein partner (the "prey").
| Method | Principle | Type of Interaction Detected | Environment | Quantitative Output | Throughput | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets the known "bait" protein (SET) in a cell lysate. If the "prey" protein interacts with the bait, it will be pulled down as part of a complex and detected by Western blot.[1] | Stable, endogenous interactions within a complex. | In vivo (within the cellular milieu).[2] | Semi-quantitative (band intensity on Western blot). | Low to Medium | Detects interactions in a near-native cellular environment; can identify entire protein complexes.[2] | May miss transient or weak interactions; susceptible to false positives from non-specific antibody binding. |
| Yeast Two-Hybrid (Y2H) | The "bait" (SET) and "prey" proteins are fused to separate domains of a transcription factor. An interaction between bait and prey reconstitutes the transcription factor, activating a reporter gene.[3] | Primarily binary, direct interactions. | In vivo (in a heterologous yeast nucleus). | Qualitative (growth/no growth) or semi-quantitative (reporter activity). | High | Excellent for screening libraries to discover new interactions; detects transient interactions.[3] | High rate of false positives/negatives; interactions occur outside the native cellular context.[3] |
| Bioluminescence Resonance Energy Transfer (BRET) | The bait and prey proteins are fused to a luciferase donor and a fluorescent acceptor, respectively. An interaction brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer.[4][5] | Direct or very close proximity interactions. | In vivo (in live cells). | Ratiometric and quantitative (BRET ratio).[6] | Medium to High | Monitors interactions in real-time in living cells; can be adapted for high-throughput screening.[4] | Requires genetic fusion of tags, which can interfere with protein function; distance-dependent.[4] |
| In Vitro Binding Assays (e.g., Pull-down, BLI) | Purified "bait" protein is immobilized and incubated with purified "prey" protein. The amount of bound prey is measured. Techniques like Biolayer Interferometry (BLI) can provide real-time binding kinetics. | Direct, binary interactions. | In vitro (cell-free system). | Highly quantitative (e.g., Dissociation constant, Kd).[7] | Low to Medium | Confirms direct physical interaction; allows for precise measurement of binding affinity and kinetics. | Requires purified proteins, which can be difficult to produce; interaction is outside the cellular context. |
Quantitative Data Comparison
Presenting quantitative data is crucial for comparing the strength and nature of protein interactions. While some methods are inherently qualitative, others provide precise binding parameters.
| Parameter | Co-Immunoprecipitation | Yeast Two-Hybrid | BRET | In Vitro Binding (BLI) |
| Primary Readout | Band on Western Blot | Colony Growth / Color Change | Light Emission Ratio (e.g., 530nm/485nm) | Wavelength Shift (nm) |
| Derived Value | Relative band intensity | N/A (Qualitative) | Net BRET Ratio | Dissociation Constant (Kd) |
| Interpretation | Presence of prey protein indicates interaction. | Growth on selective media indicates interaction. | An increased BRET ratio above background indicates proximity. | A lower Kd value signifies a stronger binding affinity. |
| Example Data | Presence/Absence of a band for the prey protein in the SET IP lane. | Growth (+) or No Growth (-) on selective media. | A specific Net BRET ratio (e.g., >0.05) is considered positive. | Kd = 150 nM (Representative value for a protein in the SET interactome, PP2A, binding to Caspase 9[7]). |
Signaling Pathway: Granzyme A-Mediated Apoptosis
The SET protein is a key component of the SET complex, which is involved in caspase-independent apoptosis initiated by Granzyme A. In this pathway, Granzyme A cleaves SET, leading to the activation of the DNase NME1 (also known as NM23-H1), which is normally inhibited by the SET complex.[8][9]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 3. ashpublications.org [ashpublications.org]
- 4. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization | PLOS One [journals.plos.org]
- 6. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and Kinetic Analysis of Human Protein Phosphatase PP2A Interactions with Caspase 9 Protein and the Interfering Peptide C9h - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Apoptotic pathways are selectively activated by granzyme A and/or granzyme B in CTL-mediated target cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotype of a Set Protein Knockout Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a knockout (KO) cell line is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for validating the phenotype of a Set protein knockout cell line, supported by representative experimental data and detailed protocols.
The this compound, also known as TAF-1β or I2PP2A, is a multifunctional protein implicated in a variety of cellular processes, including chromatin remodeling, gene transcription, DNA repair, and cell cycle regulation.[1] It is a potent endogenous inhibitor of the tumor suppressor protein phosphatase 2A (PP2A), thereby influencing oncogenic signaling pathways such as AKT and ERK.[1][2][3] Validating the successful knockout of the SET gene and its functional consequences is therefore paramount.
Comparative Analysis of Validation Methods
A multi-tiered approach is essential for robustly validating a knockout cell line, encompassing verification at the genomic, transcriptomic, proteomic, and phenotypic levels.[4][5] The following tables summarize the expected outcomes when comparing a wild-type (WT) cell line with a this compound knockout (Set-KO) cell line.
Table 1: Molecular Validation of SET Gene Knockout
| Validation Method | Wild-Type (WT) | Set-KO | Purpose |
| Genomic PCR & Sanger Sequencing | Amplicon of expected size; WT sequence confirmed. | Amplicon may show a size shift or sequencing will reveal an indel (insertion/deletion) mutation leading to a frameshift.[6][7] | Confirms the genetic modification at the DNA level.[4] |
| Quantitative PCR (qPCR) | Normalized relative expression level of ~1.0. | Significantly reduced or absent mRNA expression.[7][8] | Quantifies the reduction in SET gene transcripts. |
| Western Blot | A distinct band at the expected molecular weight of the this compound. | Absence of the corresponding protein band.[6][9][10] | Confirms the successful ablation of this compound expression.[11] |
Table 2: Phenotypic Validation of this compound Knockout
| Functional Assay | Wild-Type (WT) | Set-KO | Biological Rationale |
| Cell Viability (MTT/CCK-8 Assay) | Baseline cell viability. | Potentially altered cell viability, which could be increased or decreased depending on the cell type and conditions.[12][13] | This compound is involved in cell cycle regulation and apoptosis.[14] |
| Apoptosis Assay (Annexin V/PI Staining) | Low percentage of apoptotic cells. | Increased percentage of apoptotic cells, particularly in response to stressors.[15][16] | Set can inhibit p53-mediated apoptosis.[1] |
| Cell Migration/Invasion Assay | Baseline cell migration and invasion. | Decreased cell migration and invasion. | Set is known to stimulate cell migration in a Rac1-dependent manner.[14] |
| PP2A Activity Assay | Basal PP2A activity. | Increased PP2A activity. | Set is a direct inhibitor of PP2A.[2] |
| Western Blot for p-Akt/p-ERK | Basal levels of phosphorylated Akt and ERK. | Decreased levels of phosphorylated Akt and ERK. | Set's inhibition of PP2A leads to the activation of Akt and ERK signaling.[3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall validation workflow and the expected outcomes in key assays.
Figure 1. Experimental workflow for generating and validating a this compound knockout cell line.
Figure 2. Logical relationship of the Set-PP2A-Akt signaling axis in wild-type versus Set-KO cells.
Signaling Pathway Involving this compound
The this compound is a key negative regulator of PP2A, a phosphatase that targets multiple components of oncogenic signaling pathways. By inhibiting PP2A, Set promotes the phosphorylation and activation of proteins like Akt and ERK, leading to increased cell proliferation and survival.
Figure 3. Simplified signaling pathway illustrating the role of Set in promoting cell proliferation and survival through inhibition of PP2A.
Detailed Experimental Protocols
Western Blot for this compound and Signaling Molecules
Objective: To confirm the absence of this compound and assess the phosphorylation status of downstream targets like Akt and ERK.
Materials:
-
Wild-type and Set-KO cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Set, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.[10]
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply ECL substrate for detection using an imaging system.[5]
-
Quantitative PCR (qPCR) for SET mRNA Expression
Objective: To quantify the level of SET gene transcription.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SET and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from WT and Set-KO cells and reverse transcribe to cDNA.[8]
-
qPCR: Set up qPCR reactions with primers for SET and the housekeeping gene.
-
Analysis: Calculate the relative expression of SET mRNA in Set-KO cells compared to WT cells using the ΔΔCt method.[17]
Cell Viability (MTT) Assay
Objective: To assess the effect of Set knockout on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed WT and Set-KO cells in a 96-well plate and incubate for the desired duration.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash WT and Set-KO cells with PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.[15][19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[15]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. cyagen.com [cyagen.com]
- 7. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 10. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. genuinbiotech.com [genuinbiotech.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of SET Protein and EZH2 Histone Methyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the enzymatic activity of the SET domain-containing protein family, with a specific focus on SETD7, and the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. This analysis is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Both SET proteins and EZH2 are crucial histone lysine (B10760008) methyltransferases (HKMTs) that play pivotal roles in regulating gene expression and are implicated in various diseases, including cancer. They utilize S-adenosyl-L-methionine (SAM) as a methyl donor to modify histone and non-histone proteins. However, they exhibit distinct substrate specificities, enzymatic kinetics, and cellular functions. SETD7, a representative of the SET protein family, primarily monomethylates histone H3 at lysine 4 (H3K4) and a diverse range of non-histone proteins, often leading to transcriptional activation or altered protein function. In contrast, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is predominantly responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression.
Comparative Enzymatic Activity
The enzymatic activity of SETD7 and EZH2 differs significantly in terms of their substrate specificity and kinetic parameters.
Substrate Specificity
| Feature | SETD7 (and other SET proteins) | EZH2 (as part of PRC2) |
| Primary Histone Substrate | Histone H3 Lysine 4 (H3K4)[1] | Histone H3 Lysine 27 (H3K27)[2] |
| Other Histone Substrates | H3K9, H3K36, H4K20 (by other SET family members) | Primarily H3K27 |
| Methylation State | Primarily monomethylation[1] | Mono-, di-, and trimethylation[2] |
| Non-Histone Substrates | Numerous, including p53, TAF10, DNMT1, ERα, E2F1, HIF-1α[3][4][5] | Several identified, including GATA4, RORα, STAT3, and β-catenin[6][7][8] |
| Recognition Motif | Often recognizes a [K/R]-[S/T]-K motif[5][9] | Less defined, often context-dependent within the PRC2 complex |
Kinetic Parameters
Direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies. However, the available data provides insights into their catalytic efficiencies.
| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| SETD7 | H3 Peptide (1-21) | 1.9 ± 0.4 | 1.8 ± 0.1 | 0.95 | [10] |
| EZH2 (Wild-Type PRC2) | H3K27me0 Peptide | 7.4 ± 1.5 | 0.048 ± 0.002 | 0.0065 | |
| EZH2 (Wild-Type PRC2) | H3K27me1 Peptide | 5.8 ± 0.9 | 0.023 ± 0.001 | 0.0040 | |
| EZH2 (Wild-Type PRC2) | H3K27me2 Peptide | 4.3 ± 0.9 | 0.005 ± 0.000 | 0.0012 |
Note: The kinetic data for EZH2 is presented for its activity on peptides with different pre-existing methylation states of H3K27. The data illustrates the processive nature of EZH2's methylation activity.
Signaling Pathways
SETD7 and EZH2 are integral components of distinct signaling pathways that regulate a wide array of cellular processes.
SETD7 in the JAK-STAT Pathway
SETD7 has been shown to influence the JAK-STAT signaling pathway, which is critical for immunity, cell proliferation, and differentiation. SETD7 can methylate STAT3, a key transcription factor in this pathway, thereby modulating its activity and the expression of its target genes.[11]
EZH2 in the PRC2 Pathway
EZH2 functions as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), which also includes essential components like EED and SUZ12.[12][13][14] PRC2 is recruited to specific gene promoters to catalyze H3K27 trimethylation, leading to chromatin compaction and transcriptional silencing of target genes, which are often involved in development and differentiation.
Experimental Protocols
Accurate measurement of SETD7 and EZH2 activity is crucial for inhibitor screening and mechanistic studies. Below are detailed protocols for common in vitro histone methyltransferase (HMT) assays.
Radiometric Filter Paper Assay (for SETD7 and EZH2)
This is a robust and widely used method to measure HMT activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM onto a substrate.
Materials:
-
Recombinant SETD7 or PRC2 complex
-
Histone H3 peptide (1-21) or full-length histone H3
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 10 mM S-adenosyl-L-homocysteine (SAH)
-
P81 phosphocellulose filter paper
-
Wash Buffer: 50 mM NaHCO₃, pH 9.0
-
Scintillation fluid
Procedure:
-
Prepare the reaction mix in a 96-well plate. For a 25 µL reaction, add:
-
5 µL of 5x Assay Buffer
-
2.5 µL of 10x substrate (e.g., 10 µM H3 peptide)
-
1 µL of [³H]-SAM (1 µCi)
-
x µL of enzyme (e.g., 100 nM SETD7 or PRC2)
-
Add ddH₂O to a final volume of 25 µL.
-
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Spot 20 µL of each reaction onto the P81 filter paper.
-
Allow the spots to air dry for 5-10 minutes.
-
Wash the filter paper 3 times for 5 minutes each with Wash Buffer.
-
Rinse the filter paper with ethanol (B145695) and let it dry completely.
-
Cut out the individual spots and place them in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
AlphaLISA Assay (Non-Radioactive)
This homogeneous assay is based on the proximity-dependent transfer of energy from a donor to an acceptor bead, resulting in a chemiluminescent signal.
Materials:
-
Recombinant SETD7 or PRC2 complex
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA Acceptor beads conjugated to an anti-methylated histone antibody (e.g., anti-H3K4me1 or anti-H3K27me3)
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white OptiPlate
-
Add 2 µL of the test compound (or buffer for control) to the wells of the 384-well plate.
-
Add 2 µL of enzyme solution (e.g., 2 nM SETD7 or 5 nM PRC2) in Assay Buffer.
-
Initiate the reaction by adding 2 µL of a mix containing the biotinylated peptide substrate (e.g., 100 nM) and SAM (e.g., 200 nM) in Assay Buffer.
-
Incubate at room temperature for 60 minutes.
-
Add 2 µL of AlphaLISA Acceptor beads (e.g., 50 µg/mL) to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 12 µL of Streptavidin-coated Donor beads (e.g., 40 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
TR-FRET Assay (Non-Radioactive)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another homogeneous assay format that measures the proximity of a donor and acceptor fluorophore.
Materials:
-
Recombinant SETD7 or PRC2 complex
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Europium-labeled anti-methylated histone antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
TR-FRET Assay Buffer
-
Low-volume 384-well black plate
Procedure:
-
Set up a 10 µL enzymatic reaction in a 384-well plate containing:
-
Assay Buffer
-
Test compound or DMSO
-
Enzyme (e.g., 5 nM SETD7 or 10 nM PRC2)
-
Substrate mix (biotinylated peptide and SAM)
-
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection mix containing the Europium-labeled antibody and Streptavidin-APC in TR-FRET buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
Experimental Workflows
The following diagrams illustrate the general workflows for characterizing the activity of SETD7 and EZH2.
General Workflow for Histone Methyltransferase Assay
Conclusion
SETD7 and EZH2, while both being histone lysine methyltransferases, exhibit profound differences in their enzymatic activity, substrate specificity, and biological roles. SETD7 acts as a more promiscuous monomethyltransferase for a wide array of histone and non-histone substrates, often associated with transcriptional activation. In contrast, EZH2's activity is tightly regulated within the PRC2 complex to mediate repressive H3K27 methylation. Understanding these distinctions is paramount for the development of specific and effective therapeutic agents targeting these crucial epigenetic regulators. The provided data and protocols offer a foundational guide for researchers to further investigate the nuanced activities of these important enzymes.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate docking–mediated specific and efficient lysine methylation by the SET domain–containing histone methyltransfe… [ouci.dntb.gov.ua]
- 3. Substrate docking–mediated specific and efficient lysine methylation by the SET domain–containing histone methyltransferase SETD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]
- 5. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Downregulation of SETD7 promotes migration and invasion of lung cancer cells via JAK2/STAT3 pathway [pubmed.ncbi.nlm.nih.gov]
- 12. EZH1/2 function mostly within canonical PRC2 and exhibit proliferation-dependent redundancy that shapes mutational signatures in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Gatekeepers: A Comparative Guide to the Inhibitory Effects of Set Protein and Other PP2A Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate regulation of Protein Phosphatase 2A (PP2A) is paramount. As a crucial tumor suppressor, the activity of PP2A is tightly controlled, and its inhibition is a key event in the development and progression of numerous human cancers.[1][2] This guide provides a comprehensive comparison of the endogenous oncoprotein Set and other prominent PP2A inhibitors, supported by experimental data and detailed methodologies to aid in research and therapeutic development.
The Set protein, also known as I2PP2A, is a potent endogenous inhibitor of PP2A.[3] Its overexpression is a hallmark of various cancers, where it contributes to sustained oncogenic signaling by suppressing the tumor-suppressive functions of PP2A.[1][2][4] This guide will delve into a comparison of Set with other classes of PP2A inhibitors, including other endogenous proteins and well-characterized small molecules.
Comparative Analysis of PP2A Inhibitors
| Inhibitor Class | Specific Inhibitor(s) | Mechanism of Action | Key Cellular Effects |
| Endogenous Protein | Set (I2PP2A) | Directly binds to the catalytic subunit of PP2A, preventing substrate dephosphorylation.[3] | Promotes cell proliferation, inhibits apoptosis, and contributes to chemoresistance.[5][6] Overexpression is linked to poor prognosis in several cancers.[4][5] |
| CIP2A | Stabilizes the oncoprotein c-Myc by inhibiting PP2A-mediated dephosphorylation. Overexpressed in many cancers.[7] | Promotes tumorigenesis and malignant cell growth.[2] | |
| Natural Toxins (Small Molecules) | Okadaic Acid | Potent, selective inhibitor of PP2A at low nanomolar concentrations. Binds to the catalytic subunit.[7][8][9] | Induces hyperphosphorylation of cellular proteins, promotes tumor growth in experimental models, and is a valuable tool for studying PP2A function.[8][9] |
| Calyculin A | Potent inhibitor of both PP1 and PP2A. | Strong induction of protein phosphorylation. | |
| Microcystins | Cyclic peptides that are potent inhibitors of PP1 and PP2A.[7] | Hepatotoxic and tumor-promoting. | |
| Synthetic Small Molecules | FTY720 (Fingolimod) | Acts as a Set antagonist, disrupting the Set-PP2A interaction and reactivating PP2A.[8] | Induces apoptosis and has anti-proliferative effects in cancer cells.[8] |
Signaling Pathways and Experimental Workflow
To visualize the central role of Set in oncogenic signaling and the common experimental approach to quantify PP2A inhibition, the following diagrams are provided.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Interaction Mechanism of Intrinsically Disordered PP2A Inhibitor Proteins ARPP-16 and ARPP-19 With PP2A [frontiersin.org]
- 4. Deregulation of protein phosphatase 2A inhibitor SET is associated with malignant progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. SET antagonist enhances the chemosensitivity of non-small cell lung cancer cells by reactivating protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A | springermedizin.de [springermedizin.de]
- 9. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the functional redundancy between Set protein and other histone chaperones.
For Researchers, Scientists, and Drug Development Professionals
Histone chaperones are a diverse group of proteins crucial for managing histone dynamics within the cell. They prevent improper histone aggregation and guide their assembly into and disassembly from nucleosomes, the fundamental units of chromatin.[1][2] This regulation is vital for all DNA-dependent processes, including replication, transcription, and repair.[3][4] While many chaperones exist, they often exhibit functional redundancy, where the absence of one can be at least partially compensated for by another. This guide provides an objective comparison of the oncoprotein Set (also known as SET/TAF-Iβ or INHAT) with other key histone chaperones, focusing on their overlapping and distinct roles, supported by experimental data.
Structural and Biochemical Properties: A Side-by-Side Comparison
The function of a histone chaperone is intimately linked to its structure, oligomeric state, and histone binding preferences. Set, a member of the Nucleosome Assembly Protein (NAP) family, shares structural similarities with NAP-1 but also possesses unique features that distinguish its function from other chaperones like the monomeric ASF1.[5][6]
| Feature | Set (SET/TAF-Iβ) | NAP-1 (Nucleosome Assembly Protein 1) | ASF1 (Anti-Silencing Function 1) |
| Oligomeric State | Dimer[5] | Dimer[7] | Monomer[5] |
| Core Histone Specificity | Preferentially H3/H4; also binds H2A/H2B.[5][8] | Primarily H2A/H2B.[9][10] | Exclusively H3/H4.[11] |
| Histone Binding Affinity | Kd of ~0.15 µM for Histone H3.[8] | Data not available for direct comparison. | Data not available for direct comparison. |
| Key Structural Features | "Headphone" or "earmuff" domain.[5][7] | Similar fold to Set, but with different backbone helix shape and domain disposition.[5][7] | Immunoglobulin-like fold.[2] |
| INHAT Activity | Yes (Inhibitor of Histone Acetyltransferases).[12] | No | No |
Functional Overlap and Specificity in Cellular Processes
While these chaperones share the broad function of managing histones, their roles in specific cellular pathways can be overlapping, redundant, or highly specialized. For instance, in chromatin assembly, Set can substitute for NAP-1, but less efficiently. In the DNA damage response, ASF1 and CAF-1 show clear redundancy, while Set plays a distinct role in apoptosis regulation.
| Cellular Process | Set (SET/TAF-Iβ) | NAP-1 | ASF1 / CAF-1 | Evidence of Redundancy/Specificity |
| Chromatin Assembly | Participates in chromatin assembly.[13] | Participates in chromatin assembly.[9][13] | ASF1: H3/H4 donor for both replication-coupled and independent pathways.[2][14] CAF-1: Key factor in replication-coupled assembly.[1] | Specificity & Redundancy: Set can substitute for NAP-1 in ACF-dependent chromatin assembly, but requires a 10-fold higher concentration, indicating lower efficiency.[13] ASF1 and CAF-1 collaborate closely in replication-coupled assembly.[14] |
| Transcription Regulation | Can enhance transactivation potential of coactivators like CBP and preferentially stimulates transcription on chromatin templates.[13][15] | Implicated in transcription elongation, potentially facilitating nucleosome reassembly.[16][17] | ASF1: Can stimulate the occupancy of the methyltransferase Set2 on highly transcribed genes.[11] | Distinct Roles: Set interacts directly with transcriptional machinery like CBP.[15] ASF1's role is linked to histone modification crosstalk during transcription.[11] |
| DNA Damage Response (DDR) | Regulates cell survival and apoptosis, possibly by modulating linker histone H1 removal from chromatin.[18] | Not a primary documented role. | Function redundantly to deactivate the DNA damage checkpoint after repair is complete by restoring chromatin structure.[19] | Redundancy & Specificity: ASF1 and CAF-1 have clearly overlapping, redundant roles in checkpoint deactivation.[19] Set's function is distinct, focusing on the downstream decision between cell survival and apoptosis.[18] |
Visualizing Functional Relationships and Workflows
Diagrams can clarify the complex interactions and experimental procedures involved in studying histone chaperones.
References
- 1. Chaperoning histones during DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone chaperone networks shaping chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Relationship between the structure of SET/TAF-Iβ/INHAT and its histone chaperone activity | Semantic Scholar [semanticscholar.org]
- 8. Identification of distinct SET/TAF-Iβ domains required for core histone binding and quantitative characterisation of the interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdbonline.org [sdbonline.org]
- 10. Functional characterization of human nucleosome assembly protein 1-like proteins as histone chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asf1 can promote trimethylation of H3 K36 by Set2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for inhibition of the histone chaperone activity of SET/TAF-Iβ by cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Chaperone TAF-I/SET/INHAT Is Required for Transcription In Vitro of Chromatin Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Disassembly and Reassembly During DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The histone chaperone SET/TAF-Ibeta interacts functionally with the CREB-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nap1 Links Transcription Elongation, Chromatin Assembly, and Messenger RNP Complex Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nap1: taking a closer look at a juggler protein of extraordinary skills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Chromatin assembly factors Asf1 and CAF-1 have overlapping roles in deactivating the DNA damage checkpoint when DNA repair is complete - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAF-I and General Transcription Factors in Eukaryotic Transcription
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAF-I and General Transcription Factors, Supported by Experimental Data.
In the intricate process of eukaryotic gene transcription, a symphony of protein factors orchestrates the precise reading of the genetic code. Among these, general transcription factors (GTFs) are fundamental for the initiation of transcription by RNA polymerase II. This guide provides a comparative study of TAF-I (TATA-binding protein-associated factor I), a histone chaperone with transcriptional coactivator functions, and other canonical general transcription factors, with a focus on their roles, mechanisms, and performance based on available experimental evidence.
Functional Comparison: TAF-I vs. General Transcription Factors
General transcription factors are a class of proteins that are essential for the initiation of transcription.[1] They assemble on the promoter of a gene, along with RNA polymerase, to form the preinitiation complex (PIC).[2][3] The core GTFs for RNA polymerase II include TFIIA, TFIIB, TFIID, TFIIE, TFIIF, and TFIIH.[4]
TFIID (Transcription Factor II D) is a key recognition factor, composed of the TATA-binding protein (TBP) and a set of TBP-associated factors (TAFs).[5][6] TFIID binds to the core promoter, including the TATA box and other elements like the initiator (Inr) and downstream promoter element (DPE), thereby serving as a scaffold for the assembly of the rest of the transcription machinery.[6][7] TAFs within TFIID are crucial for recognizing these diverse promoter elements and are also implicated as coactivators that mediate the effects of transcriptional activators.[8][9]
TAF-I (also known as SET or INHAT) , while sharing the "TAF" nomenclature, is not a canonical subunit of the TFIID complex. Instead, it functions as a histone chaperone, playing a role in chromatin assembly and remodeling.[10][11] Initially identified as an inhibitor of histone acetyltransferases (INHAT), subsequent research has revealed its potent role as a transcriptional coactivator, particularly on chromatin templates.[10][11] TAF-I can facilitate transcription at a step after chromatin assembly but before the elongation of the RNA transcript.[10]
The primary distinction lies in their core functions: TFIID is a fundamental component of the basal transcription machinery responsible for promoter recognition, while TAF-I acts as a facilitator, modulating the chromatin environment to enhance transcription, especially in the context of specific activators.
Quantitative Performance Data
Direct quantitative comparisons of the transcriptional activation potential of TAF-I and TFIID on the same promoter are limited in the literature. However, studies have quantified the coactivating effect of TAF-I in specific experimental setups.
| Transcription Factor | Activator | Template | Fold Activation | Reference |
| TAF-I | Gal4-VP16 | Chromatin | ~6-fold enhancement | [11] |
| TFIID | - | - | Required for activated transcription | [8][9] |
Note: The fold activation for TFIID is not presented as a single value as its role is fundamental for activator-mediated transcription to occur, and the level of activation is dependent on the specific activator and promoter context.
Signaling Pathways and Molecular Interactions
TAF-I and general transcription factors are involved in various signaling pathways that converge on the regulation of gene expression.
TAF-I in Activator-Mediated Transcription
TAF-I has been shown to be a potent coactivator for transcription mediated by the viral activator Gal4-VP16 and the nuclear hormone receptor, the Vitamin D Receptor (VDR).[10][11] In these contexts, TAF-I likely facilitates transcription by remodeling the chromatin structure at the promoter, making it more accessible to the transcription machinery.
General Transcription Initiation Pathway
The canonical pathway for the assembly of the preinitiation complex involves the sequential recruitment of general transcription factors to the promoter, initiated by the binding of TFIID.
Experimental Protocols
The functional characterization and comparison of transcription factors rely on a variety of in vitro and in vivo experimental techniques.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor.
Experimental Workflow:
References
- 1. TAF1 Histone Acetyltransferase Activity in Sp1 Activation of the Cyclin D1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sahulab.org [sahulab.org]
- 3. Structure of human TFIID and mechanism of TBP loading onto promoter DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription of in vitro assembled chromatin templates in a highly purified RNA polymerase II system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone fold is a key structural motif of transcription factor TFIID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General transcription factor complex TFIID | SGD [yeastgenome.org]
- 7. escholarship.org [escholarship.org]
- 8. A mechanism for TAFs in transcriptional activation: activation domain enhancement of TFIID-TFIIA--promoter DNA complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of transcriptional activation and repression can both involve TFIID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histone chaperone TAF-I/SET/INHAT is required for transcription in vitro of chromatin templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Histone Chaperone TAF-I/SET/INHAT Is Required for Transcription In Vitro of Chromatin Templates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Small Molecule Inhibitors of Protein Phosphatase 2A (PP2A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of a novel small molecule on Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase and an increasingly important therapeutic target. We objectively compare methodologies and provide benchmark data from established inhibitors to contextualize your findings. The protocols and workflows detailed below are designed to rigorously assess inhibitor potency, specificity, and cellular activity.
Part 1: Biochemical Validation of Direct PP2A Inhibition
The initial step is to determine if the small molecule directly inhibits the catalytic activity of purified PP2A in a controlled, cell-free environment. This is most commonly achieved through an in vitro phosphatase activity assay.
Key Experiment: In Vitro PP2A Phosphatase Activity Assay
This assay quantifies the enzymatic activity of PP2A by measuring the dephosphorylation of a synthetic substrate. The inhibitory effect of a small molecule is determined by the reduction in phosphatase activity. A common and reliable non-radioactive method uses Malachite Green to detect the free phosphate (B84403) released from the substrate.[1][2]
Caption: Workflow for an in vitro PP2A biochemical inhibition assay.
Experimental Protocol: Malachite Green Phosphatase Assay
-
Reagent Preparation :
-
Assay Buffer : 20 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂.
-
PP2A Enzyme : Use purified, recombinant PP2A catalytic subunit. Dilute to a working concentration (e.g., 2-5 nM) in Assay Buffer.
-
Substrate : Use a synthetic phosphopeptide substrate such as K-R-pT-I-R-R.[3] Prepare a 10X stock solution (e.g., 1 mM) in Assay Buffer.
-
Test Compound (Molecule X) : Prepare a 10-point serial dilution series in DMSO, then dilute into Assay Buffer. Ensure the final DMSO concentration is <1%.
-
Positive Control : Use a known PP2A inhibitor like Okadaic Acid with a known IC₅₀.[2]
-
Detection Reagent : Prepare Malachite Green solution as per commercial kit instructions (e.g., R&D Systems, Millipore).[2][4]
-
-
Assay Procedure (96-well plate format) :
-
Add 10 µL of diluted test compound, positive control, or vehicle (DMSO/buffer) to appropriate wells.
-
Add 30 µL of diluted PP2A enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of 10X substrate to all wells. The final substrate concentration should be at or below the Kₘ for the enzyme.
-
Incubate the plate for 30 minutes at 37°C on a shaker.[2]
-
Stop the reaction by adding 50 µL of Malachite Green Reagent A, followed by 10 µL of Reagent B (or as per kit instructions).[2]
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Comparison of IC₅₀ Values
Summarize the results in a table to compare the potency of your molecule with established inhibitors.
| Compound | Target(s) | IC₅₀ (nM) | Primary Assay Method | Reference(s) |
| Molecule X | PP2A | User Data | Malachite Green | N/A |
| Okadaic Acid | PP2A, PP1 | ~0.1 - 1.1 | Malachite Green | [2][5] |
| Cantharidin | PP2A, PP1 | ~20 - 100 | Colorimetric | [1][6] |
| Fostriecin | PP2A, PP4 | ~1.4 | Radioactive | [7] |
| LB-100 | PP2A | IC₅₀ > 10 µM (cells) | Cell Viability / Kit | [4][6] |
Part 2: Cellular Validation of PP2A Target Engagement
After confirming direct biochemical inhibition, the next critical step is to validate that the small molecule can enter cells and inhibit PP2A in its native environment, leading to predictable changes in downstream signaling pathways.
Caption: PP2A negatively regulates proliferative pathways like AKT and ERK.
Key Experiment 1: Immunoprecipitation (IP)-PP2A Activity Assay
This assay measures the activity of PP2A holoenzymes isolated directly from cells treated with the inhibitor. It is a powerful method to confirm target engagement in a cellular context.[8][9]
Experimental Protocol: IP-PP2A Assay
-
Cell Treatment and Lysis :
-
Culture cells (e.g., A549, HepG2) to 80-90% confluency.
-
Treat cells with various concentrations of "Molecule X" or a control (e.g., Okadaic Acid) for a specified time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors but not phosphatase inhibitors).
-
Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration (e.g., using a BCA assay).
-
-
Immunoprecipitation :
-
Incubate 250-500 µg of protein lysate with an antibody against the PP2A catalytic subunit (PP2Ac) overnight at 4°C.[8] Use a non-specific IgG as a negative control.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-PP2A complexes.
-
Wash the beads 3-4 times with lysis buffer to remove non-specific binders.
-
-
Phosphatase Assay :
-
Resuspend the beads in Assay Buffer containing the phosphopeptide substrate.
-
Perform the phosphatase activity assay as described in Part 1 (steps 2.5-2.7). The activity measured is directly from the immunoprecipitated PP2A.
-
Key Experiment 2: Western Blot for Downstream Targets
Inhibiting PP2A should lead to the hyperphosphorylation of its known substrates.[10][11] Western blotting is used to detect these changes, providing mechanistic evidence of the inhibitor's action. Key targets include Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).[12][13]
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis :
-
Treat and lyse cells as described above, but this time use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
SDS-PAGE and Transfer :
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis : Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Summary of Cellular Effects
| Assay | Metric | Vehicle Control | Molecule X | Positive Control (Okadaic Acid) |
| IP-PP2A Activity | % of Control Activity | 100% | Decreased (Dose-dependent) | Decreased |
| Western Blot | p-Akt / Total Akt Ratio | Baseline | Increased (Dose-dependent) | Increased |
| Western Blot | p-ERK / Total ERK Ratio | Baseline | Increased (Dose-dependent) | Increased |
Overall Validation Strategy
A robust validation plan follows a logical progression from direct biochemical activity to confirmation of cellular mechanism and function.
Caption: A tiered approach for validating a small molecule PP2A inhibitor.
References
- 1. Nonradioactive technique to measure protein phosphatase 2A-like activity and its inhibition by drugs in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of PP2A and Its Endogenous Inhibitors in Neuroblastoma Cell Survival and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SET Protein Interactome Data from Different Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of protein-protein interaction (PPI) data for the human SET protein (also known as I2PP2A or TAF-I), compiled from various experimental methodologies. By cross-validating interactome datasets, researchers can increase confidence in identified interactions, understand the strengths and limitations of different techniques, and build more robust models of cellular pathways involving SET.
Introduction to this compound and its Interactome
The this compound is a multifunctional nuclear protein involved in a wide array of cellular processes, including DNA replication, transcription, chromatin remodeling, and apoptosis. Its dysregulation has been implicated in several cancers, making it an important target for therapeutic development. Understanding the complex network of proteins that interact with SET is crucial for elucidating its biological functions and its role in disease. This guide focuses on comparing SET interactome data obtained from two primary high-throughput methods: Affinity Capture-Mass Spectrometry (AP-MS) and Yeast Two-Hybrid (Y2H) screens.
Data Presentation: Comparison of this compound Interactors
The following tables summarize the number of unique protein interactors for human this compound identified by different experimental methods, as curated from the BioGRID database. This provides a quantitative overview of the data landscape for the SET interactome.
Table 1: Summary of Human this compound Interactors by Experimental System Type
| Experimental System Type | Number of Unique Interactors |
| Affinity Capture-MS | 178 |
| Affinity Capture-Western | 35 |
| Two-hybrid | 12 |
| Co-localization | 2 |
| Other | 10 |
| Total Unique Interactors | 225 |
Table 2: Top 15 this compound Interactors Identified by Affinity Capture-MS
| Interactor | Description |
| ANP32A | Acidic nuclear phosphoprotein 32 family member A |
| APEX1 | APEX nuclease (multifunctional DNA repair enzyme) 1 |
| ARID1A | AT-rich interaction domain 1A |
| BAZ1B | Bromodomain adjacent to zinc finger domain 1B |
| C1QBP | Complement C1q binding protein |
| DDX21 | DExD-box helicase 21 |
| GRIN2B | Glutamate ionotropic receptor NMDA type subunit 2B |
| HDAC1 | Histone deacetylase 1 |
| HSPA8 | Heat shock protein family A (Hsp70) member 8 |
| NPM1 | Nucleophosmin 1 |
| RAC1 | Rac family small GTPase 1 |
| SETBP1 | SET binding protein 1 |
| SMARCA4 | SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 4 |
| TOP2A | Topoisomerase (DNA) II alpha |
| YWHAZ | Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta |
Table 3: this compound Interactors Identified by Two-Hybrid (Y2H) Methods
| Interactor | Description |
| ANP32A | Acidic nuclear phosphoprotein 32 family member A |
| ANP32B | Acidic nuclear phosphoprotein 32 family member B |
| EZH2 | Enhancer of zeste 2 polycomb repressive complex 2 subunit |
| GRIN2B | Glutamate ionotropic receptor NMDA type subunit 2B |
| KLF5 | Kruppel like factor 5 |
| NME1 | NME/NM23 nucleoside diphosphate (B83284) kinase 1 |
| POLDIP3 | Polymerase (DNA) delta interacting protein 3 |
| RAC1 | Rac family small GTPase 1 |
| RBBP4 | RB binding protein 4, chromatin remodeling factor |
| SETBP1 | SET binding protein 1 |
| TAF1A | TATA-box binding protein associated factor, RNA polymerase I subunit A |
| UBE2I | Ubiquitin conjugating enzyme E2 I |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to generate the this compound interactome data are provided below.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a technique used to identify proteins that interact with a specific protein of interest (the "bait") within a cellular context.
-
Bait Protein Expression: The this compound is typically tagged with an epitope (e.g., FLAG, HA, or GFP) and expressed in a suitable cell line. This can be achieved through transient transfection or by generating a stable cell line.
-
Cell Lysis: Cells are harvested and lysed under non-denaturing conditions to preserve protein-protein interactions. Lysis buffers often contain mild detergents and protease/phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with beads (e.g., agarose (B213101) or magnetic) that are conjugated to an antibody specific for the epitope tag. This allows for the selective capture of the bait protein and its interacting partners.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins, reducing the background signal.
-
Elution: The bound protein complexes are eluted from the beads, often by using a competitive peptide or by changing the pH.
-
Proteomic Analysis: The eluted proteins are then typically resolved by SDS-PAGE, in-gel digested (usually with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify the proteins in the complex by searching against a protein sequence database. Computational methods are then employed to distinguish bona fide interactors from background contaminants.
Yeast Two-Hybrid (Y2H)
The Y2H system is a genetic method used to discover binary protein-protein interactions.
-
Vector Construction: The SET "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins (potential interactors) is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a specific yeast reporter strain.
-
Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes, which typically allow the yeast to grow on selective media and/or induce a color change.
-
Identification of Interactors: Prey plasmids from the positive yeast colonies are isolated and sequenced to identify the interacting proteins.
-
Validation: Putative interactions are often re-tested in a one-on-one Y2H assay and further validated by other methods like co-immunoprecipitation to reduce the number of false positives.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway involving SET and a generalized workflow for cross-validating protein interactome data.
A Comparative Guide to the Substrate Specificity of Set Domain Protein Family Members
For Researchers, Scientists, and Drug Development Professionals
The Set domain-containing protein family, a diverse group of lysine (B10760008) methyltransferases, plays a pivotal role in regulating a vast array of cellular processes through the site- and state-specific methylation of both histone and non-histone proteins.[1] This intricate substrate specificity is fundamental to their function in gene expression, DNA damage repair, and cell signaling.[1] Understanding the distinct substrate preferences among Set family members is crucial for elucidating their biological roles and for the development of targeted therapeutic interventions. This guide provides a comparative overview of the substrate specificity of key Set protein family members, supported by experimental data and detailed methodologies.
Comparative Analysis of Substrate Specificity
The substrate specificity of Set domain proteins is determined by a combination of factors, including the primary amino acid sequence surrounding the target lysine, the structure of the substrate-binding groove, and interactions with domains outside of the catalytic SET domain.[1][2] While some family members exhibit exquisite specificity for a particular lysine residue on a single substrate, others display a broader substrate repertoire.
Histone Substrates
Histone proteins are the most well-characterized substrates of Set domain methyltransferases. The specific lysine residues on histone tails that are targeted for methylation have profound implications for chromatin structure and gene regulation. The following table summarizes the primary histone substrates and methylation states for several key Set family members.
| This compound Family | Member(s) | Primary Histone Substrate(s) | Methylation State(s) |
| SUV39 | SUV39H1, SUV39H2 | H3K9 | di-, tri-[3][4] |
| G9a/GLP | G9a (EHMT2), GLP (EHMT1) | H3K9, H3K27 | mono-, di-[3][5] |
| SET1/MLL | SETD1A, SETD1B, MLL1-4 | H3K4 | mono-, di-, tri-[2][6] |
| SETD2 | SETD2 | H3K36 | tri-[7][8] |
| SMYD | SMYD2 | H3K4, H3K36 | mono-, di-[7][9] |
| SMYD3 | H3K4, H4K5, H4K20 | Not specified[9] | |
| SET7/9 | SETD7 | H3K4 | mono-[2][10] |
Non-Histone Substrates
A growing body of evidence reveals that Set domain proteins methylate a diverse array of non-histone proteins, thereby regulating their stability, activity, and protein-protein interactions. This highlights the expansive role of lysine methylation beyond chromatin biology. The table below provides a selection of validated non-histone substrates for several Set family members.
| This compound | Non-Histone Substrate(s) | Site(s) of Methylation | Functional Consequence |
| G9a | CDYL1, WIZ, ACINUS, DNMT1, KLF12, Reptin, CEBPβ | Multiple | Transcriptional repression, regulation of hypoxia response[5][6] |
| SUV39H1 | RAG2, SET8, DOT1L | Multiple | Regulation of VDJ recombination, stimulation of SET8 activity[11][12] |
| SETD2 | α-tubulin, STAT1, EZH2 | K40, K525, K735 | Regulation of microtubule dynamics, enhancement of antiviral immunity, degradation of EZH2[8][11] |
| SETD7 | p53, TAF10, ERα, AR, DNMT1, SUV39H1 | K372, K189, K302, K630/K632/K633, K142/K1096, Not specified | p53 stabilization and activation, increased TAF10 affinity for RNA Pol II, ERα stabilization, enhanced AR transactivation, regulation of DNMT1 and SUV39H1 function[2][7][13][14] |
| SMYD2 | p53, Rb, ERα, PARP1, HSP90, STAT3, PTEN | K370, K810, Not specified, Not specified, Not specified, K140, Not specified | Inhibition of p53 and Rb function, regulation of ERα, PARP1, and HSP90, modulation of STAT3 and PTEN signaling[7][9][15][16] |
| SMYD3 | VEGFR1, MAP3K2, AKT1, HER2, EZH2 | Not specified | Regulation of angiogenesis and cell signaling pathways[9] |
Quantitative Comparison of Catalytic Activity
Direct quantitative comparison of the catalytic efficiencies of different Set domain proteins is challenging due to variations in experimental conditions and substrates used across studies. However, some studies have provided valuable kinetic data. For instance, a comparison of H3K9 methyltransferases revealed that G9a has a 10-20 fold higher activity on histone H3 than Suv39h1.[5] Kinetic analysis of H3K36 methyltransferases ASH1L and SETD2 demonstrated that both enzymes mono- and di-methylate H3K36, but only SETD2 can perform trimethylation in vitro.[7] Furthermore, detailed kinetic studies on EHMT1, EHMT2, SUV39H1, and SUV39H2 have shown that they all exhibit the highest catalytic efficiency (kcat/KM) for monomethylation of H3 peptides.[17]
The following table presents available kinetic parameters for a selection of Set domain proteins. It is important to note that these values were determined under different experimental conditions and may not be directly comparable.
| This compound | Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| SET7/9 | TAF10 peptide | N/A | N/A | N/A |
| SET8 Y334F | H4K20 peptide | 520 | 0.45 | 14.4 |
| hKMT2D | H3 peptide | N/A | N/A | N/A |
Experimental Protocols
Accurate determination of substrate specificity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the comparison of this compound family members.
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is adapted from established methods for detecting methyltransferase activity and specificity in vitro.[13][17][18]
Materials:
-
Purified recombinant Set domain protein
-
Substrates: Recombinant histones (e.g., H3, H4), histone peptides, or nucleosomes
-
S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) or S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
4x HMT reaction buffer (e.g., 200 mM Tris-HCl pH 8.0, 20 mM DTT, 40 mM MgCl₂)
-
5x SDS-PAGE loading buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone separation)
-
Coomassie Brilliant Blue R-250 staining solution
-
Scintillation counter and scintillation fluid (for filter-based assay)
-
Phosphorimager or X-ray film (for gel-based assay)
-
P81 phosphocellulose filter paper (for filter-based assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
Purified Set domain protein (e.g., 1-5 µL)
-
Substrate (e.g., 1 µg of recombinant histone or 1-5 µg of peptide)
-
[¹⁴C]-SAM or [³H]-SAM (e.g., 1 µL, ~250 nCi)
-
5 µL of 4x HMT reaction buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 100°C for 5 minutes.
-
Detection of Methylation:
-
Gel-Based Assay:
-
Load the samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
Destain the gel and dry it.
-
Expose the dried gel to a phosphorimager screen or X-ray film to detect the radiolabeled methylated substrate.
-
-
Filter-Based Assay:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filters multiple times with a suitable buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [¹⁴C]-SAM or [³H]-SAM.
-
Allow the filters to dry completely.
-
Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Peptide Array for Substrate Specificity Profiling
Peptide arrays are a high-throughput method to determine the consensus recognition sequence of a methyltransferase.[5][19][20][21]
Materials:
-
Cellulose-immobilized peptide array (e.g., SPOT-synthesis)
-
Purified Set domain protein
-
S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) or S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT reaction buffer
-
Washing buffers (e.g., TBS-T)
-
Phosphorimager or X-ray film
Procedure:
-
Array Equilibration: Equilibrate the peptide array in HMT reaction buffer.
-
Methylation Reaction: Incubate the array with a solution containing the purified Set domain protein and radiolabeled SAM in HMT reaction buffer. The incubation is typically performed at 30°C for 1-2 hours with gentle agitation.
-
Washing: After the incubation, extensively wash the array with washing buffer to remove the enzyme and unincorporated radiolabeled SAM.
-
Detection: Dry the array and expose it to a phosphorimager screen or X-ray film to visualize the spots corresponding to methylated peptides.
-
Analysis: Quantify the signal intensity of each spot to determine the relative methylation efficiency for each peptide sequence. This data is used to deduce the consensus recognition motif of the enzyme.
Mass Spectrometry-Based Substrate Identification
Mass spectrometry (MS) is a powerful tool for identifying novel substrates and mapping methylation sites without the need for antibodies or radioactivity.[3][22]
General Workflow:
-
In Vitro Methylation Reaction: Perform an in vitro methylation reaction using the purified Set domain protein, a complex protein lysate or a purified candidate substrate, and unlabeled SAM.
-
Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.
-
Enrichment of Methylated Peptides (Optional): For complex mixtures, enrich for methylated peptides using techniques like immunoaffinity purification with pan-methyl-lysine antibodies.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify peptides and pinpoint the exact site of methylation based on the mass shift of 14.01565 Da (monomethylation), 28.0313 Da (dimethylation), or 42.04695 Da (trimethylation) on lysine residues.
Visualizations
Signaling Pathway Involving SETD2
The following diagram illustrates a signaling pathway involving SETD2, highlighting its role in DNA damage repair and transcriptional regulation.
References
- 1. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Protein lysine methyltransferase G9a acts on non-histone targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 9. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SUV39H1 Protein Lysine Methyltransferase Methylates Chromatin Proteins Involved in Heterochromatin Formation and VDJ Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A proteomic approach for the identification of novel lysine methyltransferase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Assays for Validating SET Protein Inhibitor Hits
In the quest for novel therapeutics targeting epigenetic mechanisms, inhibitors of SET domain-containing protein methyltransferases have emerged as a promising class of molecules. The initial identification of "hits" from high-throughput screening (HTS) is merely the first step in a rigorous drug discovery pipeline. To eliminate false positives and confirm that hit compounds act via the intended mechanism, a series of orthogonal assays are indispensable. This guide provides a comparative overview of key orthogonal assays used to validate hits from a SET protein inhibitor screen, complete with experimental data presentation and detailed protocols.
An effective hit validation strategy employs a cascade of assays that are fundamentally different from the primary screen. These assays should interrogate the compound's activity from multiple perspectives, including direct enzyme inhibition, physical binding to the target protein, and functional consequences in a cellular context.
The Hit Validation Workflow
The process of confirming a hit from a primary screen involves a multi-tiered approach. It begins with re-testing the compound's activity and progresses through increasingly complex and biologically relevant assays to build confidence in its mechanism of action and therapeutic potential.
Orthogonal Biochemical Assays
The first step in hit validation is to confirm the inhibitory activity using a biochemical assay that relies on a different detection technology than the primary screen. This helps to rule out artifacts such as compound autofluorescence or interference with the primary assay's detection system.[1]
Comparison of Biochemical Assays
| Assay Type | Principle | Throughput | Information Provided | Pros | Cons |
| Radioactive Filter Binding | Measures the transfer of a radiolabeled methyl group ([3H]-SAM) to a histone peptide substrate, captured on a filter.[2][3] | High | Enzyme Inhibition (IC50) | Gold standard, highly sensitive. | Requires handling of radioactive materials, generates waste. |
| AlphaScreen/AlphaLISA | Proximity-based immunoassay. A donor bead captures the biotinylated histone substrate and an acceptor bead binds to the methylated product via a specific antibody. Light emission occurs when beads are in close proximity.[1] | High | Enzyme Inhibition (IC50) | Homogeneous (no-wash), highly sensitive, non-radioactive. | Prone to interference from light-scattering or colored compounds. |
| Microfluidic Capillary Electrophoresis (MCE) | Separates the peptide substrate and methylated product based on changes in their electrophoretic mobility.[2] | Medium | Enzyme Inhibition (IC50), Substrate/Product Conversion | Low sample consumption, direct measurement of substrate and product. | Requires specialized equipment, lower throughput than plate-based assays. |
| Coupled Luminescent Assay | Measures the production of SAH, a byproduct of the methylation reaction, which is converted through a series of enzymatic steps to produce a luminescent signal. | High | Enzyme Inhibition (IC50) | Homogeneous, non-radioactive, universal for SAM-dependent methyltransferases. | Indirect measurement, susceptible to interference with coupling enzymes. |
Experimental Protocol: AlphaLISA Assay for G9a Inhibition
This protocol describes a method to determine the IC50 value of a test compound against the histone methyltransferase G9a.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT.
-
Enzyme: Recombinant G9a protein, diluted in Assay Buffer.
-
Substrate: Biotinylated H3 (1-21) peptide, diluted in Assay Buffer.
-
Cofactor: S-adenosylmethionine (SAM), diluted in Assay Buffer.
-
Stop Solution: 20 mM Tris pH 7.5, 0.01% NP40, 50 mM NaCl, and 25 mM EDTA.
-
Detection Mix: Anti-H3K9me2 AlphaLISA Acceptor beads and Streptavidin-coated Donor beads, diluted in AlphaLISA buffer.
-
-
Assay Procedure:
-
Add 2 µL of test compound serially diluted in DMSO to a 384-well plate.
-
Add 8 µL of G9a enzyme and biotinylated H3 peptide mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of SAM.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Add 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Assays for Direct Target Binding
While biochemical assays confirm enzyme inhibition, they do not prove that the compound binds directly to the target protein. Biophysical assays are essential to confirm a direct physical interaction between the inhibitor and the this compound, providing crucial evidence for the mechanism of action.[4][5]
Comparison of Biophysical Assays
| Assay Type | Principle | Throughput | Information Provided | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound (analyte) flows over the immobilized target protein.[2][6] | Low-Medium | Binding Affinity (KD), Kinetics (kon, koff) | Real-time, label-free, provides kinetic data. | Requires protein immobilization, can be sensitive to buffer composition. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a compound to the target protein in solution.[2][5] | Low | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure protein, low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Changes in soluble protein levels after a heat shock are measured, typically by Western Blot or ELISA.[7][8] | Medium | Target Engagement in cells/lysates | Measures binding in a physiological context, no protein or compound modification needed. | Indirect measurement of binding, optimization of heat shock conditions required. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. Ligand binding increases the melting temperature (Tm).[6][9] | High | Target Stabilization (ΔTm) | High throughput, low protein consumption, simple workflow. | Indirect measure of affinity, requires a suitable fluorescent dye. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement of a SET inhibitor in intact cells.
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line expressing the target this compound) to ~80% confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control (DMSO) for 1-2 hours in culture media.
-
-
Heat Shock:
-
Harvest the cells by trypsinization and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. A no-heat control is kept on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Quantify the total protein concentration of the soluble fraction using a BCA or Bradford assay.
-
-
Detection:
-
Normalize the protein concentration for all samples.
-
Analyze the abundance of the target this compound in the soluble fraction by Western Blot using a specific antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment condition, plot the relative band intensity of the target protein against the temperature.
-
A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, signifying thermal stabilization of the target protein.
-
Cell-Based Functional Assays
The ultimate goal of an inhibitor is to elicit a biological response in a cellular context. Cell-based assays are critical for confirming that the inhibitor engages its target in living cells and modulates downstream signaling pathways, leading to a desired phenotype.[10][11]
Comparison of Cell-Based Assays
| Assay Type | Principle | Throughput | Information Provided | Pros | Cons |
| Histone Methylation Western Blot | Measures the global levels of a specific histone methylation mark (e.g., H3K27me3 for an EZH2 inhibitor) in cells treated with the inhibitor.[12] | Medium | Cellular Target Inhibition (EC50) | Direct readout of target enzyme activity in cells, straightforward. | Measures global changes, not locus-specific effects. |
| Chromatin Immunoprecipitation (ChIP) | Uses an antibody to isolate chromatin associated with a specific histone modification. The associated DNA is then quantified by qPCR to measure changes at specific gene promoters.[9] | Low | Locus-specific changes in histone methylation | Provides information on target gene regulation. | Technically demanding, low throughput, requires validated antibodies. |
| Cell Proliferation/Viability Assay | Measures the effect of the inhibitor on the growth or viability of cancer cell lines that are dependent on the target this compound's activity. | High | Phenotypic Response (GI50) | Assesses the functional downstream consequence of inhibition. | Phenotype may result from off-target effects. |
| Reporter Gene Assay | Uses a reporter gene (e.g., luciferase) under the control of a promoter regulated by the target this compound to measure changes in transcriptional activity.[13] | High | Target Gene Regulation | Quantitative measure of transcriptional changes. | May not reflect the regulation of all endogenous target genes. |
This compound Signaling Pathway
SET domain proteins are key epigenetic regulators. They catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a lysine (B10760008) residue on a histone tail. This post-translational modification alters chromatin structure and can either activate or repress the transcription of target genes, ultimately influencing cellular processes like proliferation and differentiation.
Experimental Protocol: Western Blot for Histone Methylation
This protocol is for assessing the dose-dependent effect of an inhibitor on global H3K9me2 levels in PC3 cells, a target of the G9a methyltransferase.[9]
-
Cell Culture and Treatment:
-
Plate PC3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., 0-10 µM) for 48-72 hours. Include a vehicle (DMSO) control.
-
-
Histone Extraction:
-
Wash cells with PBS and lyse them in a hypotonic buffer.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts (e.g., 10-15 µg) of extracted histones onto a 15% SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the methylation mark of interest (e.g., anti-H3K9me2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the H3K9me2 mark and the total H3 control.
-
Normalize the H3K9me2 signal to the total H3 signal for each lane.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
References
- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Functional Analysis of SET Protein Isoforms for Researchers and Drug Development Professionals
An in-depth guide to the functional distinctions between SET protein isoforms, summarizing key quantitative data on their enzymatic activity, binding affinities, and cellular roles. This document provides detailed experimental protocols and visual workflows to facilitate further research and therapeutic development.
Introduction
SET domain-containing proteins are a critical family of epigenetic regulators, primarily functioning as lysine (B10760008) methyltransferases that modulate gene expression and other cellular processes. Many this compound genes express multiple isoforms, either through alternative splicing of a single gene or as paralogs arising from gene duplication. These isoforms, while often structurally similar, can exhibit distinct functional properties, including differences in catalytic activity, substrate specificity, protein-protein interactions, and subcellular localization. Understanding these functional nuances is paramount for elucidating their specific biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound isoforms, with a focus on the SETD1A/SETD1B paralogs and splice variants of SETD2, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Functional Comparison of SETD1A and SETD1B Isoforms
SETD1A and SETD1B are paralogous histone methyltransferases that catalyze the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters. Despite their shared catalytic activity and presence within the same COMPASS (Complex of Proteins Associated with Set1), they have distinct and non-redundant functions in development and disease.[1][2][3] Overexpression of SETD1B, for instance, cannot compensate for the loss of SETD1A, underscoring their functional divergence.[4][5]
Biochemical Properties
A key differentiator between SETD1A and SETD1B lies in their interaction with core components of the COMPASS complex. One such component is WDR5, which binds to a "Win" motif present in the SETD1 proteins. Quantitative binding assays have revealed a measurable difference in the affinity of this interaction.
| Isoform | Ligand (Win motif peptide) | Binding Partner | Kd (µM) | Reference |
| SETD1A | Human SETD1A sequence | WDR5 | 0.5 | [6] |
| SETD1B | Human SETD1B sequence | WDR5 | 0.1 | [6] |
Table 1: Comparison of Binding Affinities of SETD1A and SETD1B Win Motifs to WDR5.
This five-fold difference in binding affinity for a crucial complex component likely contributes to the distinct functional roles of the SETD1A and SETD1B-containing COMPASS complexes.
Cellular Functions
The functional distinctions between SETD1A and SETD1B are further highlighted by their different subnuclear localizations and their unique roles in cellular processes.[1][7]
-
Subnuclear Localization: Confocal microscopy has shown that SETD1A and SETD1B exhibit nearly non-overlapping localization within euchromatic domains, suggesting they regulate different sets of genes.[7]
-
RNA Binding: SETD1A has been shown to bind a broad range of coding and non-coding RNAs, a capacity not observed for SETD1B.[1] This suggests a role for SETD1A in RNA processing-related pathways.
-
DNA Damage Repair: Studies have implicated SETD1A, but not SETD1B, in the DNA damage response.[1]
-
Developmental Roles: Gene knockout studies in mice have revealed that SETD1A is essential for early embryonic development, shortly after the epiblast stage, whereas SETD1B becomes critical at a later stage, after gastrulation.[2][3][4][8]
Functional Comparison of SETD2 Isoforms
SETD2 is the sole methyltransferase responsible for histone H3 lysine 36 trimethylation (H3K36me3), a mark associated with transcriptional elongation and splicing regulation. The SETD2 gene undergoes alternative splicing, giving rise to different protein isoforms that can have distinct functional consequences.
Role in Alternative Splicing
Depletion of SETD2 has been shown to affect the alternative splicing of a significant number of genes. In the context of intestinal tumorigenesis, SETD2 deficiency leads to altered splicing of 711 genes, many of which are implicated in cancer-associated pathways.[1]
A key example of SETD2's role in splicing is its regulation of the DVL2 gene, a component of the Wnt signaling pathway. Loss of SETD2 reduces the intron retention of DVL2 pre-mRNA, leading to increased DVL2 protein expression and augmented Wnt signaling.[1]
Interaction with Splicing Factors
The mechanism by which SETD2 influences splicing is, in part, through its interaction with RNA-binding proteins. SETD2 possesses a previously uncharacterized domain, termed the SETD2-hnRNP Interaction (SHI) domain, which directly binds to heterogeneous nuclear ribonucleoprotein L (hnRNP L), a known splicing regulator.[9]
The functional importance of this interaction is underscored by the observation that deletion of the SHI domain leads to a reduction in H3K36me3 deposition.[9] Isothermal titration calorimetry (ITC) has been used to quantitatively assess this interaction, demonstrating that specific residues are critical for binding.
| SETD2 Domain | Binding Partner | Binding Partner Mutation | Effect on Binding | Reference |
| SHI domain | hnRNP L | Y257A | Completely abolished | [10] |
Table 2: Qualitative analysis of the SETD2-hnRNP L interaction.
This direct link between SETD2 and the splicing machinery provides a mechanism for the co-transcriptional regulation of alternative splicing.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
References
- 1. In Vivo and In Vitro Characterization of the RNA Binding Capacity of SETD1A (KMT2F) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of SETD1A and SETD1B in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The H3K4 methyltransferase Setd1a is first required at the epiblast stage, whereas Setd1b becomes essential after gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Targeted Disruption of the Interaction between WD-40 Repeat Protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)/SET1 Family Proteins Specifically Inhibits MLL1 and SETd1A Methyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The H3K4 methyltransferase Setd1b is essential for hematopoietic stem and progenitor cell homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of the interaction between SETD2 methyltransferase and hnRNP L paralogs for governing co-transcriptional splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Set Protein in Acute Myeloid Leukemia: A Comparative Guide for Researchers
Introduction
The Set protein, also known as I2PP2A or TAF-I, is a multifunctional oncoprotein implicated in numerous cellular processes, including chromatin remodeling, DNA replication, and gene transcription.[1] A primary and well-documented function of Set is its role as a potent endogenous inhibitor of Protein Phosphatase 2A (PP2A), a major tumor suppressor.[1][2][3][4] In various malignancies, the overexpression of Set leads to the functional inactivation of PP2A, which in turn promotes oncogenic signaling, proliferation, and therapeutic resistance.[2][3]
Acute Myeloid Leukemia (AML) is a hematologic malignancy where the role of Set has been particularly well-characterized. Multiple studies have demonstrated that Set is frequently overexpressed in AML patient samples and that this overexpression is a recurrent event associated with poor clinical outcomes.[1][5][6] This guide provides a comparative framework for validating the role of this compound in AML using patient samples, objectively comparing its prognostic significance with other established biomarkers, and detailing the requisite experimental protocols for its analysis.
Data Presentation: this compound vs. Standard Prognostic Markers
The clinical utility of a biomarker is determined by its prevalence and its correlation with patient outcomes. The following tables summarize quantitative data from studies on AML patient samples, comparing the prognostic value of Set overexpression with that of standard molecular markers, namely FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) and Nucleophosmin 1 (NPM1) mutations.
Table 1: Prognostic Significance of this compound Overexpression in AML
| Parameter | Finding in Patient Cohorts | Statistical Significance | Reference |
| Prevalence | Overexpression detected in ~28% of AML patients (60 out of 214). | N/A | [1][6] |
| Overall Survival (OS) | Patients with high Set expression have significantly shorter OS. (e.g., 10 vs. 22 months). | p < 0.01 | [1][7] |
| Event-Free Survival (EFS) | High Set expression correlates with shorter EFS. (e.g., 2 vs. 14 months). | p < 0.01 | [1][7] |
| Chemotherapy Response | Patients with high Set expression show a lower complete remission rate. (50.0% vs. 73.5%). | p = 0.005 | [7] |
| Independent Prognostic Factor | Multivariate analysis confirms Set overexpression as an independent factor for poor OS. | Confirmed | [1][7] |
Table 2: Comparison of Set Overexpression with Key AML Prognostic Markers
| Biomarker | Prevalence in de novo AML | Prognostic Significance (General) | Clinical Utility |
| High Set Expression | ~28% | Unfavorable: Associated with poor OS and EFS.[1][6] | Risk stratification; potential therapeutic target (PP2A activators).[1][8] |
| NPM1 Mutation | ~27-35% (in adults) | Favorable: (in the absence of FLT3-ITD).[9][10][11] | Key for risk stratification in European LeukemiaNet (ELN) guidelines. |
| FLT3-ITD Mutation | ~25-30% | Unfavorable: Associated with higher relapse rates and shorter OS.[10][11] | Risk stratification; direct therapeutic target for FLT3 inhibitors. |
Experimental Protocols
Accurate validation of this compound expression in patient samples is critical. Below are detailed protocols for immunohistochemistry (IHC) on bone marrow biopsies and Western blotting on isolated leukemia cells.
Protocol 1: Immunohistochemistry (IHC) for Set in Bone Marrow Trephine Biopsies
This protocol is adapted from international guidelines for bone marrow IHC.[12][13]
-
Sample Preparation & Fixation:
-
Obtain bone marrow trephine biopsy cores (1.5-2.0 cm in length).
-
Fix immediately in 10% neutral buffered formalin for 18-24 hours. Avoid over-fixation.
-
-
Decalcification:
-
Transfer the fixed biopsy to a suitable EDTA-based decalcifying solution for a duration determined by the solution's manufacturer (typically 12-24 hours) until the specimen is pliable.
-
Rinse thoroughly in running tap water post-decalcification.
-
-
Processing and Embedding:
-
Dehydrate the specimen through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
-
-
Staining Procedure:
-
Deparaffinization & Rehydration: Deparaffinize slides in xylene (2x5 min) and rehydrate through graded ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20 minutes.[14] Allow slides to cool for 20 minutes at room temperature.
-
Blocking: Wash slides in Phosphate Buffered Saline (PBS). Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate slides with a validated primary antibody against this compound (diluted in antibody diluent as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.
-
Secondary Antibody & Detection: Wash slides in PBS. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply DAB (3,3'-Diaminobenzidine) substrate until the desired brown color intensity is reached.[14]
-
Counterstaining & Mounting: Rinse slides in water. Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Protocol 2: Western Blotting for Set in Patient-Derived AML Cells
This protocol is for the quantitative analysis of this compound from mononuclear cells isolated from patient bone marrow aspirates or peripheral blood.[15][16][17]
-
Sample Preparation & Lysis:
-
Isolate bone marrow mononuclear cells (BMMCs) using a Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse 2-10 x 10^6 cells in 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Set (typically 1:1000 dilution) and a loading control (e.g., GAPDH, β-Actin; 1:5000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify relative protein expression.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in AML.
Caption: SET-PP2A signaling pathway in Acute Myeloid Leukemia.
Caption: Experimental workflow for validating this compound in AML patient samples.
Caption: Logical comparison of SET, NPM1, and FLT3-ITD as AML biomarkers.
Conclusion
The evidence from patient sample studies strongly validates the role of this compound as a significant oncoprotein and an independent marker of poor prognosis in Acute Myeloid Leukemia.[1][5][7] Its high prevalence and consistent association with adverse outcomes underscore its clinical relevance. Unlike markers such as NPM1 and FLT3-ITD which are defined by mutations, Set's role is primarily driven by overexpression, presenting a different paradigm for detection and therapeutic intervention.
The mechanism of Set-mediated PP2A inhibition presents a compelling therapeutic vulnerability.[4][18] Strategies aimed at disrupting the SET-PP2A interaction to reactivate the tumor-suppressive functions of PP2A are under active investigation and represent a promising avenue for novel AML therapies.[2][19] For researchers and drug developers, this compound is not only a validated biomarker for risk stratification but also a prime candidate for targeted therapeutic development in a high-risk subset of AML patients.
References
- 1. Overexpression of SET is a recurrent event associated with poor outcome and contributes to protein phosphatase 2A inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SET-PP2A complex as a new therapeutic target in KMT2A (MLL) rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of SET is a recurrent event associated with poor outcome and contributes to protein phosphatase 2A inhibition in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Expression level of SET gene in acute myeloid leukemia and its clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein Phosphatase 2A as a Therapeutic Target in Acute Myeloid Leukemia [frontiersin.org]
- 9. NPM1 and FLT3-ITD/TKD Gene Mutations in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prognostic impact of FLT3-ITD and NPM1 mutation in adult AML is age-dependent in the population-based setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic Relevance of NPM1 and FLT3 Mutations in Acute Myeloid Leukaemia, Longterm Follow-Up—A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICSH guidelines for the standardization of bone marrow immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. addgene.org [addgene.org]
- 18. mdpi.com [mdpi.com]
- 19. SET-PP2A complex as a new therapeutic target in KMT2A (MLL) rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Wild-Type Versus Set Protein-Deficient Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic landscapes of wild-type cells versus cells deficient in the Set protein (also known as I2PP2A). The this compound is a multifunctional oncoprotein involved in a myriad of cellular processes, including cell cycle regulation, apoptosis, and transcriptional control. Understanding the proteomic alterations resulting from Set deficiency is crucial for elucidating its precise biological roles and for the development of targeted therapeutics.
Disclaimer: The quantitative data presented in this guide is hypothetical and intended for illustrative purposes. It is based on the known functions of the this compound as described in the scientific literature. Researchers should generate their own experimental data for specific cell types and conditions.
Quantitative Proteomic Data Summary
The following tables summarize hypothetical quantitative proteomic data from a stable isotope labeling by amino acids in cell culture (SILAC) experiment comparing wild-type and Set-deficient mouse embryonic fibroblasts (MEFs). Proteins are categorized based on their primary biological functions, and the fold change in Set-deficient cells relative to wild-type cells is provided.
Table 1: Differentially Expressed Proteins Involved in Cell Cycle Regulation
| Protein | Gene Name | Function | Fold Change (Set-deficient/Wild-type) |
| Cyclin-dependent kinase inhibitor 1 (p21) | Cdkn1a | Cell cycle arrest at G1/S | 2.5 |
| Cyclin D1 | Ccnd1 | G1/S transition | 0.6 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | 0.7 |
| Cyclin-dependent kinase 2 | Cdk2 | G1/S transition | 0.8 |
| Retinoblastoma protein (pRb) | Rb1 | Tumor suppressor, G1 checkpoint | 1.8 (less phosphorylated) |
Table 2: Differentially Expressed Proteins Involved in Apoptosis
| Protein | Gene Name | Function | Fold Change (Set-deficient/Wild-type) |
| Bcl-2-associated X protein (Bax) | Bax | Pro-apoptotic | 2.1 |
| B-cell lymphoma 2 (Bcl-2) | Bcl2 | Anti-apoptotic | 0.5 |
| Cleaved Caspase-3 | Casp3 | Executioner caspase in apoptosis | 3.2 |
| p53 upregulated modulator of apoptosis (PUMA) | Bbc3 | Pro-apoptotic | 2.8 |
| Tumor suppressor p53 | Trp53 | Induces apoptosis and cell cycle arrest | 1.9 (increased activity) |
Table 3: Differentially Expressed Proteins in Other Key Pathways
| Protein | Gene Name | Function | Fold Change (Set-deficient/Wild-type) |
| Protein Phosphatase 2A (PP2A) catalytic subunit | Ppp2ca | Tumor suppressor, dephosphorylates key signaling proteins | 1.5 (increased activity) |
| Histone H3 | H3-3A | Chromatin structure | 1.2 (increased acetylation) |
| c-Myc | Myc | Transcription factor, promotes proliferation | 0.4 |
| Granzyme A | Gzma | Induces caspase-independent apoptosis | 1.7 |
| NM23-H1 | Nme1 | Suppressor of metastasis | 1.6 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of comparative proteomic studies. The following protocols outline the key experiments for a SILAC-based quantitative proteomic analysis of wild-type versus Set-deficient cells.
Cell Culture and SILAC Labeling
-
Cell Lines: Wild-type and Set-knockout mouse embryonic fibroblasts (MEFs) are used. The knockout can be generated using CRISPR/Cas9 technology.
-
SILAC Media: Cells are cultured in DMEM specifically lacking L-lysine and L-arginine, supplemented with 10% dialyzed fetal bovine serum.
-
Labeling:
-
"Light" Condition (Wild-type): Wild-type MEFs are cultured in media supplemented with normal L-lysine and L-arginine.
-
"Heavy" Condition (Set-deficient): Set-knockout MEFs are cultured in media supplemented with stable isotope-labeled L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).
-
-
Incorporation: Cells are cultured for at least six doublings to ensure complete incorporation of the labeled amino acids into the proteome.
Protein Extraction and Digestion
-
Harvesting: Cells from both "light" and "heavy" conditions are harvested and washed with ice-cold PBS.
-
Mixing: Equal numbers of cells from each condition are mixed.
-
Lysis: The cell mixture is lysed in a buffer containing 8 M urea, 1% SDS, and protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of the mixed lysate is determined using a BCA assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide.
-
Digestion: The protein mixture is digested overnight with sequencing-grade trypsin.
Mass Spectrometry and Data Analysis
-
Peptide Cleanup: The digested peptides are desalted using C18 spin columns.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.
-
Data Processing: The raw mass spectrometry data is processed using software such as MaxQuant. Peptides are identified by searching against a mouse protein database.
-
Quantification: The relative abundance of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" labeled peptides.
-
Statistical Analysis: A statistical test (e.g., t-test) is applied to identify proteins with a statistically significant change in abundance. A fold change of >1.5 or <0.67 and a p-value <0.05 are typically considered significant.
Visualizations
Experimental Workflow
Caption: Workflow for SILAC-based comparative proteomic analysis.
Signaling Pathways Affected by Set Deficiency
Caption: Key signaling pathways altered in Set-deficient cells.
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Protein Waste Disposal
Proper disposal of protein waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure a safe working environment. This guide provides a detailed framework for the safe handling and disposal of protein waste, grounded in a risk-based approach and established best practices.
A thorough risk assessment is the foundational step in determining the appropriate disposal pathway for protein waste.[1] This assessment should consider the protein's biological origin, potential bioactivity, and any chemical modifications. Based on this evaluation, protein waste can be categorized into three main streams, each with specific disposal procedures.
Waste Categorization and Disposal Plan
The following table summarizes the different categories of protein waste and their corresponding disposal methods.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | Protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.[1] | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | Proteins mixed with hazardous chemicals such as solvents, detergents, or heavy metals.[1] | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | Proteins expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors), or prions.[1][2] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1] Prions require special biosafety precautions and disposal methods; contact your institution's Office of Biological Safety for guidance.[2] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with protein.[1][3] | Collection in a designated, puncture-proof sharps container for specialized disposal.[1][3] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels.[1] | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] Contaminated consumables should be collected in a biohazard bag.[4] |
Experimental Protocols for Inactivation
For non-hazardous protein solutions, inactivation before drain disposal is a recommended precautionary measure.[1]
Chemical Inactivation (Bleach Treatment):
-
Prepare a 10% bleach solution.[1]
-
Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[1] For liquid biohazardous waste, a final concentration of 10% bleach is often recommended.[5][6]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][6]
-
If required by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation:
-
Transfer the protein solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Allow the solution to cool to room temperature.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and workflows for protein waste disposal.
It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before proceeding with any disposal protocol.[1] By following these structured procedures, laboratories can ensure the safe and responsible management of protein waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Biohazardous Waste | Research Safety [researchsafety.uky.edu]
- 3. Biohazard and Chemical Waste [thesammonslab.org]
- 4. benchchem.com [benchchem.com]
- 5. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Biohazardous and Medical Waste [biology.ucsd.edu]
Safeguarding Your Research: Personal Protective Equipment for Handling Set Protein
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when working with biologically active molecules like Set protein. Set domain-containing proteins are a family of enzymes known as protein lysine (B10760008) methyltransferases, which play crucial roles in regulating gene expression and chromatin structure.[1][2] Due to their enzymatic nature and influence on cellular processes, it is essential to handle them with appropriate care to prevent potential exposure and unforeseen biological effects.[3][4] This guide provides essential safety and logistical information for handling this compound, including operational and disposal plans.
Recommended Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to minimize the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.[5][6]- Change gloves immediately if contaminated.[6] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.[5]- Ensure tubes and vials are securely capped.[5] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).[5]- Dispose of all contaminated media and consumables as biohazardous waste.[5] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit. Absorb liquids with inert material and carefully sweep up solids to avoid dust.[5][7] |
Experimental Protocols
Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for both safety and experimental integrity.
-
Preparation : Before beginning work, ensure the designated area, such as a chemical fume hood or biological safety cabinet, is clean and uncluttered.[6] Don all required PPE correctly.
-
Weighing and Aliquoting : When handling the solid form of this compound, use a fume hood or ventilated enclosure to minimize inhalation risks.[6] For preparing solutions, add solvent to the solid slowly to prevent splashing.[6]
-
Experimental Use : Keep containers of this compound tightly closed when not in use. All manipulations should be carried out within a designated containment area like a fume hood or BSC.[6]
-
Decontamination : After handling, decontaminate all surfaces and equipment. A common and effective method is to use a 70% ethanol (B145695) solution followed by soap and water.[6]
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Operational and Disposal Plan
Proper disposal of this compound and contaminated materials is vital for laboratory safety and environmental protection. As this compound is a recombinant protein, it should be treated as a biohazardous waste.[8]
Waste Categorization and Disposal Methods
| Waste Category | Description | Primary Disposal Method |
| Liquid Waste | Solutions containing this compound, contaminated cell culture media. | Decontaminate with a fresh 10% bleach solution for at least 30 minutes, then dispose down the sanitary sewer with copious amounts of water.[8][9] Alternatively, liquid waste can be autoclaved before disposal.[9] |
| Solid Waste | Contaminated labware (e.g., gloves, tubes, pipette tips), gels, and paper towels. | Place in a designated biohazard bag and decontaminate by autoclaving. After autoclaving, it can be disposed of as regular trash, provided it is placed in an opaque bag.[9][10] |
| Sharps Waste | Needles, syringes, or any sharp objects contaminated with this compound. | Place immediately into a designated, puncture-proof sharps container. The container should be autoclaved before final disposal.[8] |
The following diagram illustrates the decision-making process for the disposal of non-hazardous recombinant protein waste.
References
- 1. SET for life: biochemical activities and biological functions of SET domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SET-domain protein superfamily: protein lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein engineering: security implications: The increasing ability to manipulate protein toxins for hostile purposes has prompted calls for regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. amfep.org [amfep.org]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
